UNC9512
Beschreibung
Eigenschaften
Molekularformel |
C31H34N6O3 |
|---|---|
Molekulargewicht |
538.6 g/mol |
IUPAC-Name |
(3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-[3-(3-oxo-1,2-dihydroisoindol-5-yl)phenyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C31H34N6O3/c1-35-12-14-36(15-13-35)26-9-10-32-28(18-26)31(40)37-11-3-5-24(20-37)29(38)34-25-6-2-4-21(16-25)22-7-8-23-19-33-30(39)27(23)17-22/h2,4,6-10,16-18,24H,3,5,11-15,19-20H2,1H3,(H,33,39)(H,34,38)/t24-/m0/s1 |
InChI-Schlüssel |
OYWGFOXQBJYTIR-DEOSSOPVSA-N |
Isomerische SMILES |
CN1CCN(CC1)C2=CC(=NC=C2)C(=O)N3CCC[C@@H](C3)C(=O)NC4=CC=CC(=C4)C5=CC6=C(CNC6=O)C=C5 |
Kanonische SMILES |
CN1CCN(CC1)C2=CC(=NC=C2)C(=O)N3CCCC(C3)C(=O)NC4=CC=CC(=C4)C5=CC6=C(CNC6=O)C=C5 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
UNC9512: A Technical Guide to a Novel 53BP1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
UNC9512 is a potent and selective small molecule antagonist of the p53 binding protein 1 (53BP1). It functions by binding to the tandem Tudor domain (TTD) of 53BP1, thereby disrupting its interaction with histone H4 dimethylated on lysine 20 (H4K20me2). This interaction is a critical step in the recruitment of 53BP1 to sites of DNA double-strand breaks (DSBs) and the subsequent activation of the non-homologous end-joining (NHEJ) repair pathway. By inhibiting this process, this compound can modulate the cellular DNA damage response (DDR), presenting a promising avenue for therapeutic intervention in oncology and as a tool for research in genome editing. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental methodologies.
Introduction to 53BP1 and the Role of this compound
Tumor suppressor p53-binding protein 1 (53BP1) is a key regulator in the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2] A critical function of 53BP1 is to promote the non-homologous end-joining (NHEJ) pathway of DSB repair over the competing homologous recombination (HR) pathway.[1] This is achieved through the recognition of a specific post-translational modification on histone H4, dimethylation at lysine 20 (H4K20me2), by its tandem Tudor domain (TTD).[1] This interaction localizes 53BP1 to the damaged chromatin, where it facilitates the recruitment of downstream NHEJ factors.
In certain contexts, such as in cancers with deficiencies in HR repair (e.g., BRCA1-mutant tumors), the inhibition of 53BP1 and the subsequent suppression of NHEJ can lead to synthetic lethality. Furthermore, by shifting the balance of DNA repair towards the more precise HR pathway, 53BP1 inhibition has been shown to enhance the efficiency of CRISPR/Cas9-mediated gene editing.[1]
This compound is a best-in-class small molecule antagonist of 53BP1, developed through structure-activity relationship (SAR) studies from an initial hit compound identified via a focused DNA-encoded library screen.[1] It exhibits sub-micromolar affinity for the 53BP1 TTD and demonstrates cellular target engagement by inhibiting the formation of 53BP1 foci at sites of DNA damage.[1]
Mechanism of Action
This compound acts as a competitive antagonist of the 53BP1 tandem Tudor domain. It binds to the methyl-lysine binding pocket of the TTD, directly competing with the endogenous ligand, H4K20me2. This prevents the recruitment of 53BP1 to DSBs, thereby inhibiting the NHEJ pathway. Pharmacological antagonism of the 53BP1 TTD with this compound has been shown to phenocopy the genetic loss of 53BP1.[1]
Below is a diagram illustrating the signaling pathway of 53BP1-mediated DNA repair and the point of intervention for this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its precursor, UNC8531, derived from various biochemical and cellular assays.
Table 1: Biochemical Binding Affinity and Potency
| Compound | Assay | Target | Value (µM) | Reference |
| This compound | TR-FRET (IC50) | 53BP1 TTD | 0.46 ± 0.21 | [1] |
| ITC (Kd) | 53BP1 TTD | 0.41 ± 0.17 | [1] | |
| SPR (Kd) | 53BP1 TTD | 0.17 ± 0.02 | [1] | |
| UNC8531 | TR-FRET (IC50) | 53BP1 TTD | 0.47 ± 0.09 | [1] |
| ITC (Kd) | 53BP1 TTD | 0.85 ± 0.17 | [1] | |
| SPR (Kd) | 53BP1 TTD | 0.79 ± 0.52 | [1] |
Table 2: Cellular Target Engagement and Activity
| Compound | Assay | Cell Line | Value (µM) | Effect | Reference |
| This compound | NanoBRET (IC50) | HEK293T | 6.9 ± 3.0 | Inhibition of 53BP1-Histone H4 interaction | [1] |
| 53BP1 Foci Formation | U2OS | 50 | ~3-fold reduction in foci | [1] | |
| UNC8531 | NanoBRET (IC50) | HEK293T | 8.5 ± 2.0 | Inhibition of 53BP1-Histone H4 interaction | [1] |
| 53BP1 Foci Formation | U2OS | 50 | Reduction in foci | [1] |
Table 3: Selectivity and Physicochemical Properties
| Compound | Parameter | Value | Reference |
| This compound | Selectivity | No measurable binding affinity (>100 µM) for other reader domains (SETDB1, UHRF1, PHF19, KDM7B, CBX2, CDYL2, MPP8) | [1] |
| Caco-2 Permeability | ~2-fold increase over UNC8531 | [1] | |
| UNC8531 | Selectivity | Selective for 53BP1 TTD over other Kme reader domains | [1] |
Experimental Protocols
Disclaimer: The following protocols are generalized based on the available literature. For precise, step-by-step instructions, it is highly recommended to consult the supplementary information of the primary publication by Shell et al. (2023) if accessible.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity of this compound to the 53BP1 TTD by assessing its ability to displace a fluorescently labeled peptide from the protein.
NanoBRET™ Cellular Target Engagement Assay
This assay quantifies the ability of this compound to enter cells and bind to 53BP1 in a cellular environment.
53BP1 Foci Formation Assay
This immunofluorescence-based assay visually confirms the inhibition of 53BP1 recruitment to sites of DNA damage in cells treated with this compound.
In Vivo Studies
As of the date of this document, there is no publicly available information regarding the in vivo pharmacokinetics, pharmacodynamics, or efficacy of this compound in animal models. Such studies are a critical next step in the preclinical development of this compound and will be essential for evaluating its therapeutic potential.
Conclusion and Future Directions
This compound is a valuable tool for studying the role of 53BP1 in DNA repair and a promising lead compound for the development of novel therapeutics. Its high potency and selectivity, combined with demonstrated cellular activity, make it a best-in-class antagonist of the 53BP1 tandem Tudor domain.[1]
Future research should focus on several key areas:
-
In Vivo Characterization: Comprehensive in vivo studies are necessary to evaluate the pharmacokinetic and pharmacodynamic properties of this compound, as well as its efficacy in relevant animal models of cancer.
-
Combination Therapies: Investigating the synergistic effects of this compound with other anticancer agents, particularly PARP inhibitors in the context of HR-deficient tumors, is a promising therapeutic strategy.
-
Gene Editing Applications: Further exploration of this compound's ability to enhance the efficiency of CRISPR/Cas9-mediated gene editing could lead to significant advancements in this field.
-
Optimization of Physicochemical Properties: Continued medicinal chemistry efforts to improve the drug-like properties of this compound, such as solubility and metabolic stability, will be important for its clinical translation.
References
Technical Guide: Probing the 53BP1 Tandem Tudor Domain with UNC9512
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding interaction between the small molecule antagonist, UNC9512, and the tandem Tudor domain (TTD) of the p53-binding protein 1 (53BP1). 53BP1 is a critical mediator in the DNA damage response (DDR), and this compound serves as a high-quality chemical probe for elucidating its functions in DNA repair, genome editing, and oncology.
Core Interaction: this compound and the 53BP1 Tandem Tudor Domain
The tandem Tudor domain of 53BP1 is a key structural motif that recognizes and binds to dimethylated lysine 20 on histone H4 (H4K20me2), a crucial step for its recruitment to sites of DNA double-strand breaks (DSBs).[1][2] this compound is a potent and selective antagonist that directly binds to the 53BP1 TTD, effectively blocking its interaction with H4K20me2.[1][2] This inhibition has been shown to phenocopy the genetic loss of 53BP1, making this compound a valuable tool for studying the DDR pathways.[2]
The interaction is characterized by a high affinity, as determined by multiple biophysical and biochemical assays. The co-crystal structure of this compound in complex with the 53BP1 TTD has been resolved, providing detailed insights into the binding mode and facilitating structure-activity relationship (SAR) studies that led to its optimization.[2][3][4]
Quantitative Binding Data
The binding affinity and inhibitory activity of this compound against the 53BP1 tandem Tudor domain have been rigorously quantified. The data below is summarized from various key experimental assays.
| Assay Type | Parameter | Value (μM) |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC₅₀ | 0.46 ± 0.21 |
| Isothermal Titration Calorimetry (ITC) | Kd | 0.41 ± 0.17 |
| Surface Plasmon Resonance (SPR) | Kd | 0.17 ± 0.02 |
| Cell-Based NanoBRET Assay | IC₅₀ (antagonism of TTD:H4 interaction) | 6.9 |
Data compiled from multiple sources.[1][2][5][6]
Selectivity Profile: this compound exhibits high selectivity for the 53BP1 TTD. In profiling against a panel of other methyl-lysine reader domains, including Tudor domains (SETDB1, UHRF1, PHF19), plant homeodomains (PHF19, KDM7B), and chromodomains (CBX2, CDYL2, MPP8), this compound showed no measurable binding affinity (>100 μM).[1][2]
Signaling Pathway and Mechanism of Action
This compound acts as a competitive inhibitor of the 53BP1 TTD, preventing its localization to sites of DNA damage. This action modulates the choice of DNA repair pathway, specifically inhibiting non-homologous end-joining (NHEJ).
Caption: Mechanism of this compound action on the 53BP1 pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings related to this compound. Below are outlines for key experimental procedures.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the heat changes that occur upon binding, allowing for the determination of the equilibrium dissociation constant (Kd).
-
Protein Preparation: The 53BP1 tandem Tudor domain (TTD) is expressed and purified, typically using an E. coli expression system.[3] Protein concentration is determined by UV-Vis spectroscopy.
-
Ligand Preparation: this compound is dissolved in a buffer matching the protein's final dialysis buffer to minimize heat of dilution effects.
-
Titration: A solution of this compound is titrated into a solution containing the 53BP1 TTD at a constant temperature.
-
Data Analysis: The resulting heat changes per injection are plotted against the molar ratio of ligand to protein. The data is then fitted to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH) of binding.[2]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure binding kinetics and affinity in real-time.
-
Chip Preparation: A sensor chip (e.g., a CM5 chip) is functionalized by immobilizing the purified 53BP1 TTD protein.
-
Binding Analysis: A series of this compound solutions at varying concentrations are flowed over the chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured and recorded as a sensorgram.
-
Kinetic Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a kinetic model. The equilibrium dissociation constant (Kd) is calculated as koff/kon.[2]
TR-FRET Assay
This competitive binding assay measures the displacement of a fluorescently labeled tracer from the 53BP1 TTD by this compound.
-
Reagents: Biotinylated H4K20me2 peptide (tracer), Europium-labeled streptavidin (donor fluorophore), and GST-tagged 53BP1 TTD complexed with an anti-GST antibody labeled with an acceptor fluorophore.
-
Assay Procedure: Reagents are combined in a microplate. This compound is added in a serial dilution.
-
Measurement: After incubation, the plate is read on a TR-FRET-capable reader. FRET occurs when the donor and acceptor are in close proximity (i.e., when the tracer is bound to the TTD).
-
Data Analysis: this compound competes with the tracer for binding to the TTD, causing a decrease in the FRET signal. The IC₅₀ value is determined by plotting the FRET signal against the logarithm of the this compound concentration.[2]
Experimental Workflow for Cellular Target Engagement
Confirming that this compound engages its target in a cellular context is critical. This is often achieved through a combination of NanoBRET and immunofluorescence-based foci formation assays.
Caption: Workflow for validating this compound from in vitro to cellular assays.
References
- 1. This compound | 53BP1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound|COA [dcchemicals.com]
- 6. This compound|CAS |DC Chemicals [dcchemicals.com]
Investigating DNA Repair Pathways with UNC9512: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of UNC9512, a potent and selective small molecule antagonist of the p53-binding protein 1 (53BP1). 53BP1 is a crucial mediator in the DNA double-strand break (DSB) repair pathway, and this compound serves as a valuable chemical probe to investigate its role in cellular processes such as DNA repair, gene editing, and oncology. This document details the mechanism of action of this compound, summarizes its key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound and its Target: 53BP1
Deoxyribonucleic acid (DNA) is constantly under threat from endogenous and exogenous agents, leading to various forms of damage. Double-strand breaks are among the most cytotoxic DNA lesions, and their improper repair can lead to genomic instability, a hallmark of cancer. Cells have evolved intricate DNA damage response (DDR) pathways to detect and repair DSBs. A key protein in this process is 53BP1, which plays a pivotal role in the choice between two major DSB repair pathways: Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR).
This compound is a novel, best-in-class small molecule antagonist of 53BP1.[1][2][3] It was developed through the optimization of a hit compound, UNC8531, which was identified from a focused DNA-encoded library screen.[1] this compound specifically binds to the tandem Tudor domain (TTD) of 53BP1, a domain responsible for recognizing dimethylated lysine 20 on histone H4 (H4K20me2), a key post-translational modification that marks sites of DNA damage. By binding to the TTD, this compound competitively inhibits the recruitment of 53BP1 to DSBs, thereby modulating the DNA repair process.[1][2]
Quantitative Data Summary
The following tables summarize the key in vitro and cellular binding affinities of this compound for the 53BP1 tandem Tudor domain.
Table 1: In Vitro Binding Affinity of this compound to 53BP1 TTD
| Assay Type | Parameter | Value (μM) |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 | 0.46 ± 0.21 |
| Surface Plasmon Resonance (SPR) | Kd | 0.17 ± 0.02 |
| Isothermal Titration Calorimetry (ITC) | Kd | 0.41 ± 0.17 |
Table 2: Cellular Target Engagement of this compound
| Assay Type | Parameter | Value (μM) |
| NanoBRET | IC50 | 6.9 ± 3.0 |
Signaling Pathways and Experimental Workflows
53BP1-Mediated DNA Double-Strand Break Repair Pathway
The following diagram illustrates the central role of 53BP1 in the DNA double-strand break repair pathway and the mechanism of inhibition by this compound.
Caption: 53BP1 pathway and this compound inhibition.
Experimental Workflow for this compound Characterization
This diagram outlines the typical experimental workflow for characterizing a 53BP1 inhibitor like this compound.
Caption: Workflow for this compound characterization.
Logical Relationship of PathSig-ddPCR Results
The PathSig-ddPCR assay was utilized to determine if this compound treatment influenced the choice between different DNA repair pathways. The results indicated no significant, replicable influence on the DNA repair pathways evaluated.
Caption: PathSig-ddPCR outcome for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the IC50 value of this compound for the 53BP1 TTD in a competitive binding format.
Materials:
-
GST-tagged 53BP1 TTD protein
-
Biotinylated H4K20me2 peptide
-
Terbium-conjugated anti-GST antibody (donor)
-
Streptavidin-conjugated D2 (acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the this compound dilutions.
-
Add a pre-mixed solution of GST-53BP1 TTD and biotin-H4K20me2 peptide to each well.
-
Incubate for 15 minutes at room temperature.
-
Add a pre-mixed solution of Terbium-anti-GST antibody and Streptavidin-D2 to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
Calculate the ratio of the acceptor to donor fluorescence and plot the values against the this compound concentration to determine the IC50.
NanoBRET Target Engagement Assay
This assay measures the ability of this compound to disrupt the interaction between 53BP1 and histone H4 in a live-cell format.
Materials:
-
HEK293T cells
-
NanoLuc-53BP1 TTD fusion vector
-
HaloTag-Histone H4 fusion vector
-
Transfection reagent (e.g., FuGENE HD)
-
Opti-MEM I Reduced Serum Medium
-
HaloTag NanoBRET 618 Ligand
-
NanoBRET Nano-Glo Substrate
-
White, 96-well cell culture plates
-
Luminometer capable of measuring BRET
Procedure:
-
Co-transfect HEK293T cells with the NanoLuc-53BP1 TTD and HaloTag-Histone H4 vectors.
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
Allow cells to attach for another 24 hours.
-
Treat the cells with a serial dilution of this compound and incubate for 2 hours.
-
Add the HaloTag NanoBRET 618 Ligand to all wells and incubate for 2 hours in a CO2 incubator.
-
Add the NanoBRET Nano-Glo Substrate to all wells.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
Calculate the NanoBRET ratio and plot against the this compound concentration to determine the cellular IC50.
53BP1-Dependent Foci Formation Assay
This immunofluorescence-based assay visualizes and quantifies the inhibition of 53BP1 recruitment to sites of DNA damage in cells treated with this compound.
Materials:
-
U2OS cells
-
Cell culture medium and supplements
-
Glass coverslips in a 24-well plate
-
Ionizing radiation source (e.g., X-ray irradiator)
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-53BP1
-
Secondary antibody: fluorescently-labeled anti-rabbit IgG
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Seed U2OS cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with this compound or DMSO (vehicle control) for 1 hour.
-
Induce DNA double-strand breaks by exposing the cells to ionizing radiation (e.g., 2 Gy).
-
Allow the cells to recover for 1 hour at 37°C.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with 5% goat serum for 1 hour.
-
Incubate with the primary anti-53BP1 antibody overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope and quantify the number of 53BP1 foci per nucleus using image analysis software.
PathSig-ddPCR Assay
This droplet digital PCR-based assay is used to quantify the relative usage of different DNA repair pathways.
Materials:
-
RPE1 cells
-
This compound
-
DNA-PK inhibitor (e.g., Nedisertib, as a positive control)
-
Genomic DNA isolation kit
-
Restriction enzymes
-
ddPCR supermix for probes
-
Custom primers and probes for specific DNA repair pathway products
-
Droplet generator
-
Thermal cycler
-
Droplet reader
Procedure:
-
Treat RPE1 cells with 50 µM this compound, a positive control (Nedisertib), or DMSO.
-
Induce DNA damage.
-
Isolate genomic DNA.
-
Digest the genomic DNA with appropriate restriction enzymes.
-
Prepare the ddPCR reaction mix containing the digested DNA, ddPCR supermix, and specific primer/probe sets for the DNA repair pathways of interest (e.g., NHEJ, MMEJ, HR).
-
Generate droplets using a droplet generator.
-
Perform PCR amplification in a thermal cycler.
-
Read the droplets using a droplet reader to quantify the number of positive and negative droplets for each probe.
-
Analyze the data to determine the relative frequency of each DNA repair pathway.
Conclusion
This compound is a valuable and well-characterized chemical probe for studying the role of 53BP1 in DNA repair and other cellular processes. Its high potency and selectivity, combined with its demonstrated cellular activity, make it a powerful tool for researchers in both academic and industrial settings. The experimental protocols detailed in this guide provide a robust framework for the investigation of 53BP1 function and the development of novel therapeutics targeting the DNA damage response. While this compound did not demonstrate a significant influence on DNA repair pathway choice in the PathSig-ddPCR assay, its ability to inhibit 53BP1 localization to sites of DNA damage is well-established, highlighting its utility in dissecting the upstream events of the DNA damage response. Further optimization of this compound may lead to even more potent and selective probes for modulating 53BP1 function in various biological contexts.
References
UNC9512: A Technical Guide to a Novel 53BP1 Antagonist for Modulating DNA Repair
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The choice between non-homologous end joining (NHEJ) and homology-directed repair (HDR) is a critical determinant of cellular fate following a DNA double-strand break (DSB). The p53-binding protein 1 (53BP1) is a key regulator in this process, promoting NHEJ and often limiting the efficiency of precise gene editing applications that rely on HDR. This technical guide provides an in-depth overview of UNC9512, a potent and selective small molecule antagonist of 53BP1. We detail its mechanism of action, present key quantitative data on its binding affinity and cellular engagement, and provide methodologies for the core experiments used in its characterization. This document is intended to serve as a comprehensive resource for researchers investigating DNA repair pathways and for professionals in drug development exploring novel therapeutics in oncology and gene editing.
Introduction: 53BP1 as a Guardian of the Genome and a Target for HDR Enhancement
Cells have evolved two primary pathways to repair DNA double-strand breaks: the error-prone non-homologous end joining (NHEJ) pathway and the high-fidelity homology-directed repair (HDR) pathway.[1] The balance between these two pathways is crucial for maintaining genomic stability.[1] 53BP1 is a central mediator in this choice, acting as a key promoter of NHEJ.[1] It functions by binding to dimethylated lysine 20 on histone H4 (H4K20me2) via its tandem Tudor domain (TTD), which facilitates its recruitment to DSB sites.[2] Once localized, 53BP1 prevents the end resection of the DNA break, a critical step required to initiate HDR.[1]
This function makes 53BP1 a significant barrier to applications requiring precise DNA modifications, such as CRISPR-Cas9-mediated gene editing, which relies on the HDR pathway.[3] Consequently, the inhibition of 53BP1 has been identified as a promising strategy to shift the balance of DNA repair towards HDR, thereby increasing the efficiency of gene editing.[3][4][5] this compound has emerged as a best-in-class small molecule antagonist designed to achieve this by directly targeting the 53BP1 TTD.[6][7][8]
This compound: Mechanism of Action
This compound is a novel small molecule developed through the optimization of an initial hit compound, UNC8531, which was identified from a focused DNA-encoded library screening.[6] Its mechanism of action is the competitive antagonism of the 53BP1 tandem Tudor domain (TTD).
-
Target Binding: this compound binds with sub-micromolar affinity to the methyl-lysine (Kme) binding pocket of the 53BP1 TTD.[2][6]
-
Inhibition of Recruitment: This binding event physically blocks the interaction between the 53BP1 TTD and its endogenous ligand, H4K20me2, at sites of DNA damage.[2]
-
Downstream Effect: By preventing the localization of 53BP1 to DSBs, this compound is designed to phenocopy the genetic loss of 53BP1, thereby lifting the inhibition on DNA end resection and promoting repair through the HDR pathway.[6]
The following diagram illustrates the signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
This compound has been characterized through various biochemical and cellular assays to determine its binding affinity, selectivity, and cellular activity. The key quantitative findings are summarized below.[2][3][6]
| Assay Type | Parameter | This compound Value | Precursor (UNC8531) | Notes |
| Biochemical Binding | ||||
| TR-FRET | IC50 | 0.46 ± 0.21 μM | 0.47 ± 0.09 μM | Measures binding to 53BP1 Tandem Tudor Domain (TTD). |
| Surface Plasmon Resonance (SPR) | Kd | 0.17 ± 0.02 μM | 0.79 ± 0.52 μM | Demonstrates a ~5-fold improvement in Kd over the precursor. |
| Isothermal Titration Calorimetry (ITC) | Kd | 0.41 ± 0.17 μM | 0.85 ± 0.17 μM | Confirms binding affinity with a 1:1 stoichiometric ratio. |
| Cellular Engagement | ||||
| NanoBRET | IC50 | 6.9 μM | Not specified | Measures antagonism of the 53BP1-H4 interaction in live cells. |
| 53BP1 Foci Formation | Reduction | ~3-fold | ~2.5-fold | Reduction in IR-induced 53BP1 foci in U2OS cells at 50 μM. |
| Selectivity | ||||
| TR-FRET Panel | IC50 | >100 μM | >100 μM | No measurable binding against 7 other reader domains (SETDB1, UHRF1, etc.). |
| DNA Repair Pathway | ||||
| PathSig-ddPCR | Effect | No significant influence | No significant influence | In RPE1 cells, did not produce a replicable, significant shift in DNA repair pathway utilization at 50 μM. |
Note: The PathSig-ddPCR result is a critical finding, indicating that while this compound effectively engages 53BP1 in cells, further optimization for potency or permeability may be required to robustly influence the choice of DNA repair pathway in the tested experimental system.[3][6]
Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. Below are summaries of the core experimental protocols used to characterize this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay quantifies the binding affinity of this compound to the 53BP1 TTD.
-
Principle: The assay measures the energy transfer between a donor fluorophore (e.g., Europium-labeled antibody against a tagged protein) and an acceptor fluorophore (on a ligand). Binding brings the donor and acceptor into proximity, generating a FRET signal. A competing compound will disrupt this interaction, reducing the signal.[9][10]
-
Methodology:
-
Reagents: Biotinylated H4K20me2 peptide, Terbium-Streptavidin (donor), and GST-tagged 53BP1 TTD protein complexed with an anti-GST antibody labeled with d2 (acceptor).
-
Procedure: Reagents are combined in a microplate. This compound is added in a dose-response manner.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Detection: The plate is read on a TR-FRET-compatible plate reader, which excites the donor and measures emission from both the donor and acceptor after a time delay to reduce background fluorescence.[11]
-
Analysis: The ratio of acceptor to donor emission is calculated. IC50 values are determined by plotting the emission ratio against the inhibitor concentration.
-
NanoBRET™ Target Engagement Assay
This cellular assay confirms that this compound can enter cells and bind to its target, 53BP1, in a physiological context.
-
Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® (NLuc) luciferase-tagged target protein (53BP1-NLuc) and a cell-permeable fluorescent tracer that binds to the same target. A test compound that engages the target will compete with the tracer, reducing the BRET signal.[12][13][14]
-
Methodology:
-
Cell Preparation: HEK293T cells are transfected with a vector expressing a 53BP1-NLuc fusion protein.
-
Assay Setup: Transfected cells are plated and treated with the NanoBRET tracer and varying concentrations of this compound.
-
Substrate Addition: The NLuc substrate, furimazine, is added to the cells.
-
Detection: The plate is immediately read on a luminometer capable of detecting both the donor (NLuc, ~460 nm) and acceptor (tracer, >600 nm) emission signals simultaneously.
-
Analysis: The BRET ratio is calculated. IC50 curves are generated to quantify the cellular potency of this compound.
-
53BP1 Foci Formation Assay
This immunofluorescence-based assay visualizes and quantifies the recruitment of 53BP1 to sites of DNA damage.
-
Principle: Ionizing radiation (IR) is used to induce DSBs, which triggers the recruitment of 53BP1 into distinct nuclear foci. An effective 53BP1 inhibitor will prevent this localization.[2][6][15]
-
Methodology:
-
Cell Culture & Treatment: U2OS cells are seeded on coverslips. The following day, cells are pre-treated with this compound or a DMSO control for 1 hour.
-
Induction of Damage: Cells are exposed to ionizing radiation (e.g., 2 Gy) and allowed to recover for a set period (e.g., 1 hour).
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a detergent like Triton X-100 to allow antibody entry.[15]
-
Immunostaining: Cells are incubated with a primary antibody against 53BP1, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging and Analysis: Coverslips are mounted and imaged using a fluorescence microscope. The number of 53BP1 foci per nucleus is quantified using automated image analysis software.
-
The workflow for this assay is depicted in the diagram below.
PathSig-ddPCR Assay for DNA Repair Pathway Analysis
This assay quantifies the products of different DNA repair pathways following a site-specific DSB induced by CRISPR-Cas9.
-
Principle: Droplet digital PCR (ddPCR) is used to perform absolute quantification of specific DNA repair products. By designing primers and probes that are unique to the "scars" left by NHEJ or the precise edits from HDR, the assay can measure the relative utilization of each pathway.[16][17]
-
Methodology:
-
Cell Transfection: RPE1 cells are transfected with Cas9 and a guide RNA targeting a specific genomic locus to create a DSB. Cells are simultaneously treated with this compound or control compounds.
-
Genomic DNA Extraction: After a period to allow for DNA repair (e.g., 48 hours), genomic DNA is extracted.
-
ddPCR Reaction Setup: The genomic DNA is used as a template in ddPCR reactions. Separate assays are run with primer/probe sets specific for the wild-type sequence, a common NHEJ-mediated insertion/deletion, and the HDR-edited sequence (if a donor template is supplied).
-
Droplet Generation and PCR: The reaction mix is partitioned into thousands of nanoliter-sized droplets, and PCR amplification is performed in each droplet.
-
Droplet Reading and Analysis: A droplet reader counts the number of positive (fluorescent) and negative droplets for each target. This data is used to calculate the absolute concentration of each repair product, allowing for a quantitative comparison of pathway usage between different treatment conditions.[17]
-
Conclusion and Future Directions
This compound is a highly selective, cell-active small molecule antagonist of 53BP1.[6][7] It demonstrates potent sub-micromolar binding to the 53BP1 TTD and effectively engages its target in a cellular environment, as evidenced by the disruption of 53BP1 foci formation following DNA damage.[6]
The development of this compound represents a significant step towards the pharmacological modulation of DNA repair pathway choice. The intended therapeutic application is to enhance the efficiency of HDR for gene editing purposes.[3] However, it is crucial to note that while the mechanism of action is well-supported, direct and robust enhancement of HDR has not yet been demonstrated in the published literature for this specific compound. The PathSig-ddPCR experiments did not show a significant shift in repair pathway utilization, suggesting that further optimization of this compound for increased potency or improved cellular permeability may be necessary to achieve this goal.[3][6]
Future work should focus on:
-
Assessing the effect of this compound in orthogonal, reporter-based HDR assays.
-
Structure-activity relationship (SAR) studies to develop analogs with improved cellular potency and permeability.
-
Evaluating this compound in combination with various CRISPR-Cas9 editing strategies to determine its potential to enhance the frequency of precise gene editing events.
References
- 1. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of 53BP1 favors homology-dependent DNA repair and increases CRISPR-Cas9 genome-editing efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes [jove.com]
- 8. Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dcreport.org [dcreport.org]
- 10. poly-dtech.com [poly-dtech.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. news-medical.net [news-medical.net]
- 13. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. Marker-free quantification of repair pathway utilization at Cas9-induced double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
UNC9512: A Technical Guide for Investigating Tumorigenesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of UNC9512, a potent and selective antagonist of the p53 binding protein 1 (53BP1). It is designed to equip researchers with the necessary information to effectively utilize this compound as a chemical probe to investigate the role of 53BP1 in the DNA damage response (DDR) and its implications in tumorigenesis.
Introduction to this compound
This compound is a small molecule inhibitor that targets the tandem Tudor domain (TTD) of 53BP1.[1][2][3] By binding to this domain, this compound effectively blocks the recruitment of 53BP1 to sites of DNA double-strand breaks (DSBs), thereby modulating the cellular DNA damage response.[1] 53BP1 is a key regulator of DSB repair, promoting non-homologous end joining (NHEJ) over homologous recombination (HR).[4][5] Given the critical role of DNA repair pathways in both maintaining genomic stability and in the response of cancer cells to therapy, this compound serves as a valuable tool for elucidating the intricate functions of 53BP1 in cancer biology.
Mechanism of Action
This compound functions by competitively inhibiting the interaction between the 53BP1 tandem Tudor domain and its binding partner, dimethylated lysine 20 on histone H4 (H4K20me2).[1][3] This interaction is a crucial step for the localization of 53BP1 to sites of DNA damage. By disrupting this binding, this compound prevents the accumulation of 53BP1 at DSBs, thereby impairing the downstream signaling events of the NHEJ pathway.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity and cellular activity.
Table 1: In Vitro Binding Affinity of this compound for 53BP1 Tandem Tudor Domain (TTD)
| Assay Type | Parameter | Value (μM) | Reference |
| TR-FRET | IC50 | 0.46 ± 0.21 | [1] |
| Surface Plasmon Resonance (SPR) | Kd | 0.17 ± 0.02 | [1] |
| Isothermal Titration Calorimetry (ITC) | Kd | 0.41 ± 0.17 | [1] |
Table 2: Cellular Activity of this compound
| Assay Type | Parameter | Cell Line | Value (μM) | Reference |
| NanoBRET | IC50 (53BP1 TTD:Histone H4 interaction) | HEK293T | 6.9 ± 3.0 | [1] |
Table 3: Selectivity of this compound
| Protein Target (Methyl-lysine Reader Domain) | TR-FRET IC50 (μM) | Reference |
| SETDB1 (Tudor) | >100 | [3] |
| UHRF1 (Tudor) | >100 | [3] |
| PHF19 (Tudor & PHD) | >100 | [3] |
| KDM7B (PHD) | >100 | [3] |
| CBX2 (Chromodomain) | >100 | [3] |
| CDYL2 (Chromodomain) | >100 | [3] |
| MPP8 (Chromodomain) | >100 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published studies and serve as a guide for researchers.[1]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the IC50 value of this compound for the 53BP1 TTD. It measures the displacement of a fluorescently labeled probe from the protein by the inhibitor.
-
Principle: In the absence of an inhibitor, a biotinylated H4K20me2 peptide binds to GST-tagged 53BP1 TTD, bringing a Europium-labeled anti-GST antibody (donor) and a Streptavidin-Allophycocyanin conjugate (acceptor) into close proximity, resulting in a high FRET signal. This compound competes with the peptide for binding to 53BP1 TTD, leading to a decrease in the FRET signal.
-
Reagents:
-
GST-tagged 53BP1 TTD
-
Biotinylated H4K20me2 peptide
-
Europium-labeled anti-GST antibody
-
Streptavidin-Allophycocyanin (APC) conjugate
-
This compound at various concentrations
-
Assay buffer
-
-
Procedure:
-
Add GST-53BP1 TTD and the biotinylated H4K20me2 peptide to the wells of a microplate.
-
Add this compound at a range of concentrations.
-
Incubate to allow for binding equilibrium.
-
Add the Europium-labeled anti-GST antibody and Streptavidin-APC conjugate.
-
Incubate to allow for detection antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the ratio of acceptor to donor emission and plot against the inhibitor concentration to determine the IC50.
-
NanoBRET™ Target Engagement Assay
This assay is performed in live cells to confirm the engagement of this compound with the 53BP1 TTD.
-
Principle: A NanoLuc® luciferase-tagged 53BP1 TTD (donor) and a HaloTag®-tagged histone H4 (acceptor) are co-expressed in cells. In the presence of a fluorescent HaloTag® ligand, a BRET signal is generated upon interaction of the two proteins. This compound disrupts this interaction, leading to a decrease in the BRET signal.
-
Reagents:
-
HEK293T cells
-
Expression vectors for NanoLuc®-53BP1 TTD and HaloTag®-Histone H4
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Live Cell Reagent
-
This compound at various concentrations
-
-
Procedure:
-
Co-transfect HEK293T cells with the NanoLuc®-53BP1 TTD and HaloTag®-Histone H4 expression vectors.
-
Plate the transfected cells in a white-bottom 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand and this compound at various concentrations to the cells.
-
Incubate the plate.
-
Add the Nano-Glo® Live Cell Reagent to measure the donor and acceptor emission.
-
Read the plate on a luminometer capable of measuring BRET.
-
Calculate the BRET ratio and plot against the inhibitor concentration to determine the cellular IC50.
-
53BP1 Foci Formation Assay
This immunofluorescence-based assay visualizes the effect of this compound on the recruitment of 53BP1 to sites of DNA damage.
-
Principle: Following DNA damage, 53BP1 accumulates at DSBs, forming distinct nuclear foci that can be visualized by immunofluorescence microscopy. Treatment with this compound is expected to reduce the number and intensity of these foci.
-
Reagents:
-
U2OS cells (or other suitable cell line)
-
This compound
-
DNA damaging agent (e.g., ionizing radiation source)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against 53BP1
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
-
Procedure:
-
Seed U2OS cells on coverslips and allow them to adhere.
-
Treat the cells with this compound or a vehicle control for a specified time.
-
Induce DNA damage (e.g., by exposing cells to a specific dose of ionizing radiation).
-
Incubate the cells to allow for 53BP1 foci formation.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-53BP1 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of 53BP1 foci per nucleus using image analysis software.
-
This compound in the Context of Tumorigenesis
The study of 53BP1 is highly relevant to cancer research. 53BP1 is considered a tumor suppressor, and its loss has been observed in various cancers, including glioblastoma and breast cancer.[1][2] The role of 53BP1 in DNA repair pathway choice has significant therapeutic implications. For instance, in BRCA1-deficient cancers, loss of 53BP1 can restore homologous recombination and lead to resistance to PARP inhibitors.[3][6][7][8] Therefore, this compound can be a critical tool to investigate these phenomena and to explore synthetic lethality approaches in cancer therapy.
By using this compound, researchers can:
-
Investigate the role of 53BP1 in the development and progression of specific cancer types.
-
Explore the mechanisms of resistance to DNA-damaging therapies, such as PARP inhibitors.
-
Identify potential combination therapies where the inhibition of 53BP1 could sensitize cancer cells to other treatments.
-
Dissect the interplay between different DNA repair pathways in various cancer contexts.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of 53BP1. Its ability to modulate the DNA damage response makes it an invaluable research tool for the cancer research community. This guide provides the foundational knowledge and experimental frameworks to empower scientists in their exploration of 53BP1's role in tumorigenesis and to accelerate the development of novel cancer therapies.
References
- 1. 53BP1 is a haploinsufficient tumor suppressor and protects cells from radiation response in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 53BP1 functions as a tumor suppressor in breast cancer via the inhibition of NF-κB through miR-146a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loss of 53BP1 causes PARP inhibitor resistance in Brca1-mutated mouse mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction Of XLF And 53BP1 Expression Is Associated With Temozolomide Resistance In Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. 53BP1 depletion causes PARP inhibitor resistance in ATM-deficient breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 53BP1 loss rescues BRCA1 deficiency and is associated with triple-negative and BRCA-mutated breast cancers. — Department of Oncology [oncology.ox.ac.uk]
UNC9512: A Potent 53BP1 Antagonist for Advancing Gene Editing Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The advent of CRISPR/Cas9 and other precision gene-editing technologies has revolutionized biomedical research and opened new avenues for therapeutic development. However, the efficiency of precise gene editing, which relies on the cell's Homology-Directed Repair (HDR) pathway, is often limited by the competing and more dominant Non-Homologous End Joining (NHEJ) pathway. A key regulator that favors NHEJ is the p53-binding protein 1 (53BP1). Consequently, the inhibition of 53BP1 has emerged as a promising strategy to enhance the efficiency of HDR-mediated gene editing. This technical guide provides a comprehensive overview of UNC9512, a novel, potent, and selective small-molecule antagonist of 53BP1, and explores its potential applications in the realm of gene editing.
Introduction to 53BP1 and its Role in DNA Repair
In the cellular response to DNA double-strand breaks (DSBs), a critical decision is made between two major repair pathways: the error-prone Non-Homologous End Joining (NHEJ) and the high-fidelity Homology-Directed Repair (HDR). 53BP1 is a crucial protein that is recruited to the sites of DSBs and plays a pivotal role in promoting NHEJ.[1] It achieves this by protecting the broken DNA ends from resection, a necessary initial step for HDR.[1] By antagonizing 53BP1, it is possible to shift the balance of DNA repair towards HDR, thereby increasing the frequency of precise gene editing events when using tools like CRISPR/Cas9.[1][2]
This compound: A Best-in-Class 53BP1 Antagonist
This compound is a small molecule developed through a structure-guided optimization of an initial hit compound, UNC8531, which was identified from a DNA-encoded library screen.[1][3] this compound functions by binding to the tandem Tudor domain (TTD) of 53BP1, the domain responsible for recognizing dimethylated lysine 20 on histone H4 (H4K20me2) at the sites of DNA damage.[1][4] This targeted binding prevents the recruitment of 53BP1 to DSBs, thereby inhibiting its function in the NHEJ pathway.[1]
Mechanism of Action
The mechanism of this compound is centered on its high-affinity and selective binding to the 53BP1 TTD. This interaction sterically hinders the recognition of the H4K20me2 mark on chromatin, which is a critical step for the localization of 53BP1 to DSBs. By preventing this localization, this compound effectively phenocopies the genetic loss of 53BP1, leading to a reduction in NHEJ-mediated repair.[1] This, in turn, is hypothesized to increase the substrate availability for the HDR machinery, thus enhancing the efficiency of precise gene editing.
Figure 1: this compound inhibits the 53BP1-mediated promotion of NHEJ.
Quantitative Data
This compound has been characterized through a series of biochemical and cellular assays, demonstrating its potency and selectivity. The following tables summarize the key quantitative data for this compound and its precursor, UNC8531.
| Compound | TR-FRET IC50 (μM) | SPR Kd (μM) | ITC Kd (μM) | Thermal Shift (°C) |
| This compound | 0.46 ± 0.21 | 0.17 ± 0.02 | 0.41 ± 0.17 | +4.1 ± 0.3 |
| UNC8531 | 0.47 ± 0.09 | 0.79 ± 0.52 | 0.85 ± 0.17 | Not Reported |
Table 1: Biochemical binding affinities and thermal stabilization of this compound and UNC8531 for the 53BP1 Tandem Tudor Domain.[1]
| Compound | NanoBRET IC50 (μM) | Caco-2 Permeability |
| This compound | Not Reported | ~2-fold increase over UNC8531 |
| UNC8531 | Not Reported | Poor |
Table 2: Cellular target engagement and permeability of this compound and UNC8531.[1]
This compound also demonstrated high selectivity, with no measurable binding affinity (>100 μM) for seven other methyl-lysine reader domains tested.[1][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used in the characterization of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay was used to determine the IC50 values of compounds that inhibit the interaction between the 53BP1 TTD and a biotinylated H4K20me2 peptide.
-
Principle: The assay relies on the transfer of energy from a donor fluorophore (Europium-labeled anti-GST antibody bound to GST-tagged 53BP1 TTD) to an acceptor fluorophore (Streptavidin-APC bound to the biotinylated H4K20me2 peptide). Inhibition of the 53BP1-histone interaction by a compound like this compound leads to a decrease in the FRET signal.
-
Protocol Outline:
-
Reactions are set up in a 384-well plate.
-
A solution containing GST-53BP1 TTD and the anti-GST-Europium antibody is pre-incubated.
-
Serial dilutions of the test compound (e.g., this compound) are added to the wells.
-
A solution of the biotinylated H4K20me2 peptide and Streptavidin-APC is added.
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is read on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
IC50 values are calculated from the dose-response curves.
-
Figure 2: Workflow for the TR-FRET based inhibition assay.
Surface Plasmon Resonance (SPR)
SPR was employed to determine the binding kinetics (association and dissociation rates) and affinity (Kd) of this compound for the 53BP1 TTD.
-
Principle: SPR measures changes in the refractive index at the surface of a sensor chip to which a ligand (e.g., 53BP1 TTD) is immobilized. The binding of an analyte (e.g., this compound) from a solution flowing over the surface causes a change in the refractive index, which is proportional to the mass bound.
-
Protocol Outline:
-
The 53BP1 TTD protein is immobilized on a sensor chip.
-
A running buffer is flowed over the chip to establish a stable baseline.
-
Different concentrations of this compound are injected over the surface, and the association is monitored in real-time.
-
After the association phase, the running buffer is flowed again to monitor the dissociation of the compound.
-
The sensor surface is regenerated between different analyte injections.
-
The resulting sensorgrams are fitted to a kinetic binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC was used as an orthogonal method to measure the binding affinity (Kd) and stoichiometry of the this compound-53BP1 TTD interaction.
-
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (this compound) is titrated into a solution of the macromolecule (53BP1 TTD), and the heat change for each injection is measured.
-
Protocol Outline:
-
The 53BP1 TTD protein is placed in the sample cell of the calorimeter.
-
This compound is loaded into the injection syringe.
-
A series of small injections of this compound are made into the sample cell.
-
The heat change upon each injection is measured and integrated.
-
The resulting data are plotted as heat change per mole of injectant versus the molar ratio of ligand to protein.
-
The binding isotherm is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
NanoBRET™ Target Engagement Assay
This cellular assay was used to confirm that this compound can engage with the full-length 53BP1 protein in a live-cell context.[1]
-
Principle: The assay measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged 53BP1 protein (donor) and a cell-permeable fluorescent tracer that binds to the TTD (acceptor). A compound that competes with the tracer for binding to the 53BP1 TTD will disrupt BRET, leading to a decrease in the BRET signal.
-
Protocol Outline:
-
Cells are transfected with a vector expressing the NanoLuc®-53BP1 fusion protein.
-
The cells are plated in a multi-well plate.
-
The cells are treated with a fixed concentration of the fluorescent tracer and varying concentrations of the test compound (this compound).
-
After an incubation period, the NanoBRET™ substrate is added.
-
The donor and acceptor emission signals are measured using a plate reader.
-
The BRET ratio is calculated, and the data are used to determine the cellular IC50 value.
-
53BP1 Foci Formation Assay
This immunofluorescence-based assay was used to assess the ability of this compound to inhibit the recruitment of 53BP1 to sites of DNA damage in cells.[1]
-
Principle: Following the induction of DNA double-strand breaks (e.g., by ionizing radiation), 53BP1 is recruited to these sites, forming distinct nuclear foci that can be visualized by immunofluorescence microscopy. A successful inhibitor of 53BP1 will reduce the number and intensity of these foci.
-
Protocol Outline:
-
Cells (e.g., U2OS) are cultured on coverslips.
-
The cells are pre-treated with this compound or a vehicle control.
-
DNA damage is induced using ionizing radiation.
-
The cells are allowed to recover for a period to allow for foci formation.
-
The cells are fixed, permeabilized, and stained with a primary antibody against 53BP1, followed by a fluorescently labeled secondary antibody.
-
The cell nuclei are counterstained with DAPI.
-
The coverslips are mounted on slides, and images are acquired using a fluorescence microscope.
-
The number of 53BP1 foci per nucleus is quantified using image analysis software.
-
The results of this assay showed that this compound significantly reduces the formation of 53BP1-dependent foci in a dose-dependent manner, with a roughly 3-fold reduction at a 50 μM concentration.[1]
This compound in the Context of Gene Editing
The primary rationale for using a 53BP1 inhibitor like this compound in gene editing is to bias the DSB repair pathway choice towards HDR. By preventing 53BP1 from shielding the broken DNA ends, the DNA resection machinery can initiate the HDR process, which uses a homologous template to accurately repair the break. This is particularly advantageous for precision gene editing applications that aim to introduce specific nucleotide changes or insert new genetic sequences.
Figure 3: The proposed mechanism for this compound-mediated enhancement of HDR.
It is important to note that while this compound has demonstrated clear target engagement and cellular activity in inhibiting 53BP1 localization, the initial study did not observe a significant shift in DNA repair pathway utilization in a pathway-specific droplet digital PCR (PathSig-ddPCR) assay.[1] This suggests that further optimization of this compound or the experimental conditions may be necessary to achieve a robust enhancement of HDR in a gene-editing context.
Future Directions and Conclusion
This compound represents a significant advancement in the development of small-molecule probes for studying 53BP1 biology.[1][3] Its high potency, selectivity, and demonstrated cellular activity make it an invaluable tool for dissecting the role of 53BP1 in DNA repair, tumorigenesis, and other cellular processes.[1][5][6]
For the field of gene editing, this compound holds considerable promise. Future research should focus on:
-
Optimizing Dosing and Delivery: Further studies are needed to determine the optimal concentration and delivery method of this compound to maximize its effect on HDR enhancement in various cell types.
-
Combination Therapies: Investigating the synergistic effects of this compound with other small molecules that modulate different aspects of the DNA damage response could lead to more substantial improvements in gene editing efficiency.
-
In Vivo Applications: Evaluating the efficacy and safety of this compound in preclinical in vivo models of gene editing-based therapies will be a critical next step.
References
- 1. Inhibition of 53BP1 favors homology-dependent DNA repair and increases CRISPR-Cas9 genome-editing efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Marker-free quantification of repair pathway utilization at Cas9-induced double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
UNC9512: A Technical Guide to a Novel 53BP1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC9512 is a potent and selective small molecule antagonist of the p53 binding protein 1 (53BP1), a key mediator in the DNA damage response (DDR). This document provides a comprehensive technical overview of this compound, including its fundamental properties, mechanism of action, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams. Detailed experimental protocols are provided to facilitate the replication and further investigation of this compound's biological activities.
Introduction
The tumor suppressor p53 binding protein 1 (53BP1) plays a critical role in the cellular response to DNA double-strand breaks (DSBs). A central function of 53BP1 is to promote non-homologous end joining (NHEJ) as a DSB repair pathway. It achieves this by binding to dimethylated lysine 20 on histone H4 (H4K20me2) through its tandem Tudor domain (TTD). This interaction is crucial for the recruitment of downstream repair factors. Given its central role in DNA repair, 53BP1 has emerged as a significant target in oncology and gene editing. Small molecule inhibitors of the 53BP1-H4K20me2 interaction are valuable tools for probing the DDR and may have therapeutic potential.
This compound was identified through a focused DNA-encoded library screen as a potent antagonist of the 53BP1 TTD.[1] It represents a best-in-class chemical probe for studying the functions of 53BP1 in various cellular processes, including DNA repair, gene editing, and tumorigenesis.[1][2]
Basic Properties and Structure of this compound
This compound is a synthetic, cell-permeable small molecule. Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | (S)-1-(4-(4-Methylpiperazin-1-yl)picolinoyl)-N-(3-(3-oxoisoindolin-5-yl)phenyl)piperidine-3-carboxamide | [3] |
| Molecular Formula | C31H34N6O3 | [2] |
| Molecular Weight | 538.64 g/mol | [2] |
| CAS Number | 3032393-24-8 | [2] |
| Appearance | White to off-white solid | [2] |
Chemical Structure:
Caption: Chemical structure of this compound.
Mechanism of Action
This compound functions as a competitive antagonist of the tandem Tudor domain (TTD) of 53BP1.[1] It binds to the methyl-lysine (Kme) binding pocket within the TTD, thereby preventing the recognition and binding of its natural ligand, dimethylated lysine 20 on histone H4 (H4K20me2).[1] By disrupting this interaction, this compound effectively inhibits the recruitment of 53BP1 to sites of DNA double-strand breaks.
Signaling Pathway
The following diagram illustrates the DNA damage response pathway involving 53BP1 and the point of inhibition by this compound.
Caption: 53BP1 signaling pathway in DNA damage response and inhibition by this compound.
Quantitative Data
The binding affinity and cellular activity of this compound have been quantified using various biochemical and cell-based assays.
Table 1: In Vitro Binding Affinity of this compound to 53BP1 Tandem Tudor Domain
| Assay | IC50 (μM) | Kd (μM) | Reference |
| Time-Resolved FRET (TR-FRET) | 0.46 ± 0.21 | - | [1] |
| Surface Plasmon Resonance (SPR) | - | 0.17 ± 0.02 | [1] |
| Isothermal Titration Calorimetry (ITC) | - | 0.41 ± 0.17 | [1] |
Table 2: Cellular Target Engagement and Activity of this compound
| Assay | IC50 (μM) | Notes | Reference |
| NanoBRET Target Engagement Assay | 6.9 | Measures antagonism of the 53BP1 TTD:Histone H4 interaction in cells. | [3] |
| 53BP1-Dependent Foci Formation Assay | - | Showed a significant reduction in 53BP1 foci formation upon DNA damage. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are based on published protocols and may require optimization for specific laboratory conditions.
Experimental Workflow
The following diagram outlines the general workflow for the characterization of a 53BP1 inhibitor like this compound.
Caption: Experimental workflow for the discovery and characterization of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding of this compound to the 53BP1 TTD in a high-throughput format.
-
Principle: The assay measures the disruption of the interaction between a biotinylated histone H4K20me2 peptide and a His-tagged 53BP1 TTD protein. Binding of the inhibitor displaces the peptide, leading to a decrease in the FRET signal between a Europium-labeled anti-His antibody (donor) and Streptavidin-APC (acceptor).
-
Materials:
-
His-tagged 53BP1 TTD protein
-
Biotinylated H4K20me2 peptide
-
Europium-labeled anti-His antibody
-
Streptavidin-APC
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
This compound and other test compounds
-
384-well low-volume plates
-
TR-FRET plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the compound dilutions to the assay plate.
-
Prepare a mixture of His-tagged 53BP1 TTD and biotinylated H4K20me2 peptide in assay buffer and add to the wells.
-
Incubate at room temperature for 30 minutes.
-
Prepare a mixture of Europium-labeled anti-His antibody and Streptavidin-APC in assay buffer and add to the wells.
-
Incubate at room temperature for 60 minutes in the dark.
-
Read the plate on a TR-FRET plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (donor) and 665 nm (acceptor).
-
Calculate the TR-FRET ratio (665 nm / 615 nm) and determine the IC50 value by fitting the data to a dose-response curve.
-
Surface Plasmon Resonance (SPR) Assay
SPR is used to determine the binding kinetics (association and dissociation rates) and affinity (Kd) of this compound to the 53BP1 TTD.
-
Principle: An SPR biosensor detects changes in the refractive index at the surface of a sensor chip. The 53BP1 TTD protein is immobilized on the chip, and the binding of this compound flowing over the surface is measured in real-time.
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
His-tagged 53BP1 TTD protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
-
-
Procedure:
-
Immobilize the His-tagged 53BP1 TTD protein on the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the this compound solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between injections if necessary.
-
Record the sensorgrams for each concentration.
-
Analyze the data using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of this compound to the 53BP1 TTD, providing a complete thermodynamic profile of the interaction.
-
Principle: A solution of this compound is titrated into a solution of 53BP1 TTD in the sample cell of a microcalorimeter. The heat released or absorbed upon binding is measured for each injection.
-
Materials:
-
Isothermal titration calorimeter
-
53BP1 TTD protein
-
This compound
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
-
Procedure:
-
Dialyze both the 53BP1 TTD protein and this compound extensively against the same buffer to minimize heats of dilution.
-
Load the 53BP1 TTD protein into the sample cell and this compound into the injection syringe.
-
Perform a series of small injections of this compound into the protein solution while monitoring the heat change.
-
Integrate the heat signal for each injection and plot it against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
NanoBRET™ Target Engagement Assay
This cell-based assay measures the ability of this compound to engage the 53BP1 TTD in a live-cell context.
-
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged 53BP1 TTD (donor) and a cell-permeable fluorescent tracer that binds to the TTD (acceptor). This compound competes with the tracer for binding, leading to a decrease in the BRET signal.
-
Materials:
-
HEK293T cells
-
Plasmid encoding NanoLuc®-53BP1 TTD fusion protein
-
Fluorescent tracer for 53BP1 TTD
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
This compound
-
White, 96-well assay plates
-
Luminescence plate reader with BRET filters
-
-
Procedure:
-
Transfect HEK293T cells with the NanoLuc®-53BP1 TTD plasmid.
-
After 24 hours, harvest and resuspend the cells in Opti-MEM®.
-
Add the fluorescent tracer and serial dilutions of this compound to the cell suspension.
-
Dispense the cell mixture into the assay plate.
-
Incubate at 37°C for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the donor emission (460 nm) and acceptor emission (618 nm) on a plate reader.
-
Calculate the NanoBRET™ ratio and determine the IC50 value.
-
53BP1 Foci Formation Assay
This immunofluorescence-based assay visualizes the recruitment of 53BP1 to sites of DNA damage and assesses the inhibitory effect of this compound.
-
Principle: Cells are treated with a DNA damaging agent to induce the formation of 53BP1 nuclear foci. The effect of this compound on the number and intensity of these foci is quantified by immunofluorescence microscopy.
-
Materials:
-
Human cell line (e.g., U2OS)
-
DNA damaging agent (e.g., ionizing radiation, etoposide)
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against 53BP1
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Pre-treat the cells with this compound or vehicle control.
-
Induce DNA damage.
-
Allow time for foci formation (e.g., 1-2 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-53BP1 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number and intensity of 53BP1 foci per nucleus using image analysis software.
-
Conclusion
This compound is a valuable research tool for the study of 53BP1 biology. Its well-characterized properties and mechanism of action, supported by the detailed experimental protocols provided herein, make it an ideal chemical probe for investigating the role of 53BP1 in DNA repair, genome stability, and cancer biology. This technical guide serves as a comprehensive resource for researchers aiming to utilize this compound in their studies.
References
Methodological & Application
UNC9512: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC9512 is a potent and selective small molecule antagonist of the methyl-lysine reader protein 53BP1 (p53 binding protein 1).[1][2][3] By binding to the tandem Tudor domain (TTD) of 53BP1, this compound effectively inhibits its recruitment to sites of DNA double-strand breaks (DSBs).[4][5] This mechanism of action makes this compound a valuable tool for studying the DNA damage response (DDR), particularly the non-homologous end joining (NHEJ) pathway, and for potential applications in gene editing and oncology research.[4][5]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments, focusing on assays to probe its mechanism of action and cellular effects.
Data Presentation
A summary of the reported binding affinities and cellular potencies of this compound is presented in the table below. This data is crucial for determining appropriate experimental concentrations.
| Assay Type | Description | This compound Value (IC50/Kd) |
| Biochemical Assays | ||
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer assay measuring binding to the 53BP1 tandem Tudor domain (TTD). | 0.46 ± 0.21 µM (IC50) |
| SPR | Surface Plasmon Resonance assay to determine binding kinetics to the 53BP1 TTD. | 0.17 ± 0.02 µM (Kd) |
| ITC | Isothermal Titration Calorimetry to determine the equilibrium dissociation constant of this compound binding to the 53BP1 TTD. | 0.41 ± 0.17 µM (Kd) |
| Cell-Based Assays | ||
| NanoBRET™ | Bioluminescence Resonance Energy Transfer assay measuring the antagonism of the 53BP1 TTD and Histone H4 interaction in HEK293T cells. | 6.9 ± 3.0 µM (IC50) |
Signaling Pathway
This compound acts within the DNA Damage Response (DDR) pathway. Upon a DNA double-strand break, sensor kinases like ATM are activated, leading to the phosphorylation of H2AX (γH2AX). This phosphorylation serves as a platform for the recruitment of various DNA repair proteins, including 53BP1. 53BP1 plays a critical role in the Non-Homologous End Joining (NHEJ) pathway of DNA repair. By binding to the tandem Tudor domain of 53BP1, this compound prevents its localization to the sites of DNA damage, thereby inhibiting its function in the NHEJ pathway.
References
- 1. Roles for 53BP1 in the repair of radiation-induced DNA double strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Titration of UNC9512
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC9512 is a potent and selective small molecule antagonist of the p53 binding protein 1 (53BP1).[1][2][3] 53BP1 is a critical mediator in the DNA double-strand break (DSB) repair pathway, specifically promoting non-homologous end joining (NHEJ).[4][5] this compound functions by binding to the tandem Tudor domain (TTD) of 53BP1, competitively inhibiting its interaction with dimethylated lysine 20 on histone H4 (H4K20me2).[2][4] This disruption prevents the recruitment of 53BP1 to sites of DNA damage, thereby shifting the repair pathway preference towards homologous recombination (HR).[5] These application notes provide detailed protocols for the in vitro titration of this compound to determine its potency and cellular target engagement.
Mechanism of Action Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound. Under normal conditions, DNA double-strand breaks trigger the recruitment of 53BP1 to H4K20me2 marks at the damage site. 53BP1 then facilitates the recruitment of downstream factors to promote NHEJ. This compound competitively binds to the 53BP1 TTD, preventing its localization to the DSB and thereby inhibiting the NHEJ pathway.
Caption: this compound mechanism of action.
Quantitative Data Summary
The following table summarizes the reported in vitro potency and binding affinity of this compound for 53BP1.
| Assay Type | Parameter | Value (µM) | Notes |
| TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) | IC50 | 0.46 ± 0.21 | Measures the inhibition of the 53BP1 TTD interaction with a biotinylated H4K20me2 peptide.[2] |
| NanoBRET™ (Bioluminescence Resonance Energy Transfer) | IC50 | 6.9 ± 3.0 | Measures target engagement in live HEK293T cells by assessing the displacement of a fluorescent tracer from a NanoLuc®-53BP1 fusion protein.[2][6] |
| ITC (Isothermal Titration Calorimetry) | Kd | 0.41 ± 0.17 | Measures the dissociation constant of this compound binding to the 53BP1 TTD.[2] |
| SPR (Surface Plasmon Resonance) | Kd | 0.17 ± 0.02 | Measures the binding kinetics and affinity of this compound to the immobilized 53BP1 TTD.[2] |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay quantifies the ability of this compound to disrupt the interaction between the 53BP1 Tandem Tudor Domain (TTD) and a histone H4 peptide dimethylated at lysine 20 (H4K20me2).
Materials:
-
Recombinant His-tagged 53BP1 TTD
-
Biotinylated H4K20me2 peptide
-
Terbium (Tb)-conjugated anti-His antibody (Donor)
-
Streptavidin-conjugated fluorophore (e.g., AF488) (Acceptor)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM α-ketoglutarate, 80 µM Fe(NH₄)₂(SO₄)₂, 2 mM L-ascorbic acid, 0.01% BSA)[7]
-
384-well low-volume assay plates
Protocol Workflow:
Caption: TR-FRET experimental workflow.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. A common starting concentration for the highest dose is 100 µM, with 1:3 serial dilutions.
-
Dispense the this compound dilutions into the 384-well plate.
-
Add the His-tagged 53BP1 TTD and the Tb-conjugated anti-His antibody to the wells.
-
Incubate for 30 minutes at room temperature.
-
Add the biotinylated H4K20me2 peptide and the streptavidin-conjugated fluorophore.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor).[7]
-
Calculate the TR-FRET ratio (Acceptor/Donor) and plot against the this compound concentration to determine the IC50 value using a non-linear regression model.[8]
NanoBRET™ Target Engagement Assay
This cell-based assay measures the engagement of this compound with 53BP1 in live cells.
Materials:
-
HEK293T cells (or other suitable cell line)[6]
-
Plasmid encoding 53BP1-NanoLuc® fusion protein
-
Plasmid encoding HaloTag®-Histone H4 fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ tracer that binds to 53BP1
-
This compound stock solution (in DMSO)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well or 384-well assay plates
Protocol Workflow:
Caption: NanoBRET™ experimental workflow.
Procedure:
-
Co-transfect HEK293T cells with the 53BP1-NanoLuc® and HaloTag®-Histone H4 expression vectors.
-
After 24 hours, harvest and seed the transfected cells into the assay plate.
-
Prepare serial dilutions of this compound in Opti-MEM™. A suggested concentration range is from 0.1 to 100 µM.
-
Add the this compound dilutions to the cells.
-
Add the NanoBRET™ tracer to the wells at a pre-determined optimal concentration.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.[9]
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the plate within 20 minutes on a luminometer equipped with filters for donor (e.g., 450 nm) and acceptor (e.g., 610 nm) emission.[10]
-
Calculate the BRET ratio and plot against the this compound concentration to determine the IC50 value.[11]
53BP1 Foci Formation Assay
This immunofluorescence-based assay visualizes and quantifies the inhibition of 53BP1 recruitment to DNA damage sites in cells treated with this compound.
Materials:
-
This compound stock solution (in DMSO)
-
DNA damaging agent (e.g., ionizing radiation (IR) or neocarzinostatin)[2]
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against 53BP1
-
Fluorescently-labeled secondary antibody
-
DAPI nuclear stain
-
Glass coverslips or imaging-compatible plates
Protocol Workflow:
Caption: 53BP1 Foci Formation Assay Workflow.
Procedure:
-
Seed cells onto coverslips and allow them to adhere overnight.
-
Pre-treat the cells with a range of this compound concentrations (e.g., 1, 10, 50 µM) for 1-2 hours.[2]
-
Induce DNA damage (e.g., 2-10 Gy of IR) and allow foci to form (typically 1-2 hours).[5][13]
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.5% Triton X-100 for 10 minutes.[14]
-
Block with 5% BSA for 1 hour.
-
Incubate with the primary anti-53BP1 antibody overnight at 4°C.[15]
-
Wash and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Stain the nuclei with DAPI and mount the coverslips.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of 53BP1 foci per nucleus using image analysis software. A dose-dependent reduction in the number of foci indicates inhibition by this compound.[16]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct target engagement of this compound with 53BP1 in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.[17][18]
Materials:
-
Cell line expressing endogenous 53BP1 (e.g., U2OS)
-
This compound stock solution (in DMSO)
-
PBS with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, etc.)
-
Primary antibody against 53BP1
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
PCR tubes and a thermal cycler
Protocol Workflow:
Caption: CETSA experimental workflow.
Procedure:
-
Treat cultured cells with this compound at a desired concentration (e.g., 10-50 µM) or with DMSO as a vehicle control for 1-2 hours.[19]
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3-5 minutes in a thermal cycler, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble 53BP1 in each sample by Western blotting.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target stabilization and engagement.[19]
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of the 53BP1 inhibitor, this compound. By employing a combination of biochemical and cell-based assays, researchers can effectively determine the potency, binding affinity, and cellular target engagement of this compound, facilitating its use in studies of DNA repair, genome editing, and cancer biology.
References
- 1. Differences in quantification of DNA double-strand breaks assessed by 53BP1/γH2AX focus formation assays and the comet assay in mammalian cells treated with irradiation and N-acetyl-L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 4. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of 53BP1 favors homology-dependent DNA repair and increases CRISPR-Cas9 genome-editing efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. carnabio.com [carnabio.com]
- 10. eubopen.org [eubopen.org]
- 11. Measure p53-MDM2 protein interaction with NanoBRET technology [moleculardevices.com]
- 12. TP53BP1 Knockout Cell Lines - CD Biosynsis [biosynsis.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 18. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for UNC9512 in a Foci Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC9512 is a potent and selective small molecule antagonist of the p53 binding protein 1 (53BP1).[1][2][3] 53BP1 is a critical protein in the DNA damage response (DDR), playing a key role in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs).[4][5][6] Upon DNA damage, 53BP1 is recruited to the sites of DSBs, forming distinct nuclear foci that can be visualized using immunofluorescence microscopy. The formation of these foci is a hallmark of the cellular response to genotoxic stress. This compound functions by binding to the tandem Tudor domain (TTD) of 53BP1, thereby inhibiting its localization to damaged chromatin.[1] This makes this compound a valuable tool for studying the role of 53BP1 in DNA repair and for developing novel cancer therapeutics that modulate the DDR.
This document provides detailed application notes and protocols for utilizing this compound in a 53BP1 foci formation assay, a key method for assessing the cellular activity of 53BP1 inhibitors.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of 53BP1's interaction with histone marks associated with DNA damage. Specifically, it targets the tandem Tudor domain of 53BP1, preventing its binding to dimethylated histone H4 at lysine 20 (H4K20me2), a key step in its recruitment to DSB sites.[1] By blocking the localization of 53BP1 to these sites, this compound effectively inhibits its function in the NHEJ pathway.
Data Presentation: Efficacy of this compound in a Foci Formation Assay
The following tables summarize the quantitative data on the inhibitory effect of this compound on 53BP1 foci formation.
Table 1: In Vitro Binding Affinity and Cellular Target Engagement of this compound
| Assay Type | Parameter | Value | Reference |
| TR-FRET | IC50 (binding to 53BP1 TTD) | 0.46 ± 0.21 μM | [1] |
| Isothermal Titration Calorimetry (ITC) | Kd (binding to 53BP1 TTD) | 0.41 ± 0.17 μM | [1] |
| Surface Plasmon Resonance (SPR) | Kd (binding to 53BP1 TTD) | 0.17 ± 0.02 μM | [1] |
| NanoBRET | IC50 (in-cell 53BP1 TTD:Histone H4 antagonism) | 6.9 ± 3.0 μM | [1] |
Table 2: Dose-Dependent Inhibition of 53BP1 Foci Formation by this compound in U2OS Cells
| This compound Concentration (μM) | Average 53BP1 Foci per Cell (Normalized to Control) | Standard Deviation | Reference |
| 0 (DMSO control) | 1.00 | ± 0.15 | [1] |
| 10 | Data not available | - | |
| 25 | Data not available | - | |
| 50 | ~0.33 (~3-fold reduction) | Data not available | [1] |
| 100 | Data not available | - |
Note: The data in Table 2 is based on the reported ~3-fold reduction at 50 μM in the cited literature. More granular dose-response data is not currently available in the public domain.
Experimental Protocols
Protocol 1: 53BP1 Foci Formation Assay Using this compound
This protocol describes the induction of DNA damage by ionizing radiation (IR) and the subsequent immunofluorescent staining of 53BP1 foci in the presence of this compound in U2OS cells.
Materials:
-
U2OS cells
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well imaging plates
-
Ionizing radiation source (e.g., X-ray irradiator)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody: Rabbit anti-53BP1 (e.g., Novus Biologicals, NB100-304)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) nuclear stain
-
Antifade mounting medium
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed U2OS cells into a 96-well imaging plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound in complete cell culture medium to the desired final concentrations (e.g., 10, 25, 50, 100 μM). Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle control.
-
Incubate for 1-2 hours at 37°C and 5% CO2.
-
-
Induction of DNA Damage:
-
Expose the cells to ionizing radiation (e.g., 2 Gy of X-rays).
-
Immediately return the cells to the incubator for 1 hour to allow for foci formation.
-
-
Immunofluorescence Staining:
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-53BP1 antibody in blocking buffer (e.g., 1:1000 dilution). Incubate the cells with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS containing 0.1% Tween-20. Dilute the Alexa Fluor 488-conjugated secondary antibody in blocking buffer (e.g., 1:1000 dilution). Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS containing 0.1% Tween-20. Stain the nuclei with DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.
-
Mounting: Wash the cells twice with PBS. Add a drop of antifade mounting medium to each well and cover with a coverslip if necessary, or image directly in PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope equipped with appropriate filters for DAPI and Alexa Fluor 488.
-
Use automated image analysis software to identify nuclei (DAPI channel) and quantify the number of 53BP1 foci (Alexa Fluor 488 channel) per nucleus.
-
Calculate the average number of foci per cell for each treatment condition and normalize to the vehicle control.
-
Mandatory Visualizations
Caption: Signaling pathway of 53BP1 recruitment to DNA double-strand breaks and its inhibition by this compound.
Caption: Experimental workflow for the 53BP1 foci formation assay with this compound.
References
- 1. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Multifaceted regulation and functions of 53BP1 in NHEJ‑mediated DSB repair (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of DNA double-strand break repair pathway choice: a new focus on 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UNC9512 in TR-FRET Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC9512 is a potent and selective small molecule antagonist of the p53 binding protein 1 (53BP1).[1][2] 53BP1 is a critical protein in the DNA damage response (DDR) pathway, playing a key role in the repair of DNA double-strand breaks.[3] Specifically, this compound targets the tandem Tudor domain (TTD) of 53BP1, inhibiting its interaction with dimethylated lysine 20 on histone H4 (H4K20me2).[1] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive assay platform well-suited for high-throughput screening and characterization of inhibitors like this compound. This document provides a detailed protocol for a TR-FRET binding assay to evaluate the inhibitory activity of this compound on the 53BP1 TTD-histone interaction, along with relevant quantitative data and pathway information.
53BP1 Signaling Pathway in DNA Damage Response
Upon DNA double-strand breaks, the ATM kinase is activated and phosphorylates various downstream targets. This signaling cascade leads to the dimethylation of histone H4 at lysine 20 (H4K20me2). The tandem Tudor domain of 53BP1 recognizes and binds to this H4K20me2 mark, leading to the recruitment of 53BP1 to the site of DNA damage. 53BP1 then facilitates the recruitment of other DNA repair factors to promote non-homologous end joining (NHEJ), a major pathway for repairing double-strand breaks.
Principle of the this compound TR-FRET Binding Assay
The TR-FRET assay for this compound is a competitive binding assay. It utilizes a recombinant, His-tagged 53BP1 tandem Tudor domain (TTD) protein and a biotinylated histone H4 peptide containing the dimethylated lysine 20 (H4K20me2). The assay employs a long-lifetime terbium (Tb)-chelate-labeled anti-His antibody as the FRET donor and a streptavidin-conjugated fluorophore (e.g., fluorescein or a suitable alternative) as the FRET acceptor.
In the absence of an inhibitor, the binding of the biotinylated H4K20me2 peptide to the His-tagged 53BP1 TTD brings the donor and acceptor fluorophores into close proximity, resulting in a high TR-FRET signal. When this compound is introduced, it competes with the H4K20me2 peptide for binding to the 53BP1 TTD. This competition disrupts the interaction between the protein and the peptide, leading to a decrease in the TR-FRET signal in a dose-dependent manner.
Quantitative Data for this compound
The binding affinity and selectivity of this compound have been characterized using various biochemical and biophysical assays.
| Target/Assay | Parameter | Value (µM) | Reference |
| 53BP1 TTD | |||
| TR-FRET | IC50 | 0.46 ± 0.21 | [4] |
| Surface Plasmon Resonance (SPR) | Kd | 0.17 ± 0.02 | [4] |
| Isothermal Titration Calorimetry (ITC) | Kd | 0.41 ± 0.17 | [4] |
| Selectivity Panel (TR-FRET) | |||
| SETDB1 TTD | IC50 | >100 | [4] |
| UHRF1 TTD | IC50 | >100 | [4] |
| PHF19 Tudor-PHD | IC50 | >100 | [4] |
| KDM7B | IC50 | >100 | [4] |
| CBX2 Chromodomain | IC50 | >100 | [4] |
| CDYL2 Chromodomain | IC50 | >100 | [4] |
| MPP8 Chromodomain | IC50 | >100 | [4] |
Experimental Protocol: this compound TR-FRET Binding Assay
This protocol is designed for a 384-well plate format.
Materials and Reagents
-
This compound and other test compounds
-
Recombinant His-tagged 53BP1 TTD protein
-
Biotinylated H4K20me2 peptide
-
LanthaScreen™ Tb-anti-His Antibody (or equivalent)
-
Streptavidin-conjugated acceptor fluorophore (e.g., Fluorescein, Alexa Fluor 488)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 2 mM DTT, 0.05% Tween-20
-
DMSO (for compound dilution)
-
Low-volume, white, 384-well assay plates
-
TR-FRET compatible plate reader
Procedure
-
Compound Preparation:
-
Prepare a serial dilution of this compound and other test compounds in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compounds in Assay Buffer to achieve the desired final concentrations in the assay. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
-
Reagent Preparation:
-
Prepare a working solution of His-tagged 53BP1 TTD protein in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a working solution of biotinylated H4K20me2 peptide in Assay Buffer. The concentration should be close to its Kd for the 53BP1 TTD.
-
Prepare a working solution of the TR-FRET antibody/acceptor mix containing Tb-anti-His antibody and streptavidin-acceptor in Assay Buffer. The final concentrations of these reagents should be optimized according to the manufacturer's recommendations, typically in the low nanomolar range.
-
-
Assay Protocol:
-
Add 5 µL of the diluted compound solution (or DMSO for control wells) to the wells of a 384-well plate.
-
Add 5 µL of the His-tagged 53BP1 TTD protein solution to all wells.
-
Add 5 µL of the biotinylated H4K20me2 peptide solution to all wells except for the negative control (no peptide) wells. Add 5 µL of Assay Buffer to the negative control wells instead.
-
Add 5 µL of the TR-FRET antibody/acceptor mix to all wells.
-
The final volume in each well should be 20 µL.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader.
-
Set the excitation wavelength to 340 nm.
-
Measure the emission at two wavelengths: ~615-620 nm (for the donor) and ~665 nm (for the acceptor).
-
Use a time-resolved setting with a delay time (e.g., 50-100 µs) and an integration time (e.g., 200-400 µs).
-
Data Analysis
-
Calculate the TR-FRET Ratio:
-
Ratio = (Emission at 665 nm / Emission at 615 nm) * 1000
-
-
Determine Percent Inhibition:
-
% Inhibition = 100 * [1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min)]
-
Ratio_compound is the ratio from wells with the test compound.
-
Ratio_max is the ratio from wells with DMSO only (maximum FRET).
-
Ratio_min is the ratio from wells without the H4K20me2 peptide or with a saturating concentration of a known inhibitor (minimum FRET).
-
-
-
Calculate IC50:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.
-
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of UNC9512
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC9512 is a potent and selective small molecule antagonist of the p53 binding protein 1 (53BP1) tandem Tudor domain (TTD).[1][2][3] 53BP1 is a critical protein in the DNA damage response (DDR) pathway, specifically in the repair of double-stranded breaks (DSBs).[1][4][5] It recognizes and binds to dimethylated lysine 20 on histone H4 (H4K20me2) through its TTD, a crucial step for its localization to sites of DNA damage.[1][2] By antagonizing this interaction, this compound can modulate DNA repair pathways, making it a valuable tool for research in oncology, gene editing, and genome instability.[1][3][6]
Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique used to measure the binding kinetics and affinity of molecular interactions.[7][8][9] This document provides detailed application notes and protocols for the characterization of this compound binding to the 53BP1 TTD using SPR.
Signaling Pathway
This compound acts by disrupting the interaction between the 53BP1 Tandem Tudor Domain (TTD) and its binding partner, dimethylated Histone H4 at lysine 20 (H4K20me2). This interaction is a key step in the recruitment of 53BP1 to sites of DNA double-strand breaks, which in turn influences the choice of DNA repair pathway, favoring non-homologous end joining (NHEJ). By blocking this interaction, this compound inhibits the localization of 53BP1 to DNA damage foci.
Caption: this compound mechanism of action in the DNA damage response pathway.
Quantitative Data Summary
The following tables summarize the reported binding affinity and kinetic data for this compound with the 53BP1 TTD, as determined by various biochemical and cellular assays.
Table 1: Biochemical Assays - Binding Affinity and Kinetics of this compound
| Assay Type | Parameter | Value (this compound) |
| Surface Plasmon Resonance (SPR) | Kd | 0.17 ± 0.02 µM |
| Isothermal Titration Calorimetry (ITC) | Kd | 0.41 ± 0.17 µM |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 | 0.46 ± 0.21 µM |
Data sourced from a study by Shell, et al.[1]
Table 2: Cellular Assays - Target Engagement of this compound
| Assay Type | Parameter | Value (this compound) |
| NanoBRET | IC50 (53BP1 TTD:Histone H4 interaction) | 6.9 ± 3.0 µM |
Data sourced from a study by Shell, et al.[1]
Experimental Protocols
Surface Plasmon Resonance (SPR) Protocol for this compound and 53BP1 TTD Interaction
This protocol outlines the general steps for determining the binding kinetics of this compound to the 53BP1 Tandem Tudor Domain (TTD) using SPR.
1. Materials and Reagents:
-
Protein: Recombinant human 53BP1 TTD (amino acids 1483-1615) with an N-terminal Avi-tag and a C-terminal His-tag.
-
Small Molecule: this compound
-
SPR Instrument: e.g., Biacore, Carterra LSA, or similar.
-
Sensor Chip: CM5, or other suitable sensor chip for amine coupling.
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.
-
Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), pH 7.4.
-
Analyte Dilution Buffer: Running buffer with a final concentration of 1-5% DMSO.
-
Immobilization Reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl.
-
Regeneration Solution: A solution capable of disrupting the protein-small molecule interaction without denaturing the immobilized protein (e.g., a low pH glycine solution or a high salt concentration buffer).
2. Experimental Workflow Diagram:
Caption: A typical workflow for an SPR binding assay.
3. Procedure:
-
Sensor Chip Preparation:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
-
Immobilization of 53BP1 TTD:
-
Dilute the 53BP1 TTD protein in immobilization buffer to a concentration of 10-50 µg/mL.
-
Inject the diluted protein over the activated sensor surface until the desired immobilization level is reached (typically 2000-4000 Response Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without the protein immobilization to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of this compound in the running buffer containing a matched concentration of DMSO (e.g., 1-5%). The concentration range should bracket the expected Kd (e.g., 0.01 µM to 10 µM).
-
Include a buffer-only injection (blank) for double referencing.
-
-
Binding Assay:
-
Inject the serially diluted this compound solutions over the immobilized 53BP1 TTD and the reference flow cell at a constant flow rate.
-
Monitor the association phase for a defined period (e.g., 60-180 seconds).
-
Switch to running buffer to monitor the dissociation phase (e.g., 120-600 seconds).
-
-
Surface Regeneration:
-
Inject the regeneration solution to remove any bound this compound. The conditions for regeneration should be optimized to ensure complete removal of the analyte without damaging the immobilized protein.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Subtract the buffer-only injection data from the analyte injections (double referencing).
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Conclusion
This compound is a valuable chemical probe for studying the role of 53BP1 in DNA repair and other cellular processes.[1][2] Surface Plasmon Resonance is a powerful technique for the detailed characterization of the binding kinetics and affinity of this compound to its target, the 53BP1 TTD. The protocols and data presented here provide a foundation for researchers to utilize this compound in their studies and to further investigate its mechanism of action.
References
- 1. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 53BP1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: Isothermal Titration Calorimetry (ITC) for UNC9512 Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with biomolecular interactions.[1][2][3] This allows for the determination of key thermodynamic parameters of binding, including the binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single, label-free experiment.[4] These parameters provide a complete thermodynamic profile of the interaction, offering deep insights into the driving forces behind molecular recognition.[5] This application note provides a detailed protocol for characterizing the binding of UNC9512, a selective antagonist, to its target, the tandem Tudor domain (TTD) of p53 binding protein 1 (53BP1).[6][7][8]
This compound is a small molecule inhibitor that targets 53BP1, a critical protein in the DNA Damage Response (DDR) pathway.[7][8][9] By binding to the 53BP1 TTD, this compound prevents the recruitment of 53BP1 to sites of DNA double-strand breaks, thereby influencing the choice of repair pathway.[6][7] Understanding the precise binding thermodynamics of this interaction is crucial for the development and optimization of 53BP1 inhibitors for applications in oncology and gene editing.[8][10]
Quantitative Data Summary
The binding affinity of this compound and its precursor, UNC8531, to the 53BP1 tandem Tudor domain (TTD) has been characterized by multiple biophysical methods. The data below is summarized for easy comparison.
| Compound | Method | Parameter | Value (µM) |
| This compound | ITC | Kd | 0.41 ± 0.17 [7] |
| This compound | SPR | Kd | 0.17 ± 0.02[7] |
| This compound | TR-FRET | IC50 | 0.46 ± 0.21[7] |
| UNC8531 | ITC | Kd | 0.85 ± 0.17[7][10] |
| UNC8531 | SPR | Kd | 0.79 ± 0.52[7][10] |
| UNC8531 | TR-FRET | IC50 | 0.47 ± 0.09[10] |
Signaling Pathway Context: 53BP1 in DNA Damage Response
53BP1 is a key regulator in the cellular response to DNA double-strand breaks (DSBs). Its recruitment to DSBs is mediated by the recognition of dimethylated lysine 20 on histone H4 (H4K20me2) by its tandem Tudor domain.[6] Once localized, 53BP1 promotes non-homologous end joining (NHEJ) as a DNA repair pathway. This compound acts as an antagonist by binding to this Tudor domain, thereby inhibiting the 53BP1-histone interaction and its subsequent functions in DNA repair.[6][7]
Experimental Protocols
Principle of Isothermal Titration Calorimetry
ITC directly measures the heat released or absorbed during a binding event.[1] A solution of the ligand (this compound) is titrated in small aliquots into a sample cell containing the macromolecule (53BP1 TTD).[1][11] The resulting heat change per injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm can be fitted to a binding model to determine the thermodynamic parameters.[12]
Sample Preparation
Accurate sample preparation is critical for high-quality ITC data.[1][13]
-
Protein (53BP1 TTD):
-
Express and purify the 53BP1 tandem Tudor domain (TTD) construct to >95% purity.
-
Perform size-exclusion chromatography as a final purification step to ensure the protein is monodisperse and free of aggregates.
-
Dialyze the purified 53BP1 TTD extensively against the final ITC buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4). Dialysis ensures that the protein solution and the buffer used to dissolve the ligand are as closely matched as possible, which is crucial for minimizing heats of dilution.[14]
-
Accurately determine the final protein concentration using a reliable method such as UV-Vis spectroscopy with the calculated extinction coefficient.
-
Centrifuge the protein sample at high speed (e.g., >14,000 x g for 10 minutes) immediately before the experiment to remove any precipitated material.[13]
-
-
Ligand (this compound):
-
Obtain high-purity this compound.
-
Prepare a concentrated stock solution in 100% DMSO.
-
To prepare the final ligand solution for the syringe, dissolve the this compound stock into the exact same buffer used for the final protein dialysis (the dialysate).[14]
-
The final DMSO concentration in the syringe and the cell must be identical to minimize large heats of dilution. Ensure the final DMSO concentration is as low as possible (ideally <5%).
-
Accurately determine the ligand concentration.
-
-
Buffer Preparation:
-
Prepare a single, large batch of buffer to be used for the protein dialysis, ligand dissolution, and as the reference solution.
-
Degas all solutions (protein, ligand, and buffer) under vacuum with stirring for 10-20 minutes before the experiment to prevent bubble formation in the calorimeter.[2]
-
ITC Experimental Setup
The following parameters are recommended as a starting point for the this compound-53BP1 TTD interaction, based on the known Kd of ~0.4 µM. The "c-value" (c = n * [Macromolecule] / Kd) is an important parameter for experiment design, with an ideal range of 10-100.
-
Instrument: MicroCal ITC200 or similar.
-
Temperature: 25°C.[1]
-
Reference Cell: Filled with degassed ITC buffer.
-
Sample Cell (Protein):
-
Concentration: 20-30 µM 53BP1 TTD.
-
Volume: ~280 µL (for ITC200).[14]
-
-
Syringe (Ligand):
-
Concentration: 200-300 µM this compound (10-15x the protein concentration).[13]
-
Volume: ~40 µL.
-
-
Titration Parameters:
-
Initial Injection: 0.4 µL (discarded in analysis).
-
Subsequent Injections: 19 injections of 2 µL each.
-
Injection Spacing: 150 seconds.
-
Stirring Speed: 750 rpm.
-
Data Collection and Analysis
-
Equilibration: Allow the instrument to equilibrate at the set temperature until a stable baseline is achieved.
-
Titration: Perform the automated titration as configured. Heat will be released or absorbed with each injection until the protein becomes saturated with the ligand.[1]
-
Control Experiment: To determine the heat of dilution, perform a control titration by injecting the ligand solution (from the syringe) into the buffer-filled sample cell.[1][2] This is a critical step, and the data from this control should be subtracted from the protein-ligand binding data.
-
Data Analysis:
-
Integrate the raw thermogram peaks to obtain the heat change per injection (ΔH).
-
Subtract the heats of dilution from the control experiment.
-
Plot the corrected heat per injection against the molar ratio of [this compound]/[53BP1 TTD].
-
Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) using the analysis software (e.g., Origin, MicroCal Analysis).[12]
-
The fitting will yield the stoichiometry (n), binding constant (Ka, from which Kd = 1/Ka is calculated), and the enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS, where ΔG = -RTln(Ka).
-
References
- 1. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 2. cost-nectar.eu [cost-nectar.eu]
- 3. m.youtube.com [m.youtube.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. This compound | 53BP1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ebiohippo.com [ebiohippo.com]
- 10. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 14. research.cbc.osu.edu [research.cbc.osu.edu]
Application Notes: UNC9512 Protocol for NanoBRET Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC9512 is a potent and selective small molecule antagonist of the p53 binding protein 1 (53BP1).[1][2][3][4][5] 53BP1 is a key protein in the DNA damage response (DDR) pathway, specifically in the non-homologous end joining (NHEJ) repair of DNA double-strand breaks (DSBs).[1][6][7] It recognizes and binds to dimethylated lysine 20 on histone H4 (H4K20me2) at sites of DNA damage through its tandem Tudor domain (TTD).[3][6] By antagonizing this interaction, this compound presents a valuable tool for studying the role of 53BP1 in DNA repair, and as a potential therapeutic agent in oncology and gene editing.[2][4][5]
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) technology is a proximity-based cellular assay that allows for the quantitative measurement of protein-protein interactions (PPIs) in living cells.[8][9] This system utilizes a NanoLuc® luciferase as the energy donor and a HaloTag® protein labeled with a fluorescent acceptor as the energy acceptor.[8][9] When the two fusion proteins are in close proximity (<10 nm), energy transfer occurs, resulting in a detectable fluorescent signal. The NanoBRET™ assay is a powerful tool to study the cellular target engagement of small molecules like this compound.[2][5]
These application notes provide a detailed protocol for utilizing the NanoBRET™ cellular assay to quantify the inhibitory effect of this compound on the 53BP1 and Histone H4 interaction.
Signaling Pathway of 53BP1 in DNA Double-Strand Break Repair and Inhibition by this compound
Upon DNA double-strand breaks, the ATM kinase is activated, leading to the phosphorylation of H2AX (γH2AX). This serves as a scaffold for the recruitment of MDC1, which in turn recruits the E3 ubiquitin ligase RNF8. RNF8, along with RNF168, ubiquitinates histones, creating a binding site for 53BP1. 53BP1 is then recruited to the site of damage through its interaction with H4K20me2 via its tandem Tudor domain. This compound directly binds to the tandem Tudor domain of 53BP1, preventing its interaction with methylated Histone H4 and thereby inhibiting its localization to DNA damage sites.
Caption: 53BP1 recruitment to DNA damage sites and its inhibition by this compound.
Quantitative Data Summary
The following table summarizes the binding affinity and cellular potency of this compound from various assays.
| Assay Type | Target Interaction | Metric | Value (μM) | Reference(s) |
| NanoBRET™ Cellular Assay | 53BP1 TTD : Histone H4 | IC₅₀ | 6.9 ± 3.0 | [2] |
| TR-FRET | 53BP1 TTD Binding | IC₅₀ | 0.46 ± 0.21 | [2][3] |
| Surface Plasmon Resonance (SPR) | 53BP1 TTD Binding | K_d_ | 0.17 ± 0.02 | [2] |
| Isothermal Titration Calorimetry (ITC) | 53BP1 TTD Binding | K_d_ | 0.41 ± 0.17 | [2] |
Experimental Protocol: this compound NanoBRET™ Cellular Assay
This protocol is designed to measure the inhibitory effect of this compound on the interaction between 53BP1 and Histone H4 in live cells.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
Plasmid encoding NanoLuc®-53BP1 fusion protein (donor)
-
Plasmid encoding Histone H4-HaloTag® fusion protein (acceptor)
-
This compound compound
-
DMSO (vehicle control)
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96-well assay plates
-
Luminometer capable of measuring dual-filtered luminescence (e.g., GloMax® Discover)
Experimental Workflow:
Caption: Experimental workflow for the this compound NanoBRET assay.
Procedure:
Day 1: Cell Seeding and Transfection
-
Trypsinize and resuspend HEK293T cells in complete medium.
-
Seed 2 x 10⁴ cells per well in a 96-well white assay plate.
-
Incubate for 4-6 hours at 37°C, 5% CO₂.
-
Prepare the transfection complex by co-transfecting the NanoLuc®-53BP1 and Histone H4-HaloTag® plasmids at an optimized ratio (e.g., 1:10 donor to acceptor) using a suitable transfection reagent according to the manufacturer's protocol.
-
Add the transfection complex to the cells.
-
Incubate for 24 hours at 37°C, 5% CO₂.
Day 2: Compound Treatment and Assay Readout
-
Prepare serial dilutions of this compound in Opti-MEM™. A typical concentration range would be from 100 µM down to 1 nM. Include a DMSO-only vehicle control.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells at a final concentration of 100 nM.
-
Immediately add the this compound serial dilutions to the appropriate wells.
-
Incubate the plate for 2 hours at 37°C, 5% CO₂.
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate within 10 minutes on a luminometer equipped with filters for donor emission (460nm) and acceptor emission (618nm).
Data Analysis:
-
Calculate the raw NanoBRET™ ratio for each well by dividing the acceptor signal (618nm) by the donor signal (460nm).
-
Normalize the data to the vehicle (DMSO) control.
-
Plot the normalized NanoBRET™ ratio against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic regression model to determine the IC₅₀ value.
Conclusion
The NanoBRET™ cellular assay provides a robust and sensitive method to quantify the intracellular target engagement of this compound with 53BP1. This protocol offers a detailed framework for researchers to investigate the mechanism of action of this compound and similar compounds, facilitating further drug development and a deeper understanding of the DNA damage response pathway.
References
- 1. 53BP1, a mediator of the DNA damage checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 53BP1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Role of 53BP1 in the Regulation of DNA Double-Strand Break Repair Pathway Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. promega.com [promega.com]
Modulating CRISPR-Cas9 Editing with UNC9512: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of CRISPR-Cas9 technology has revolutionized the field of genome editing, offering unprecedented precision in modifying cellular DNA. A significant challenge in harnessing the full potential of CRISPR-Cas9 for therapeutic applications is the cellular DNA repair machinery's preference for the error-prone Non-Homologous End Joining (NHEJ) pathway over the precise Homology Directed Repair (HDR) pathway. This preference limits the efficiency of introducing specific genetic modifications. UNC9512, a potent and selective small molecule antagonist of the p53-binding protein 1 (53BP1), presents a promising strategy to modulate this balance and enhance the efficiency of HDR-mediated gene editing.[1][2][3]
53BP1 is a key regulator in the DNA damage response, promoting NHEJ by limiting the DNA end resection required for HDR.[1][4] By inhibiting the interaction of 53BP1's tandem Tudor domain (TTD) with histone H4 lysine 20 dimethylation (H4K20me2) at the sites of DNA double-strand breaks (DSBs), this compound effectively suppresses the NHEJ pathway, thereby creating a more favorable environment for HDR.[1][5] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in modulating CRISPR-Cas9 editing.
Data Presentation
Table 1: In Vitro Binding Affinity and Cellular Activity of this compound
| Assay Type | Parameter | Value | Reference |
| TR-FRET | IC50 | 0.46 ± 0.21 μM | [1] |
| Surface Plasmon Resonance (SPR) | Kd | 0.17 ± 0.02 μM | [1] |
| Isothermal Titration Calorimetry (ITC) | Kd | 0.41 ± 0.17 μM | [1] |
| NanoBRET (Cellular Target Engagement) | IC50 | 6.9 ± 3.0 μM | [1] |
| 53BP1 Foci Formation Inhibition | Effect | ~3-fold reduction at 50 μM | [1] |
| Kinetic Solubility | Value | >200 μM | [6] |
| Cell Viability (HEK293T, U2OS, RPE1) | Toxicity | Minimal toxicity up to 200 μM | [1] |
Table 2: Comparison of 53BP1 Inhibitors for HDR Enhancement
| Inhibitor | Type | Reported HDR Enhancement | Reference |
| i53 | Genetically encoded ubiquitin variant | Up to 5.6-fold | [1][4] |
| EoHR | Small molecule | >2-fold | [5] |
| Cas9-DN1S fusion | Dominant-negative 53BP1 fused to Cas9 | Up to 86% HDR frequency in K562 cells | [7] |
Signaling Pathways and Experimental Workflow
Mechanism of Action of this compound in Modulating DNA Repair Pathways
Caption: this compound inhibits 53BP1, shifting DNA repair from NHEJ to HDR.
Experimental Workflow for Using this compound with CRISPR-Cas9
Caption: Workflow for this compound-mediated enhancement of CRISPR-Cas9 editing.
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance
-
Cell Lines: This protocol is broadly applicable to commonly used cell lines such as HEK293T, U2OS, and RPE1.
-
Culture Medium: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Subculture cells every 2-3 days to maintain logarithmic growth phase.
Protocol 2: Preparation and Delivery of CRISPR-Cas9 Components
-
gRNA Design: Design gRNAs targeting the genomic locus of interest using a reputable online tool.
-
CRISPR-Cas9 Plasmids: Utilize an all-in-one plasmid system expressing Cas9 and the gRNA, or co-transfect separate plasmids for each component.
-
HDR Template: Design a donor template with homology arms flanking the desired insertion or modification. The template can be a plasmid or a single-stranded oligodeoxynucleotide (ssODN).
-
Transfection:
-
Seed cells in a 24-well plate to be 70-80% confluent on the day of transfection.
-
For each well, prepare a transfection mix according to the manufacturer's protocol (e.g., Lipofectamine 3000). A typical mix includes:
-
500 ng of Cas9-gRNA plasmid
-
500 ng of HDR donor template plasmid
-
-
Add the transfection complex to the cells and mix gently.
-
Protocol 3: this compound Treatment to Enhance HDR
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Determining Optimal Concentration:
-
Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Based on cellular target engagement data, a starting range of 10-50 µM is recommended.[1]
-
Include a vehicle control (DMSO only) in all experiments.
-
-
Timing of Treatment:
-
Co-treatment: Add this compound to the cell culture medium at the same time as the transfection complex.
-
Pre-treatment: Alternatively, pre-treat the cells with this compound for 2-4 hours before transfection.
-
-
Treatment Protocol:
-
Immediately following transfection, replace the medium with fresh culture medium containing the desired concentration of this compound (or DMSO for the control).
-
Incubate the cells for 24-72 hours. The optimal incubation time may need to be determined empirically.
-
Protocol 4: Analysis of Genome Editing Efficiency
-
Genomic DNA Extraction: After the incubation period, harvest the cells and extract genomic DNA using a commercial kit.
-
PCR Amplification: Amplify the target genomic region using primers that flank the editing site.
-
Quantification of HDR and NHEJ:
-
Sanger Sequencing and TIDE/ICE Analysis: Sequence the PCR products and analyze the sequencing chromatograms using online tools like TIDE or ICE to quantify the percentage of HDR and indel events.
-
Next-Generation Sequencing (NGS): For more precise and comprehensive analysis, perform deep sequencing of the PCR amplicons. This allows for the accurate quantification of various editing outcomes.
-
Restriction Fragment Length Polymorphism (RFLP) Analysis: If the HDR event introduces a unique restriction site, digest the PCR product with the corresponding restriction enzyme and analyze the fragments by gel electrophoresis.
-
Droplet Digital PCR (ddPCR): Design specific probes for the wild-type and HDR alleles to directly quantify the number of each in the genomic DNA sample.
-
Conclusion
This compound is a valuable tool for researchers seeking to enhance the efficiency of precise genome editing with CRISPR-Cas9. By inhibiting 53BP1 and thereby suppressing the NHEJ pathway, this compound can significantly increase the rates of HDR. The protocols outlined in these application notes provide a framework for the successful implementation of this compound in your CRISPR-Cas9 experiments. Optimization of this compound concentration and treatment timing for specific cell lines and experimental systems will be crucial for achieving maximal enhancement of HDR.
References
- 1. Inhibition of 53BP1 favors homology-dependent DNA repair and increases CRISPR-Cas9 genome-editing efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of 53BP1 favors homology-dependent DNA repair and increases CRISPR-Cas9 genome-editing efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small Molecule CRISPR Enhancers [sigmaaldrich.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR-Cas9 fusion to dominant-negative 53BP1 enhances HDR and inhibits NHEJ specifically at Cas9 target sites - PubMed [pubmed.ncbi.nlm.nih.gov]
UNC9512: A Potent Tool for Interrogating DNA Double-Strand Break Repair Pathways
Application Note
UNC9512 is a selective and potent small molecule antagonist of the p53 binding protein 1 (53BP1).[1][2][3] As a central mediator in the DNA damage response (DDR), 53BP1 plays a critical role in the choice between different DNA double-strand break (DSB) repair pathways.[4] this compound offers researchers a powerful chemical tool to investigate the intricate mechanisms of DNA repair, the consequences of its dysregulation in diseases such as cancer, and potential therapeutic strategies.
This document provides detailed application notes and protocols for utilizing this compound in studying DNA DSB repair. It is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound functions by binding to the tandem Tudor domain (TTD) of 53BP1.[1][3] This domain is responsible for recognizing and binding to dimethylated lysine 20 on histone H4 (H4K20me2), a key post-translational modification that marks sites of DNA damage. By occupying the TTD, this compound competitively inhibits the recruitment of 53BP1 to DSBs. This pharmacological intervention phenocopies the genetic loss of 53BP1, preventing the formation of 53BP1-dependent foci at damage sites.[1] The inhibition of 53BP1 localization, in turn, influences the balance between the two major DSB repair pathways: non-homologous end joining (NHEJ) and homologous recombination (HR).[4]
Quantitative Data
The binding affinity and cellular activity of this compound have been characterized through various biochemical and cell-based assays.
| Assay Type | Parameter | Value (µM) | Reference |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 | 0.46 ± 0.21 | [1] |
| Isothermal Titration Calorimetry (ITC) | Kd | 0.41 ± 0.17 | [1] |
| Surface Plasmon Resonance (SPR) | Kd | 0.17 ± 0.02 | [1] |
| NanoBRET Cellular Target Engagement | IC50 | 6.9 | [5] |
Signaling Pathway
The following diagram illustrates the role of 53BP1 in DNA double-strand break repair and the mechanism of action of this compound.
Caption: this compound inhibits 53BP1 localization to DNA double-strand breaks.
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound on DNA DSB repair.
53BP1 Foci Formation Assay
This assay visualizes the recruitment of 53BP1 to sites of DNA damage. This compound is expected to reduce the number of 53BP1 foci.
Experimental Workflow:
Caption: Workflow for the 53BP1 foci formation assay.
Protocol:
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Cell Culture: Plate a suitable cell line (e.g., U2OS, MCF7) onto coverslips in a multi-well plate and allow them to adhere overnight.
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Induce DNA Damage: Expose cells to a source of DNA double-strand breaks, such as ionizing radiation (e.g., 1-10 Gy of X-rays or gamma rays).
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This compound Treatment: Immediately after irradiation, treat the cells with varying concentrations of this compound (e.g., 1-50 µM) or a vehicle control (e.g., DMSO).
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Incubation: Incubate the cells for a desired time period to allow for foci formation (e.g., 30 minutes to 2 hours).
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Fixation and Permeabilization:
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Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate with a primary antibody against 53BP1 (e.g., rabbit anti-53BP1) diluted in blocking buffer overnight at 4°C.
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Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in blocking buffer for 1 hour at room temperature in the dark.
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Nuclear Staining: Wash with PBS and counterstain with DAPI for 5 minutes.
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Mounting and Imaging: Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope.
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Analysis: Quantify the number of 53BP1 foci per nucleus using image analysis software.
NanoBRET™ Cellular Target Engagement Assay
This assay measures the ability of this compound to displace a fluorescent tracer from 53BP1 in live cells, confirming target engagement.
Protocol:
-
Cell Transfection: Co-transfect HEK293T cells with a NanoLuc®-53BP1 fusion vector and a HaloTag®-histone H4 vector.
-
Cell Seeding: Plate the transfected cells in a white, 96-well assay plate.
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Compound Treatment: Add serial dilutions of this compound or a vehicle control to the wells.
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Tracer Addition: Add the NanoBRET™ fluorescent tracer that binds to 53BP1.
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Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Detection: Measure the donor emission at 450 nm and the acceptor emission at 610 nm using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot against the this compound concentration to determine the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This in vitro assay quantifies the binding of this compound to the 53BP1 tandem Tudor domain.
Protocol:
-
Reagents:
-
Purified recombinant 53BP1 TTD protein (e.g., GST-tagged).
-
Biotinylated histone H4 peptide containing dimethylated K20.
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Terbium-labeled anti-GST antibody (donor).
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Streptavidin-d2 (acceptor).
-
-
Assay Setup: In a low-volume 384-well plate, combine the 53BP1 TTD protein, the biotinylated H4K20me2 peptide, and the terbium-labeled anti-GST antibody.
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Compound Addition: Add serial dilutions of this compound or a vehicle control.
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Acceptor Addition: Add streptavidin-d2.
-
Incubation: Incubate the plate at room temperature to allow for binding to reach equilibrium.
-
Signal Detection: Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the TR-FRET ratio and plot against the this compound concentration to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of this compound to the 53BP1 TTD, providing thermodynamic parameters of the interaction.
Protocol:
-
Sample Preparation:
-
Prepare a solution of purified 53BP1 TTD protein in a suitable buffer (e.g., 10-20 µM).
-
Prepare a solution of this compound in the same buffer (e.g., 100-200 µM). Degas both solutions.
-
-
Instrument Setup:
-
Load the 53BP1 TTD solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
-
Titration: Perform a series of small injections (e.g., 2 µL) of the this compound solution into the protein solution, allowing the system to reach equilibrium after each injection.
-
Data Acquisition: The instrument measures the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of this compound to 53BP1 TTD. Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Surface Plasmon Resonance (SPR)
SPR measures the binding kinetics and affinity of this compound to the 53BP1 TTD in real-time.
Protocol:
-
Chip Preparation: Immobilize purified 53BP1 TTD protein onto a sensor chip surface (e.g., via amine coupling).
-
Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer.
-
Binding Measurement:
-
Inject the different concentrations of this compound over the sensor chip surface and monitor the change in the SPR signal (response units, RU) over time (association phase).
-
Inject running buffer to monitor the dissociation of the compound (dissociation phase).
-
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound compound.
-
Data Analysis: Fit the association and dissociation curves to a kinetic binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
References
- 1. dcreport.org [dcreport.org]
- 2. benchchem.com [benchchem.com]
- 3. eubopen.org [eubopen.org]
- 4. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 5. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
Troubleshooting & Optimization
Optimizing UNC9512 Concentration for Cellular Assays: A Technical Support Center
Welcome to the technical support center for UNC9512, a potent and selective antagonist of the p53 binding protein 1 (53BP1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for various cellular assays and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically targets the tandem Tudor domain (TTD) of 53BP1. By binding to the TTD, this compound competitively inhibits the interaction between 53BP1 and its binding partner, histone H4 dimethylated on lysine 20 (H4K20me2). This interaction is a critical step in the recruitment of 53BP1 to sites of DNA double-strand breaks (DSBs), and its inhibition can modulate the cellular DNA damage response.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is a good starting concentration for this compound in a cellular assay?
A3: A good starting point for most cellular assays is in the low micromolar range. The half-maximal inhibitory concentration (IC50) for this compound in a cell-based NanoBRET assay, which measures the disruption of the 53BP1-histone H4 interaction, is approximately 6.9 µM.[1] For functional assays that assess the inhibition of 53BP1-dependent foci formation, concentrations ranging from 10 µM to 50 µM have been shown to be effective in a dose-dependent manner.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time will depend on the specific assay and the cellular process being investigated. For assays measuring the inhibition of 53BP1 recruitment to DNA damage sites, a pre-incubation period of 1 to 4 hours before inducing DNA damage is a common starting point. For longer-term experiments, such as cell viability or clonogenic assays, continuous exposure to this compound for the duration of the experiment is typically required.
Q5: Is this compound toxic to cells?
A5: this compound has been shown to have minimal cytotoxicity in several cell lines at concentrations up to 200 µM.[1] However, it is always advisable to perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with your specific cell line to determine the non-toxic concentration range for your experiments.
Data Presentation
This compound Activity and Properties
| Parameter | Value | Assay Type | Reference |
| IC50 | 0.46 ± 0.21 µM | TR-FRET (biochemical) | [1] |
| Kd | 0.17 ± 0.02 µM | Surface Plasmon Resonance (SPR) | [1] |
| Kd | 0.41 ± 0.17 µM | Isothermal Titration Calorimetry (ITC) | [1] |
| Cellular IC50 | 6.9 ± 3.0 µM | NanoBRET (HEK293T cells) | [1] |
| Solubility | ~200 µM | Kinetic solubility assay | [1] |
| Cytotoxicity | Minimal up to 200 µM | Cell viability assays | [1] |
Recommended Starting Concentrations for Cellular Assays
| Assay Type | Recommended Starting Concentration Range | Typical Incubation Time |
| 53BP1 Foci Formation Assay | 10 - 50 µM | 1-4 hours pre-treatment before DNA damage induction |
| Western Blot (downstream signaling) | 5 - 25 µM | 4 - 24 hours |
| Cell Viability/Cytotoxicity Assay | 1 - 100 µM | 24 - 72 hours |
| Clonogenic Survival Assay | 1 - 20 µM | Continuous exposure for 7-14 days |
Troubleshooting Guides
Issue 1: Low or no this compound activity observed.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | This compound has a kinetic solubility of approximately 200 µM.[1] Ensure your stock solution is fully dissolved. When diluting into aqueous cell culture media, vortex or mix thoroughly. Avoid using final concentrations that exceed the solubility limit. |
| Incorrect Incubation Time | Optimize the pre-incubation time with this compound before inducing DNA damage or assessing downstream effects. A time-course experiment (e.g., 1, 4, 8, 24 hours) can help determine the optimal window for your assay. |
| Cell Line Insensitivity | The expression levels of 53BP1 and the activity of the DNA damage response pathway can vary between cell lines. Confirm 53BP1 expression in your cell line by Western blot or immunofluorescence. |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: High background or non-specific effects.
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | Perform a dose-response curve to identify the lowest effective concentration that gives the desired biological effect with minimal off-target effects. |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration in your cell culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle control (medium with the same concentration of DMSO) in all experiments. |
| Off-target Effects | While this compound has been shown to be selective for the 53BP1 TTD over other methyl-lysine reader domains, off-target effects at high concentrations cannot be completely ruled out.[3] If you suspect off-target effects, consider using a structurally distinct 53BP1 inhibitor as a complementary tool or performing siRNA-mediated knockdown of 53BP1 to confirm the on-target effect. |
Experimental Protocols
Protocol 1: 53BP1 Foci Formation Assay
This assay is used to visualize the recruitment of 53BP1 to sites of DNA double-strand breaks.
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate at a density that will result in 60-70% confluency on the day of the experiment.
-
This compound Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 µM) or a vehicle control (DMSO) for 1-4 hours.
-
DNA Damage Induction: Induce DNA double-strand breaks by treating the cells with a DNA damaging agent (e.g., etoposide, ionizing radiation).
-
Fixation and Permeabilization: After the desired recovery time, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against 53BP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence microscope.
-
Quantification: Quantify the number of 53BP1 foci per cell using image analysis software.
Mandatory Visualizations
Caption: 53BP1 signaling pathway in DNA double-strand break repair.
Caption: General experimental workflow for using this compound in cellular assays.
References
UNC9512 Technical Support Center: A Guide for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with UNC9512, a potent and selective antagonist of the p53 binding protein 1 (53BP1).[1][2][3][4][5] Below you will find frequently asked questions and troubleshooting guides to facilitate your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that functions as a potent and selective antagonist of the methyl-lysine reader protein 53BP1.[1][2][3][4][5] It specifically targets the tandem Tudor domain (TTD) of 53BP1, disrupting its interaction with histone H4, a crucial step in the DNA damage response pathway.[2] This makes this compound a valuable tool for studying the role of 53BP1 in DNA repair, gene editing, and oncogenesis.[1][3][4][6]
2. What are the recommended solvent and storage conditions for this compound?
For optimal stability, this compound should be handled and stored according to the following guidelines. It is crucial to avoid repeated freeze-thaw cycles.[7]
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 1-3 years |
| 4°C | 6 months | |
| In Solvent | -80°C | 6 months |
| -20°C | 1-6 months |
Data compiled from multiple sources.[2][7]
3. What is the solubility of this compound in common solvents?
This compound exhibits solubility in various solvents, which is critical for preparing stock and working solutions.
| Solvent | Solubility | Concentration (Molar) |
| DMSO | 10 mM | 0.01 M |
| Aqueous Buffer (kinetic) | 200 ± 7 µM | 0.0002 M |
| DMSO, PEG300, Tween-80, Saline (mixture) | ≥ 2.5 mg/mL | ~4.64 mM |
Note: The kinetic solubility in aqueous buffer was tested up to 200 µM, and the actual limit may be higher.[6]
Experimental Protocols & Troubleshooting
Preparation of this compound Stock Solution (10 mM in DMSO)
A common starting point for most in vitro experiments is a 10 mM stock solution in dimethyl sulfoxide (DMSO).[2][6]
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
Detailed Steps:
-
Weighing the Compound: Accurately weigh the desired amount of this compound solid powder in a sterile microcentrifuge tube.
-
Calculating DMSO Volume: Use the following formula to calculate the volume of DMSO required: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L)) For 1 mg of this compound (MW = 538.65 g/mol ) to make a 10 mM (0.01 M) solution: Volume (µL) = (0.001 g / 538.65 g/mol / 0.01 mol/L) * 1,000,000 µL/L ≈ 185.6 µL
-
Dissolving the Compound: Add the calculated volume of high-purity, anhydrous DMSO to the tube. Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming may aid dissolution.
-
Aliquoting and Storage: To prevent degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. Store these aliquots at -20°C or -80°C.[7]
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Media | The final concentration of DMSO is too high, or the compound's aqueous solubility is exceeded. | Ensure the final DMSO concentration in your cell culture media is low (typically <0.1%). When diluting the DMSO stock solution, add it to the aqueous buffer or media while vortexing to ensure rapid mixing. Perform serial dilutions if necessary.[7] |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage or multiple freeze-thaw cycles. | Use freshly prepared working solutions for each experiment. When using a stock solution, thaw it slowly and use it immediately. Avoid storing diluted aqueous solutions for extended periods. Always use a fresh aliquot of the stock solution for critical experiments.[7] |
| Low or No Activity Observed | The experimental concentration is too low. The compound may not be active in the specific assay. | Refer to published literature for effective concentrations. For this compound, in vitro binding assays (TR-FRET) show an IC50 of ~0.46 µM, while cell-based target engagement (NanoBRET) shows an IC50 of ~6.9 µM.[2][6] A dose-response experiment is recommended to determine the optimal concentration for your system. |
This compound in DNA Damage Response Signaling
This compound's mechanism of action directly impacts the DNA Damage Response (DDR) pathway. By inhibiting 53BP1, it can modulate the choice between different DNA double-strand break repair pathways.
Caption: this compound inhibits the binding of 53BP1 to histone H4, a key step in promoting NHEJ repair.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 53BP1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ebiohippo.com [ebiohippo.com]
- 6. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
Addressing low cell permeability of UNC9512
Welcome to the technical support center for UNC9512, a potent antagonist of the p53 binding protein 1 (53BP1). This guide provides troubleshooting advice and answers to frequently asked questions, with a focus on addressing its known low cell permeability to help researchers and drug development professionals optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule antagonist that selectively targets the tandem Tudor domain (TTD) of the methyl-lysine reader protein 53BP1.[1][2][3] 53BP1 plays a critical role in the DNA Damage Response (DDR), specifically in the repair of DNA double-strand breaks (DSBs).[4] It recognizes and binds to dimethylated lysine 20 on histone H4 (H4K20me2) at sites of DNA damage.[2] By binding to the 53BP1 TTD, this compound competitively inhibits the interaction between 53BP1 and H4K20me2, thereby blocking the recruitment of 53BP1 to DNA break sites and modulating the subsequent repair pathways.[2][5]
Q2: Is low cell permeability a known issue for this compound?
Yes, studies have indicated that this compound has poor cell permeability.[5] In a Caco-2 cell permeability assay, both this compound and its precursor, UNC8531, demonstrated low permeability. However, this compound showed a modest, approximately two-fold improvement in permeability over UNC8531.[5] This improvement is potentially due to the conversion of a primary amide in UNC8531 to a secondary amide in this compound, which reduces the number of hydrogen bond donors.[5] Despite this limitation, this compound is considered cellularly active and has been shown to engage its target in cellular assays.[5]
Q3: How can I be sure the compound is engaging its target inside the cell?
Target engagement for this compound has been confirmed in cells using a NanoLuc® Bioluminescence Resonance Energy Transfer (NanoBRET) assay.[5] This assay monitors the antagonism of the 53BP1:H4K20me2 interaction within a native cellular environment.[5] In HEK293T cells, this compound demonstrated a dose-dependent inhibition of this interaction.[5] Additionally, functional cellular activity was confirmed through 53BP1-dependent foci formation assays, where this compound reduced the localization of 53BP1 to sites of DNA damage.[5]
Q4: I am not seeing the expected phenotype in my cell-based assay. What should I troubleshoot?
If you are observing lower than expected efficacy, consider the following troubleshooting steps, keeping the compound's low permeability in mind.
Quantitative Data Summary
The following tables summarize the binding affinity, potency, and permeability data for this compound.
Table 1: this compound In Vitro Binding and Potency
| Assay Type | Target | Parameter | Value |
|---|---|---|---|
| TR-FRET | 53BP1 TTD | IC₅₀ | 0.46 ± 0.21 µM[5] |
| Surface Plasmon Resonance (SPR) | 53BP1 TTD | Kd | 0.17 ± 0.02 µM[5] |
| Isothermal Titration Calorimetry (ITC) | 53BP1 TTD | Kd | 0.41 ± 0.17 µM[5] |
| NanoBRET (Cell-Based) | 53BP1 TTD:Histone H4 | IC₅₀ | 6.9 ± 3.0 µM[5] |
Table 2: Caco-2 Permeability Data
| Compound | Permeability Description | Relative Improvement |
|---|---|---|
| UNC8531 | Poor | N/A[5] |
| this compound | Poor | ~2-fold increase over UNC8531[5] |
Detailed Experimental Protocols
Protocol 1: 53BP1-Dependent Foci Formation Assay
This assay is used to functionally assess the ability of this compound to inhibit the localization of 53BP1 to sites of DNA damage in cells.
Methodology:
-
Cell Culture: Seed U2OS cells onto glass coverslips in a 24-well plate and culture overnight.
-
Treatment: Pre-incubate cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours. An initial dose of 50 µM has been shown to be effective.[5]
-
DNA Damage Induction: Induce DNA double-strand breaks by exposing the cells to a controlled dose of ionizing radiation (e.g., 2 Gy).
-
Foci Formation: Return cells to the incubator for 1 hour to allow for the formation of 53BP1 foci at the damage sites.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Block with 5% BSA in PBS for 1 hour. Incubate with a primary antibody against 53BP1 overnight at 4°C. The next day, wash and incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain like DAPI.
-
Microscopy and Quantification: Mount the coverslips onto slides and visualize using a fluorescence microscope. Capture images and use image analysis software to count the number of 53BP1 foci per cell nucleus. A significant reduction in foci count in this compound-treated cells compared to the control indicates successful target inhibition.[5]
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol assesses the ability of this compound to directly interfere with the 53BP1-H4K20me2 interaction in live cells.
Methodology:
-
Cell Transfection: Co-transfect HEK293T cells with expression vectors for NanoLuc-tagged 53BP1 TTD and HaloTag-tagged histone H4.[5] Plate the transfected cells in a 96-well plate.
-
HaloTag Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the histone H4 fusion protein.
-
Compound Addition: Add serial dilutions of this compound or vehicle control to the wells.
-
Substrate Addition: Add the Nano-Glo® Live Cell Substrate to all wells to generate the donor luminescence signal.
-
Signal Detection: Read the plate on a luminometer capable of detecting both the donor (luminescence) and acceptor (fluorescence) signals.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratios against the compound concentration and fit to a dose-response curve to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the 53BP1-histone interaction.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 53BP1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
UNC9512 stability in different experimental conditions
Technical Support Center: UNC9512
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound, a potent and selective inhibitor of the novel kinase, KinaseX.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended solvents for dissolving this compound?
This compound is a hydrophobic molecule with limited solubility in aqueous solutions. For initial solubilization, we recommend using high-quality, anhydrous dimethyl sulfoxide (DMSO).
Data Summary: this compound Solubility
| Solvent | Temperature | Maximum Solubility |
| DMSO | 25°C | 100 mM |
| Ethanol (100%) | 25°C | 25 mM |
| PBS (pH 7.4) | 25°C | < 1 µM |
Note: For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q2: How should I prepare and store stock solutions of this compound?
Proper preparation and storage of stock solutions are critical for maintaining the integrity of this compound and ensuring reproducible experimental results.
Caption: Workflow for preparing this compound stock solutions.
Storage Recommendations:
-
Solid Form: Store the lyophilized powder at -20°C, protected from light and moisture.
-
Stock Solutions (in DMSO): Store in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.
Q3: How stable is this compound to freeze-thaw cycles?
We recommend avoiding repeated freeze-thaw cycles. Aliquoting the stock solution into single-use volumes is highly advised.
Data Summary: Freeze-Thaw Stability of this compound (10 mM in DMSO)
| Number of Freeze-Thaw Cycles | Purity by HPLC (%) |
| 0 | 99.8% |
| 1 | 99.7% |
| 3 | 98.5% |
| 5 | 95.2% |
| 10 | 88.1% |
Purity was assessed after thawing at room temperature for 15 minutes and immediately refreezing at -80°C.
Q4: My this compound solution appears to have precipitated upon dilution in aqueous buffer. What should I do?
Precipitation can occur when a concentrated DMSO stock of a hydrophobic compound like this compound is diluted into an aqueous buffer. This is a common issue that can lead to inaccurate dosing and inconsistent results.
Caption: Decision tree for troubleshooting this compound assay variability.
Recommendations to Avoid Precipitation:
-
Use a two-step dilution: First, dilute the DMSO stock into a small volume of serum-free media, vortexing immediately. Then, add this intermediate dilution to the final volume of media.
-
Lower the final concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your final assay medium.
-
Include a carrier protein: In some cases, adding a small amount of BSA (e.g., 0.1%) to the final buffer can help maintain solubility.
Q5: How does pH affect the stability of this compound in aqueous solutions?
This compound is most stable at a neutral pH. Stability decreases under strongly acidic or basic conditions.
Data Summary: this compound Stability in Aqueous Buffers (10 µM) at 37°C
| pH | Buffer | Time (hours) | Remaining Compound (%) |
| 5.0 | Acetate | 24 | 92.5% |
| 7.4 | PBS | 24 | 99.1% |
| 8.5 | Tris | 24 | 85.3% |
Stability was assessed by HPLC analysis.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. (e.g., for 1 mg of this compound with a molecular weight of 500 g/mol , you would add 200 µL of DMSO for a 10 mM solution).
-
Solubilization: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution for 5-10 minutes. If necessary, briefly warm the solution at 37°C to aid dissolution.
-
Verification: Ensure that all solid material has completely dissolved by visual inspection.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected tubes and store at -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
-
Sample Preparation: Prepare a solution of this compound at the desired concentration in the buffer or medium to be tested. Prepare a "time zero" control sample by immediately quenching with an equal volume of acetonitrile.
-
Incubation: Incubate the test samples under the desired experimental conditions (e.g., 37°C for 24 hours).
-
Sample Quenching: At each time point, take an aliquot of the sample and quench it with an equal volume of acetonitrile to precipitate proteins and stop degradation.
-
Centrifugation: Centrifuge the quenched samples at >10,000 x g for 10 minutes to pellet any precipitate.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and analyze using a C18 reverse-phase column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Data Analysis: Monitor the peak area of this compound at a specific wavelength (e.g., 280 nm). Calculate the percentage of remaining this compound at each time point relative to the "time zero" control.
This compound Mechanism of Action
This compound is a selective ATP-competitive inhibitor of KinaseX, a key enzyme in the Pro-Survival Pathway. By blocking the activity of KinaseX, this compound prevents the phosphorylation of its downstream substrate, SubstrateY, leading to the induction of apoptosis in cancer cells.
Caption: this compound inhibits KinaseX, blocking a pro-survival signal.
Potential off-target effects of UNC9512
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of UNC9512, a potent and selective antagonist of the p53 binding protein 1 (53BP1).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: this compound is a potent and selective antagonist of the methyl-lysine reader protein 53BP1.[1] It specifically binds to the tandem Tudor domain (TTD) of 53BP1, inhibiting its interaction with dimethylated lysine 20 on histone H4 (H4K20me2). This interaction is crucial for the recruitment of 53BP1 to sites of DNA double-strand breaks (DSBs), a key step in the DNA damage response (DDR).[2][1] By blocking this interaction, this compound can be used to study the role of 53BP1 in DNA repair, gene editing, and tumorigenesis.[3]
Q2: What is the known off-target profile of this compound?
A2: Based on available data, this compound is a highly selective compound. It has been profiled against a panel of seven other methyl-lysine reader proteins and showed no measurable binding affinity (IC50 > 100 μM). This panel included other Tudor domain-containing proteins (SETDB1, UHRF1, and PHF19), plant homeodomains (PHF19 and KDM7B), and chromodomains (CBX2, CDYL2, and MPP8). However, it is important to note that this is not a comprehensive screen of all potential off-targets.
Q3: I am observing a phenotype in my experiment that I suspect might be due to an off-target effect of this compound. How can I investigate this?
A3: While this compound has demonstrated high selectivity in a focused assay, it is always prudent to consider the possibility of off-target effects. Here are several strategies to investigate unexpected phenotypes:
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Dose-response analysis: Titrate this compound to the lowest effective concentration that engages 53BP1. Off-target effects are more likely to occur at higher concentrations.
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Use of a negative control: If available, use a structurally similar but inactive analog of this compound. This can help differentiate between on-target and off-target effects.
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Orthogonal approaches: Use a complementary method to inhibit 53BP1 function, such as siRNA or CRISPR-mediated knockdown/knockout. If the phenotype persists with genetic perturbation of 53BP1, it is more likely to be an on-target effect.
-
Comprehensive off-target profiling: For rigorous investigation, consider performing an unbiased, proteome-wide off-target analysis such as Thermal Proteome Profiling (TPP) or a broad kinase panel screen.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variability in experimental results | Inconsistent compound concentration, cell line instability, or off-target effects. | Ensure accurate dilution of this compound. Regularly check the health and passage number of your cell line. Perform a dose-response curve to identify the optimal concentration. Consider off-target validation experiments as described in the FAQs. |
| Lower than expected potency in cellular assays | Poor cell permeability, compound degradation, or assay-specific issues. | While this compound has shown cellular activity, its permeability may vary between cell lines.[2] Increase incubation time or concentration cautiously. Ensure proper storage of the compound to prevent degradation. Validate your assay with a known 53BP1 inhibitor or genetic knockdown. |
| Unexpected cellular toxicity | Off-target effects or high compound concentration. | Reduce the concentration of this compound. Perform a cell viability assay (e.g., MTS or Annexin V staining) to determine the cytotoxic concentration in your cell line. Investigate potential off-targets if toxicity persists at low concentrations. |
Data Presentation
On-Target and Off-Target Binding Affinity of this compound
| Target | Assay Type | Metric | Value (µM) | Selectivity vs. 53BP1 (Fold) |
| 53BP1 (TTD) | TR-FRET | IC50 | 0.46 | - |
| SPR | Kd | 0.17 | - | |
| ITC | Kd | 0.41 | - | |
| NanoBRET (cellular) | IC50 | 6.9 | - | |
| SETDB1 (Tudor) | TR-FRET | IC50 | > 100 | > 217 |
| UHRF1 (Tudor) | TR-FRET | IC50 | > 100 | > 217 |
| PHF19 (Tudor) | TR-FRET | IC50 | > 100 | > 217 |
| PHF19 (PHD) | TR-FRET | IC50 | > 100 | > 217 |
| KDM7B (PHD) | TR-FRET | IC50 | > 100 | > 217 |
| CBX2 (Chromodomain) | TR-FRET | IC50 | > 100 | > 217 |
| CDYL2 (Chromodomain) | TR-FRET | IC50 | > 100 | > 217 |
| MPP8 (Chromodomain) | TR-FRET | IC50 | > 100 | > 217 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the engagement of this compound with its target, 53BP1, in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Heat the cell suspensions or lysates across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
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Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
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Protein Quantification: Quantify the amount of soluble 53BP1 at each temperature point using Western blotting or mass spectrometry. A shift in the melting curve of 53BP1 in the presence of this compound indicates target engagement.
Protocol 2: Kinase Selectivity Profiling
Objective: To assess the potential off-target effects of this compound on a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a multi-well plate, add the individual recombinant kinases, their specific substrates, and ATP.
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Compound Addition: Add the diluted this compound or a vehicle control to the wells.
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Incubation: Incubate the plates at room temperature to allow the kinase reaction to proceed.
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Signal Detection: Stop the reaction and measure the signal (e.g., luminescence, fluorescence) using a plate reader.
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Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.
Visualizations
Caption: this compound inhibits the 53BP1-mediated DNA damage response.
Caption: Workflow for investigating potential off-target effects of this compound.
References
Technical Support Center: UNC9512 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of UNC9512, a potent and selective antagonist of the p53 binding protein 1 (53BP1). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets the tandem Tudor domain (TTD) of 53BP1.[1] 53BP1 is a crucial protein in the DNA damage response (DDR) pathway, specifically in the non-homologous end joining (NHEJ) repair of DNA double-strand breaks (DSBs). By binding to 53BP1, this compound prevents its recruitment to sites of DNA damage, thereby inhibiting the NHEJ pathway. This can be useful in research settings to study DNA repair mechanisms and may have therapeutic applications in sensitizing cancer cells to DNA-damaging agents.
Q2: What is the expected cytotoxic effect of this compound on its own?
A2: this compound has been reported to exhibit minimal cytotoxicity in several cell lines at concentrations up to 200 μM. This suggests that its primary utility may not be as a standalone cytotoxic agent but rather as a sensitizer to other treatments or as a tool to study DNA repair.
Q3: In which cell lines has the cytotoxicity of this compound been evaluated?
A3: The cytotoxicity of this compound has been assessed in human embryonic kidney (HEK293T), human osteosarcoma (U2OS), and human retinal pigment epithelial (RPE1) cell lines. In these lines, it showed minimal toxicity.
Q4: How can I assess the cytotoxicity of this compound in my cell line of interest?
A4: A common and reliable method is to use a luminescence-based cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Data Presentation
The following table summarizes the currently available quantitative data on the cytotoxicity of this compound. It is important to note that comprehensive IC50 values across a wide range of cancer cell lines are not yet publicly available.
| Cell Line | Assay | Concentration | Observed Effect |
| HEK293T | CellTiter-Glo® | Up to 200 μM | Minimal toxicity |
| U2OS | CellTiter-Glo® | Up to 200 μM | Minimal toxicity |
| RPE1 | CellTiter-Glo® | Up to 200 μM | Minimal toxicity |
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol is adapted from the manufacturer's instructions and is suitable for assessing the cytotoxicity of this compound in a 96-well plate format.
Materials:
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This compound stock solution (e.g., in DMSO)
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Cell line of interest
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Complete cell culture medium
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Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
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Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
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Prepare serial dilutions of this compound in complete culture medium. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Include wells with vehicle control (medium with the same concentration of solvent as the this compound-treated wells) and wells with medium only (for background luminescence).
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Place the plate on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all other readings.
-
Calculate the percentage of viable cells for each this compound concentration relative to the vehicle control.
-
If applicable, plot the results and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
-
Troubleshooting Guides
This section addresses specific issues that you might encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No significant cytotoxicity observed even at high concentrations | 1. The cell line is inherently resistant to 53BP1 inhibition. 2. The incubation time is too short. 3. The compound has precipitated out of solution. | 1. Consider using this compound in combination with a DNA-damaging agent (e.g., radiation or chemotherapy) to assess for sensitization. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 3. Visually inspect the wells for any precipitate. Ensure the final solvent concentration is low and that the compound is fully dissolved in the stock solution. |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Pipetting errors during compound addition or reagent addition. 3. "Edge effect" in the 96-well plate. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating. 2. Use calibrated pipettes and be consistent with your pipetting technique. 3. Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile water or PBS. |
| Unexpectedly high cytotoxicity at low concentrations | 1. Contamination of the cell culture or reagents. 2. Error in compound dilution. 3. The cell line is particularly sensitive to the inhibition of the DNA damage response. | 1. Check for mycoplasma contamination and ensure all reagents are sterile. 2. Prepare fresh dilutions of this compound from a trusted stock solution and double-check all calculations. 3. This could be a valid biological finding. Confirm the result with repeat experiments and consider further mechanistic studies. |
| Luminescence signal is too low or too high | 1. Incorrect cell seeding density. 2. The luminometer settings are not optimal. | 1. Optimize the cell seeding density to ensure the luminescence signal falls within the linear range of the luminometer. 2. Adjust the integration time or gain settings on the luminometer. |
Visualizations
Signaling Pathway of 53BP1 in DNA Double-Strand Break Repair
Caption: 53BP1 signaling in NHEJ and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: A step-by-step workflow for this compound cytotoxicity assays.
References
Technical Support Center: UNC9512 Foci Formation Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the UNC9512 small molecule inhibitor in 53BP1 foci formation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect 53BP1 foci formation?
A1: this compound is a potent and selective antagonist of the p53 binding protein 1 (53BP1).[1][2] It functions by binding to the tandem Tudor domain (TTD) of 53BP1, which is responsible for recognizing dimethylated lysine 20 on histone H4 (H4K20me2) at sites of DNA double-strand breaks (DSBs).[3] By blocking this interaction, this compound prevents the recruitment and localization of 53BP1 to DSBs, thereby inhibiting the formation of 53BP1 foci.[1]
Q2: What is the primary application of a this compound foci formation assay?
A2: The primary application is to functionally assess the inhibition of 53BP1 recruitment to DNA damage sites in a cellular context.[1][4] This assay is crucial for studying the role of 53BP1 in DNA repair pathway choice, particularly its function in promoting non-homologous end joining (NHEJ).[5] It can also be used to validate the cellular efficacy of this compound and similar small molecule inhibitors.
Q3: What are the key controls to include in a this compound foci formation assay?
A3: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control (e.g., DMSO): To account for any effects of the solvent used to dissolve this compound.
-
No Damage Control: Cells that are not subjected to a DNA damaging agent (e.g., ionizing radiation or etoposide) to establish the baseline level of 53BP1 foci.
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Damage Control (No Inhibitor): Cells treated with the DNA damaging agent and vehicle to establish the maximum expected level of 53BP1 foci formation.
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Positive Control (Optional): A known inhibitor of the DNA damage response pathway or cells with genetic knockout/knockdown of 53BP1 to confirm the assay is working as expected.
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Negative Control Compound: A structurally similar but inactive compound to this compound can be used to demonstrate the specificity of the observed effects.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak 53BP1 Foci Signal in Damage Control | Inefficient DNA Damage: The dose or duration of the DNA damaging agent was insufficient. | Optimize the dose and time-course of your DNA damaging agent (e.g., ionizing radiation, etoposide). |
| Antibody Issues: Primary or secondary antibody concentration is too low, or the antibodies are not compatible or validated for immunofluorescence. | Increase antibody concentrations. Ensure the secondary antibody is appropriate for the primary antibody's host species. Use antibodies previously validated for immunofluorescence applications.[6][7] | |
| Suboptimal Fixation/Permeabilization: Fixation or permeabilization protocol is not optimal for preserving 53BP1 antigenicity. | Consult established protocols for 53BP1 staining.[8] Typically, 4% paraformaldehyde (PFA) for fixation followed by permeabilization with Triton X-100 is effective. | |
| Low Protein Expression: The cell line used expresses low endogenous levels of 53BP1. | Use a cell line known to have robust 53BP1 expression and foci formation, such as U2OS cells.[1][9] | |
| High Background or Non-Specific Staining | Antibody Concentration Too High: The concentration of the primary or secondary antibody is excessive. | Titrate both primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[6][10] |
| Insufficient Blocking: The blocking step is inadequate to prevent non-specific antibody binding. | Increase the blocking time and/or try a different blocking agent (e.g., normal serum from the secondary antibody's host species).[6][7] | |
| Inadequate Washing: Washing steps are not sufficient to remove unbound antibodies. | Increase the number and duration of wash steps. | |
| Autofluorescence: The cells or medium exhibit natural fluorescence. | Use an unstained sample to check for autofluorescence. If present, consider using a different emission filter or an anti-fade mounting medium with DAPI.[10] | |
| This compound Shows No Inhibition of Foci Formation | Incorrect this compound Concentration: The concentration of this compound is too low to effectively inhibit 53BP1. | Perform a dose-response experiment to determine the optimal inhibitory concentration. The IC50 for this compound in cell-based assays is in the micromolar range.[1][3] |
| Insufficient Pre-incubation Time: The pre-incubation time with this compound before inducing DNA damage is too short. | Pre-incubate cells with this compound for at least 1-2 hours before DNA damage induction to allow for sufficient cell permeability and target engagement. | |
| Compound Instability: this compound may have degraded due to improper storage or handling. | Store this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. | |
| Difficulty in Quantifying Foci | Foci are Too Dense or Overlapping: The dose of the DNA damaging agent is too high, leading to confluent foci that are difficult to count individually. | Reduce the dose of the DNA damaging agent.[11] |
| Subjective Manual Counting: Manual counting can be subjective and prone to bias. | Use automated image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify foci based on defined parameters such as size and intensity. This provides more objective and reproducible results.[12] | |
| Cytoplasmic Staining: 53BP1 signal is observed in the cytoplasm instead of distinct nuclear foci. | This could indicate an issue with the staining protocol or that there is no significant DNA damage response, as 53BP1 translocates from the cytoplasm to the nucleus upon DNA damage.[13] Verify your DNA damage induction and staining protocol. |
Quantitative Data Summary
The following table summarizes the reported binding affinities and cellular potencies of this compound.
| Assay Type | Parameter | Value (μM) | Reference |
| TR-FRET | IC50 | 0.46 ± 0.21 | [1] |
| Surface Plasmon Resonance (SPR) | Kd | 0.17 ± 0.02 | [1] |
| Isothermal Titration Calorimetry (ITC) | Kd | 0.41 ± 0.17 | [1] |
| NanoBRET (Cell-based) | IC50 | 6.9 ± 3.0 | [1] |
Experimental Protocols
This compound Foci Formation Assay Protocol
This protocol is adapted from established methods for 53BP1 immunofluorescence staining and the published assay for this compound.[1][8]
1. Cell Culture and Seeding:
- Culture U2OS cells (or another suitable cell line) in appropriate growth medium.
- Seed cells onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
- Incubate overnight at 37°C and 5% CO2.
2. Compound Treatment and DNA Damage Induction:
- Prepare a stock solution of this compound in DMSO.
- Dilute this compound to the desired final concentrations in pre-warmed growth medium. Also, prepare a vehicle control (DMSO) at the same final concentration.
- Remove the old medium from the cells and add the medium containing this compound or vehicle.
- Pre-incubate the cells for 1-2 hours at 37°C.
- Induce DNA double-strand breaks by treating the cells with a DNA damaging agent (e.g., expose to 2-10 Gy of ionizing radiation or treat with etoposide).
- Allow foci to form by incubating for 30 minutes to 1 hour post-damage at 37°C.
3. Immunofluorescence Staining:
- Wash the cells twice with phosphate-buffered saline (PBS).
- Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
- Wash the cells three times with PBS.
- Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin or normal goat serum in PBS) for 1 hour at room temperature.
- Incubate with a primary antibody against 53BP1 (diluted in blocking buffer) overnight at 4°C.
- Wash the cells three times with PBS.
- Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594, diluted in blocking buffer) for 1 hour at room temperature, protected from light.
- Wash the cells three times with PBS.
- Mount the coverslips onto microscope slides using an anti-fade mounting medium containing DAPI for nuclear counterstaining.
4. Imaging and Analysis:
- Acquire images using a fluorescence microscope with appropriate filters.
- Capture multiple fields of view for each condition.
- Quantify the number of 53BP1 foci per nucleus using automated image analysis software.
Visualizations
Signaling Pathway and this compound Mechanism of Action
Caption: Mechanism of this compound action on the 53BP1 pathway.
Experimental Workflow for this compound Foci Formation Assay
Caption: Workflow for the this compound foci formation assay.
References
- 1. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 53BP1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Differences in quantification of DNA double-strand breaks assessed by 53BP1/γH2AX focus formation assays and the comet assay in mammalian cells treated with irradiation and N-acetyl-L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Machine Learning Classification of 53BP1 Foci | bioRxiv [biorxiv.org]
- 13. researchgate.net [researchgate.net]
How to improve the efficiency of UNC9512 in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of experiments involving UNC9512, a potent and selective antagonist of the p53-binding protein 1 (53BP1).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that functions as a potent antagonist of the methyl-lysine reader protein 53BP1.[1][2] It specifically binds to the tandem Tudor domain (TTD) of 53BP1, preventing its recruitment to sites of DNA double-strand breaks (DSBs).[1][2] This inhibition of 53BP1 localization effectively modulates the DNA damage response (DDR), making this compound a valuable tool for studying DNA repair pathways, particularly the competition between non-homologous end joining (NHEJ) and homology-directed repair (HDR).
Q2: What are the key in vitro and cellular binding affinities of this compound?
A2: this compound has been characterized across various biophysical and cellular assays to determine its binding affinity and potency. A summary of these values is provided in the data tables below. It exhibits sub-micromolar affinity for the 53BP1 TTD in biochemical assays and engages the full-length 53BP1 protein in a cellular context.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal results, this compound should be dissolved in a high-purity solvent such as DMSO to prepare a concentrated stock solution (e.g., 10 mM). Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For cellular experiments, it is recommended to prepare fresh dilutions from the stock solution in your cell culture medium.
Q4: Is this compound cell-permeable?
A4: Yes, this compound is designed to be cell-permeable and has been shown to be effective in various cell-based assays, such as NanoBRET and 53BP1-dependent foci formation assays, confirming its ability to engage its intracellular target.[1]
Q5: What is the recommended working concentration for this compound in cell-based assays?
A5: The optimal working concentration of this compound will vary depending on the cell type and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system. For 53BP1-dependent foci formation assays in U2OS cells, concentrations around 50 µM have been shown to be effective.[1] For NanoBRET assays in HEK293T cells, the IC50 has been determined to be approximately 6.9 µM.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no this compound activity in cellular assays. | Compound Instability/Degradation: this compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution of this compound. Ensure stock solutions are stored in small aliquots at -20°C or -80°C and protected from light. |
| Poor Cell Permeability in Specific Cell Line: While generally cell-permeable, uptake may vary between cell lines. | Confirm the expression of 53BP1 in your cell line. Consider using a positive control for 53BP1 inhibition. | |
| Incorrect Concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. | |
| High Cellular Toxicity Observed. | High Concentration of this compound: Excessive concentrations of the inhibitor can lead to off-target effects and cytotoxicity. | Determine the lowest effective concentration of this compound through a dose-response curve. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). | |
| Inconsistent Results Between Experiments. | Variability in Cell Culture: Differences in cell density, passage number, or overall cell health can affect results. | Maintain consistent cell culture practices, including using cells within a similar passage number range and seeding at a consistent density. |
| Inconsistent Compound Dosing: Errors in pipetting or serial dilutions can lead to variability. | Prepare a master mix of this compound in the media to add to all relevant wells to ensure consistent dosing. | |
| Difficulty in Observing Inhibition of 53BP1 Foci Formation. | Suboptimal Timing of Treatment and Damage Induction: The timing of this compound treatment relative to the induction of DNA damage is critical. | Optimize the pre-incubation time with this compound before inducing DNA damage. A pre-incubation of 1-2 hours is a good starting point. |
| Issues with Immunofluorescence Staining: Problems with antibody quality, fixation, or permeabilization can affect foci visualization. | Ensure the use of a validated 53BP1 antibody and optimize your immunofluorescence protocol. |
Data Presentation
Table 1: In Vitro Binding Affinity and Potency of this compound
| Assay | Parameter | Value (µM) |
| TR-FRET | IC50 | 0.46 ± 0.21 |
| SPR | Kd | 0.17 ± 0.02 |
| ITC | Kd | 0.41 ± 0.17 |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Parameter | Value (µM) |
| NanoBRET | HEK293T | IC50 | 6.9 ± 3.0 |
| 53BP1 Foci Formation | U2OS | Effective Concentration | ~50 |
Experimental Protocols
53BP1-Dependent Foci Formation Assay
This protocol is designed to assess the ability of this compound to inhibit the recruitment of 53BP1 to sites of DNA damage.
-
Cell Seeding: Seed U2OS cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency the following day.
-
This compound Treatment: Pre-treat the cells with a range of this compound concentrations (e.g., 1-100 µM) or a vehicle control (DMSO) for 2 hours.
-
Induction of DNA Damage: Induce DNA double-strand breaks by treating the cells with a DNA damaging agent (e.g., 10 Gy of ionizing radiation or 1 µM of doxorubicin) for 1 hour.
-
Recovery: Allow the cells to recover for 1-2 hours at 37°C.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block with 5% BSA in PBS for 1 hour, then incubate with a primary antibody against 53BP1 overnight at 4°C. The following day, wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
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Imaging and Analysis: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope. Quantify the number of 53BP1 foci per cell.
NanoBRET™ Target Engagement Assay
This protocol measures the engagement of this compound with 53BP1 in live cells.
-
Transfection: Co-transfect HEK293T cells with plasmids encoding for NanoLuc®-53BP1 (donor) and HaloTag®-Histone H4 (acceptor).
-
Cell Seeding: Plate the transfected cells in a 96-well plate.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for 24 hours.
-
This compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control for 2 hours.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Signal Detection: Measure the donor and acceptor signals using a luminometer capable of detecting filtered luminescence.
-
Data Analysis: Calculate the NanoBRET™ ratio and plot the data to determine the IC50 value.
Mandatory Visualizations
Caption: 53BP1 signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for using this compound.
Caption: A troubleshooting decision tree for this compound experiments.
References
UNC9512 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and experimental troubleshooting for the 53BP1 antagonist, UNC9512.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule antagonist of the p53 binding protein 1 (53BP1).[1][2][3] It functions by binding to the tandem Tudor domain (TTD) of 53BP1, which is responsible for recognizing dimethylated lysine 20 on histone H4 (H4K20me2) at sites of DNA double-strand breaks (DSBs).[4][5] By blocking this interaction, this compound prevents the recruitment of 53BP1 to DNA damage sites, thereby inhibiting its function in promoting non-homologous end-joining (NHEJ) DNA repair.[4][6][7]
Q2: What are the primary research applications of this compound?
This compound is primarily used to study the role of 53BP1 in DNA repair, genome editing, and tumorigenesis.[1][2] It can be utilized to investigate the interplay between different DNA repair pathways, such as NHEJ and homologous recombination (HR), and to explore the therapeutic potential of inhibiting 53BP1 in specific cancer contexts, particularly in BRCA1-deficient tumors.[4][6]
Q3: How should this compound be stored?
For long-term stability, solid this compound should be stored at -20°C, desiccated.[2][8] Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[3] It is generally recommended to use freshly prepared solutions for experiments.[8]
Q4: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[3] For cell-based assays, it is crucial to keep the final DMSO concentration low (typically below 0.5%, ideally below 0.1%) to avoid solvent-induced cellular toxicity or off-target effects.[9]
Quality Control and Purity Assessment
Ensuring the quality and purity of this compound is critical for obtaining reliable and reproducible experimental results. The following tables summarize the key quality control specifications and analytical methods for assessing the purity of this compound.
Table 1: this compound Quality Control Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (HPLC) | ≥98% | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Molecular Formula | C₃₁H₃₄N₆O₃ | Mass Spectrometry (MS) |
| Molecular Weight | 538.64 g/mol | Mass Spectrometry (MS) |
| Identity | Conforms to structure | ¹H-NMR, LC-MS |
Table 2: Summary of Analytical Techniques for Purity Assessment
| Technique | Purpose | Key Parameters to Evaluate |
| RP-HPLC | Quantify purity and detect impurities. | Peak area percentage of the main this compound peak. Presence of any impurity peaks. |
| LC-MS | Confirm molecular weight and identify impurities. | Mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺. Detection of masses corresponding to potential impurities or degradation products. |
| ¹H-NMR | Confirm chemical structure and identify structural impurities. | Chemical shifts, integration, and coupling constants consistent with the proposed structure of this compound. Absence of unexpected signals. |
Experimental Protocols
Below are detailed methodologies for the key experiments used in the quality control and characterization of this compound.
Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to a final concentration of 50 µg/mL in the initial mobile phase composition.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity of this compound as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of this compound.
Materials:
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This compound sample
-
LC-MS grade solvents (as for HPLC)
-
LC-MS system with an electrospray ionization (ESI) source
Methodology:
-
Sample Preparation and LC Conditions: Follow the same procedure as for RP-HPLC.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
-
Data Analysis: Analyze the mass spectrum to identify the peak corresponding to the protonated molecule of this compound ([M+H]⁺), which should be approximately m/z 539.6.
Protocol 3: Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Materials:
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This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tube
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry NMR tube.[10][11][12] Ensure the sample is fully dissolved.
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher
-
Experiment: Standard ¹H-NMR
-
Number of Scans: 16-64
-
Temperature: 25°C
-
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Compare the chemical shifts, integration values, and coupling patterns to the expected spectrum for the this compound structure.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: Inconsistent or lower than expected potency in cell-based assays.
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Question: My this compound is showing a higher IC₅₀ value in my cellular assay compared to the published biochemical data. What could be the reason?
-
Answer: Discrepancies between biochemical and cell-based assay potencies are common.[9] Potential causes include:
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Poor Cell Permeability: this compound may not efficiently cross the cell membrane.
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Efflux Pumps: The compound might be actively transported out of the cells by efflux pumps like P-glycoprotein.[9]
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Protein Binding: this compound could bind to plasma proteins in the culture medium or other intracellular proteins, reducing its free concentration.[9]
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Compound Degradation: The compound may be unstable in the cell culture medium over the duration of the experiment.
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High ATP Concentration: In cell-based kinase assays, the high intracellular ATP concentration can compete with ATP-competitive inhibitors, leading to a higher IC₅₀.[9]
-
Troubleshooting Workflow for Potency Issues
Caption: Troubleshooting workflow for inconsistent this compound potency.
Issue 2: Unexpected peaks in the HPLC chromatogram.
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Question: I see extra peaks in my HPLC analysis of this compound. What could be their source?
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Answer: Extraneous peaks in an HPLC chromatogram can arise from several sources:[13][14][15]
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Impurities: The sample may contain impurities from the synthesis or degradation products.
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Contamination: Contamination can be introduced from the solvent, glassware, or the HPLC system itself (e.g., carryover from a previous injection).[14]
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Mobile Phase: The mobile phase may be contaminated or have microbial growth.[13]
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Sample Degradation: this compound might be degrading in the sample solvent or on the column.
-
Troubleshooting Steps:
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Run a blank injection (solvent only) to check for system contamination.
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Prepare a fresh sample in fresh, high-purity solvent.
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Use freshly prepared mobile phase.
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If the extra peaks persist, consider them as potential impurities and characterize them using LC-MS.
Issue 3: Difficulty in dissolving this compound.
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Question: My this compound is not dissolving completely. What should I do?
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Answer: Solubility issues can affect experimental outcomes.[16]
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Solvent Choice: Ensure you are using a suitable solvent like DMSO. For some biological assays, alternative solvents might be necessary if DMSO is not compatible, but this requires careful validation.[17]
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Concentration: You might be trying to prepare a stock solution that is above the solubility limit of this compound. A kinetic solubility of around 200 µM has been reported.[18]
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Sonication/Vortexing: Gentle warming (to 37°C), vortexing, or sonication can aid in dissolution.
-
Fresh Sample: If the compound is old, it might have degraded, affecting its solubility.
-
Signaling Pathway and Experimental Workflow Diagrams
53BP1 Signaling Pathway in DNA Double-Strand Break Repair
The following diagram illustrates the role of 53BP1 in the DNA double-strand break (DSB) repair pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | 53BP1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. 53BP1: Pro Choice in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of 53BP1 in the Regulation of DNA Double-Strand Break Repair Pathway Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multifaceted regulation and functions of 53BP1 in NHEJ-mediated DSB repair (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability and Storage | Tocris Bioscience [tocris.com]
- 9. benchchem.com [benchchem.com]
- 10. organomation.com [organomation.com]
- 11. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. Artefact Peaks, System Peaks and Ghost Peaks in HPLC – liquid medicines and analytical Chemistry [beakerlabs.co.uk]
- 14. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 15. mastelf.com [mastelf.com]
- 16. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 17. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations in UNC9512-Based Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming limitations in studies involving UNC9512, a potent antagonist of the p53 binding protein 1 (53BP1).[1][2]
Introduction to this compound
This compound is a small molecule inhibitor that targets the tandem Tudor domain (TTD) of 53BP1, a crucial protein in the DNA damage response (DDR) pathway.[1][3] By inhibiting 53BP1, this compound can modulate DNA repair mechanisms, making it a valuable tool in cancer research and gene editing applications. It is an optimized version of the initial hit compound, UNC8531.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound acts as a competitive antagonist of the 53BP1 tandem Tudor domain (TTD).[1] The TTD of 53BP1 recognizes and binds to dimethylated lysine 20 on histone H4 (H4K20me2), a key step in recruiting 53BP1 to sites of DNA double-strand breaks (DSBs). By binding to the TTD, this compound prevents this interaction, thereby inhibiting the localization of 53BP1 to DNA damage foci and influencing the choice of DNA repair pathway.[1]
Q2: What are the primary limitations of this compound?
A2: The primary limitations of this compound are its relatively low aqueous solubility and poor cell permeability.[1] While an improvement over its predecessor, UNC8531, these characteristics can affect its efficacy in cell-based assays and may require careful optimization of experimental conditions.[1] One study noted that a more potent or permeable 53BP1 antagonist might be necessary to significantly influence DNA repair pathway utilization.[1]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to store the compound as a solid at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q4: Is there a recommended negative control for this compound?
A4: Yes, UNC9518 is a structurally similar analog of this compound that has been shown to have a significantly reduced affinity for the 53BP1 TTD (IC50 > 33 μM) and is recommended as a negative control in cellular experiments.[1]
Q5: What are the known off-target effects of this compound?
A5: this compound has been shown to be selective for the 53BP1 TTD over several other methyl-lysine reader domains, including those of SETDB1, UHRF1, PHF19, KDM7B, CBX2, CDYL2, and MPP8.[3] However, a comprehensive off-target profile across a broad range of kinases or other protein families is not publicly available. Researchers should consider performing their own off-target screening, for instance, using commercially available kinase inhibitor profiling services, if off-target effects are a concern for their specific application.
Troubleshooting Guides
Issue 1: Low or No Inhibition of 53BP1 Foci Formation
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Concentrations up to 50 µM have been used in U2OS cells.[1] |
| Poor Cell Permeability | Increase the incubation time with this compound to allow for sufficient cellular uptake. Consider using a cell line with higher permeability or employing permeabilization-enhancing agents, though this may impact cell health. |
| Compound Instability | Prepare fresh stock solutions of this compound in anhydrous DMSO. Avoid repeated freeze-thaw cycles. Assess the stability of this compound in your specific cell culture medium (see Experimental Protocols section). |
| Inefficient DNA Damage Induction | Ensure that the method used to induce DNA double-strand breaks (e.g., ionizing radiation, etoposide) is effective. Include a positive control for DNA damage. |
| Issues with Immunofluorescence Staining | Optimize the immunofluorescence protocol, including antibody concentrations, fixation, and permeabilization steps (see Experimental Protocols section). |
Issue 2: High Background in 53BP1 Immunofluorescence Staining
| Possible Cause | Troubleshooting Step |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to determine the optimal concentrations that provide a good signal-to-noise ratio. |
| Inadequate Blocking | Increase the blocking time and/or use a different blocking agent (e.g., 5% BSA or normal goat serum in PBS-T). |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. |
| Autofluorescence | Image an unstained control sample to assess the level of autofluorescence. If high, consider using a different fixative or an autofluorescence quenching agent. |
Issue 3: Inconsistent Results in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Variable this compound Solubility | Ensure complete solubilization of this compound in DMSO before diluting in cell culture medium. The final DMSO concentration in the medium should typically be kept below 0.5%. The kinetic solubility of this compound is approximately 200 µM.[1] |
| Cell Density and Health | Ensure consistent cell seeding density and that cells are in a healthy, logarithmic growth phase before treatment. |
| Inconsistent Treatment and Assay Timing | Standardize all incubation times and experimental timelines to ensure reproducibility. |
Quantitative Data Summary
| Parameter | This compound | UNC8531 (Predecessor) | UNC9518 (Negative Control) | Reference |
| TR-FRET IC50 (53BP1 TTD) | 0.46 ± 0.21 µM | 0.47 ± 0.09 µM | > 33 µM | [1] |
| SPR Kd (53BP1 TTD) | 0.17 ± 0.02 µM | 0.79 ± 0.52 µM | N/A | [1] |
| ITC Kd (53BP1 TTD) | 0.41 ± 0.17 µM | 0.85 ± 0.17 µM | N/A | [1] |
| Cellular NanoBRET IC50 | 6.9 ± 3.0 µM | 8.5 ± 2.0 µM | N/A | [1] |
| Kinetic Solubility | ~200 µM | ~194 µM | N/A | [1] |
| Caco-2 Permeability | Poor (~2-fold > UNC8531) | Poor | N/A | [1] |
Experimental Protocols
Protocol 1: 53BP1 Foci Formation Assay (Immunofluorescence)
This protocol is adapted from methodologies used in the characterization of this compound.[1]
-
Cell Seeding: Plate cells (e.g., U2OS) on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the desired concentrations of this compound, UNC9518 (negative control), or vehicle (DMSO) for the desired time (e.g., 1-2 hours).
-
DNA Damage Induction: Induce DNA double-strand breaks by, for example, irradiating the cells with 2 Gy of ionizing radiation (IR).
-
Incubation: Incubate the cells for a specified time post-irradiation (e.g., 1 hour) to allow for 53BP1 foci formation.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBS-T) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against 53BP1 (e.g., rabbit anti-53BP1) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS-T. Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS-T. Counterstain the nuclei with DAPI for 5 minutes. Wash with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of 53BP1 foci per nucleus using image analysis software such as ImageJ.
Protocol 2: Caco-2 Cell Permeability Assay
This is a general protocol for assessing the permeability of small molecules like this compound.
-
Caco-2 Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Compound Preparation: Prepare a solution of this compound in transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Apical to Basolateral Permeability (A-B):
-
Add the this compound solution to the apical (upper) chamber of the Transwell insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and analyze the concentration of this compound by LC-MS/MS.
-
-
Basolateral to Apical Permeability (B-A):
-
Add the this compound solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and collect samples from the apical chamber as described above.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters.
Protocol 3: Assessing this compound Stability in Cell Culture Media
This general protocol can be adapted to assess the stability of this compound.
-
Preparation: Prepare complete cell culture medium (with and without serum) and a simple buffer (e.g., PBS) as a control.
-
Spiking: Spike the pre-warmed media and buffer with this compound from a concentrated DMSO stock to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (<0.1%).
-
Incubation: Incubate the solutions at 37°C in a cell culture incubator.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of each solution. The 0-hour time point should be collected immediately after spiking.
-
Sample Preparation for LC-MS: Quench any potential enzymatic activity by adding a cold organic solvent (e.g., acetonitrile) to the collected aliquots. Centrifuge to pellet any precipitated proteins.
-
LC-MS Analysis: Analyze the supernatant by LC-MS to determine the concentration of the parent this compound compound remaining at each time point.
-
Data Analysis: Plot the concentration of this compound versus time to determine its stability profile in the different conditions.
Visualizations
Caption: this compound inhibits 53BP1 recruitment to DNA damage sites.
Caption: Workflow for 53BP1 foci formation immunofluorescence assay.
Caption: Troubleshooting logic for low inhibition of 53BP1 foci.
References
Validation & Comparative
UNC9512: A Leap Forward in 53BP1 Antagonism Compared to its Precursor UNC8531
For researchers, scientists, and drug development professionals, the quest for potent and specific chemical probes is paramount to unraveling complex biological pathways and developing novel therapeutics. In the landscape of DNA damage response (DDR), the p53 binding protein 1 (53BP1) has emerged as a critical mediator. This guide provides a comprehensive comparison of UNC9512, a best-in-class 53BP1 antagonist, and its precursor, UNC8531, highlighting the advancements that position this compound as a superior tool for investigating the roles of 53BP1 in DNA repair, gene editing, and oncology.
UNC8531 was initially identified as a novel hit compound that binds to the tandem Tudor domain (TTD) of 53BP1 through a focused DNA-encoded library screening.[1] Subsequent structure-guided optimization of UNC8531 led to the development of this compound, a more potent and cell-permeable antagonist.[2][3] This comparison will delve into the quantitative performance differences between these two molecules, provide detailed experimental methodologies for the key assays used in their characterization, and illustrate the relevant biological pathways and experimental workflows.
Data Presentation: A Quantitative Comparison
The enhanced performance of this compound over UNC8531 is evident across a range of biochemical and cellular assays. The following tables summarize the key quantitative data, demonstrating the superior attributes of this compound.
Table 1: Biochemical Binding Affinity and Potency
| Compound | TR-FRET IC50 (µM) | SPR K_d (µM) | ITC K_d (µM) |
| UNC8531 | 0.47 ± 0.09 | 0.79 ± 0.52 | 0.85 ± 0.17 |
| This compound | 0.46 ± 0.21 | 0.17 ± 0.02 | 0.41 ± 0.17 |
Data sourced from Shell, D. J., et al. (2023).[1][2]
Table 2: Biophysical and Cellular Properties
| Compound | DSF Protein Stabilization (ΔT_m, °C) | Caco-2 Permeability (P_app, 10⁻⁶ cm/s) | Kinetic Solubility (µM) | Ligand Efficiency |
| UNC8531 | +3.5 ± 0.2 | ~1 | 194 ± 7 | 0.213 |
| This compound | +4.1 ± 0.3 | ~2 | 200 ± 7 | 0.219 |
Data sourced from Shell, D. J., et al. (2023).[2]
Signaling Pathway and Mechanism of Action
This compound and UNC8531 exert their effects by antagonizing the 53BP1 tandem Tudor domain (TTD). The 53BP1 TTD recognizes and binds to dimethylated lysine 20 on histone H4 (H4K20me2), a key post-translational modification that marks sites of DNA double-strand breaks (DSBs). This interaction is crucial for the recruitment of 53BP1 to DNA damage sites, where it promotes non-homologous end joining (NHEJ), a major DSB repair pathway. By binding to the 53BP1 TTD, this compound and UNC8531 competitively inhibit the interaction with H4K20me2, thereby preventing the localization of 53BP1 to DSBs and modulating the DNA damage response.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are the protocols for the key experiments used to compare this compound and UNC8531.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay was used to determine the potency of the compounds in disrupting the interaction between the 53BP1 TTD and a fluorescently labeled H4K20me2 peptide.
-
Reagents and Materials:
-
GST-tagged 53BP1 TTD protein
-
Biotinylated H4K20me2 peptide
-
Europium-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-Allophycocyanin (APC) conjugate (acceptor fluorophore)
-
Assay buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20
-
Test compounds (this compound, UNC8531) serially diluted in DMSO.
-
-
Procedure:
-
A mixture of GST-53BP1 TTD and biotin-H4K20me2 peptide is pre-incubated.
-
The test compound dilutions are added to the protein-peptide mixture in a 384-well plate.
-
Europium-anti-GST antibody and Streptavidin-APC are added.
-
The plate is incubated at room temperature for 30 minutes.
-
TR-FRET signal is measured on a suitable plate reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (APC).
-
-
Data Analysis:
-
The ratio of the acceptor signal (665 nm) to the donor signal (615 nm) is calculated.
-
IC50 values are determined by fitting the dose-response curves using a non-linear regression model.
-
Surface Plasmon Resonance (SPR)
SPR was employed to measure the binding kinetics and affinity (K_d) of the compounds to the 53BP1 TTD.
-
Instrumentation and Reagents:
-
Biacore instrument
-
CM5 sensor chip
-
Amine coupling kit (NHS, EDC)
-
GST-53BP1 TTD
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Test compounds dissolved in running buffer.
-
-
Procedure:
-
The GST-53BP1 TTD is immobilized onto the CM5 sensor chip surface via amine coupling.
-
A reference flow cell is prepared similarly but without the protein.
-
A series of concentrations of the test compound are injected over the sensor surface at a constant flow rate.
-
Association and dissociation phases are monitored in real-time.
-
The surface is regenerated between injections using a suitable regeneration solution.
-
-
Data Analysis:
-
The sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The association (k_on) and dissociation (k_off) rate constants are determined by fitting the data to a 1:1 binding model.
-
The equilibrium dissociation constant (K_d) is calculated as k_off / k_on.
-
Isothermal Titration Calorimetry (ITC)
ITC was used as an orthogonal method to confirm the binding affinity of the compounds.
-
Instrumentation and Reagents:
-
MicroCal iTC200 calorimeter
-
53BP1 TTD protein in ITC buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl)
-
Test compounds dissolved in the same ITC buffer.
-
-
Procedure:
-
The sample cell is filled with the 53BP1 TTD protein solution.
-
The titration syringe is filled with the test compound solution at a higher concentration.
-
A series of small injections of the compound are made into the sample cell while the heat change is measured.
-
Control experiments for the heat of dilution are performed by injecting the compound into the buffer alone.
-
-
Data Analysis:
-
The heat of dilution is subtracted from the experimental data.
-
The resulting binding isotherm is fitted to a one-site binding model to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH).
-
Differential Scanning Fluorimetry (DSF)
DSF was performed to assess the thermal stabilization of the 53BP1 TTD upon compound binding.
-
Instrumentation and Reagents:
-
Real-time PCR instrument
-
SYPRO Orange dye
-
53BP1 TTD protein in a suitable buffer
-
Test compounds.
-
-
Procedure:
-
The 53BP1 TTD protein is mixed with SYPRO Orange dye and the test compound or DMSO control.
-
The mixture is heated in the real-time PCR instrument from a low to a high temperature with a defined ramp rate.
-
Fluorescence is monitored continuously.
-
-
Data Analysis:
-
The melting temperature (T_m) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition.
-
The change in melting temperature (ΔT_m) is calculated by subtracting the T_m of the protein with DMSO from the T_m of the protein with the compound.
-
Caco-2 Permeability Assay
This cellular assay was used to evaluate the intestinal permeability of the compounds, providing an indication of their potential for oral bioavailability.
-
Cell Culture:
-
Caco-2 cells are seeded on Transwell inserts and cultured for 21-24 days to form a differentiated and polarized monolayer.
-
The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
-
Procedure:
-
The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.
-
At specified time points, samples are taken from the opposite chamber.
-
The concentration of the compound in the samples is quantified by LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (P_app) is calculated for both A-to-B and B-to-A directions.
-
The efflux ratio (P_app(B-A) / P_app(A-B)) is determined to assess the potential for active efflux.
-
53BP1 Foci Formation Assay
This immunofluorescence-based assay visualizes the recruitment of 53BP1 to sites of DNA damage and the ability of the compounds to inhibit this process.
-
Cell Culture and Treatment:
-
Cells (e.g., U2OS) are grown on coverslips.
-
DNA damage is induced by treatment with a DNA-damaging agent (e.g., ionizing radiation or etoposide).
-
Cells are co-treated with the test compound or a DMSO control.
-
-
Immunofluorescence Staining:
-
After a defined incubation period, cells are fixed and permeabilized.
-
Cells are incubated with a primary antibody against 53BP1, followed by a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
-
Imaging and Analysis:
-
Images are acquired using a fluorescence microscope.
-
The number and intensity of 53BP1 foci per nucleus are quantified using image analysis software.
-
The reduction in 53BP1 foci formation in compound-treated cells compared to the control is determined.
-
References
A Comparative Guide to Small Molecule Inhibitors of 53BP1: UNC9512 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The p53-binding protein 1 (53BP1) is a critical regulator in the DNA damage response (DDR), playing a pivotal role in the choice between non-homologous end joining (NHEJ) and homologous recombination (HR) repair pathways. Its inhibition has emerged as a promising strategy in cancer therapy and for enhancing the efficiency of CRISPR-Cas9 gene editing. This guide provides a comprehensive comparison of UNC9512, a potent 53BP1 inhibitor, with other notable small molecule inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the 53BP1 Tandem Tudor Domain
Small molecule inhibitors of 53BP1, including this compound and its analogues, primarily function by targeting the tandem Tudor domain (TTD) of 53BP1.[1] This domain is responsible for recognizing and binding to dimethylated lysine 20 on histone H4 (H4K20me2), a key post-translational modification that marks sites of DNA double-strand breaks (DSBs). By competitively binding to the TTD, these inhibitors prevent the recruitment of 53BP1 to damaged chromatin, thereby impeding the NHEJ pathway and promoting the error-free HR pathway. This mechanism is particularly relevant for applications in gene editing, where precise repair is crucial.[1]
Below is a diagram illustrating the signaling pathway of 53BP1-mediated DNA damage response and the inhibitory action of small molecules.
Quantitative Comparison of 53BP1 Inhibitors
The following table summarizes the key quantitative data for this compound and other small molecule inhibitors of 53BP1. These values have been compiled from various studies and provide a basis for comparing their potency and binding characteristics.
| Inhibitor | TR-FRET IC50 (µM) | ITC Kd (µM) | SPR Kd (µM) | NanoBRET IC50 (µM) | Foci Formation IC50 (µM) |
| This compound | 0.46 ± 0.21[1] | 0.41 ± 0.17[1] | 0.17 ± 0.02[1] | 6.9 ± 3.0[1] | ~3-fold reduction at 50 µM[1] |
| UNC8531 | 0.47 ± 0.09[1] | 0.85 ± 0.17[1] | 0.79 ± 0.52[1] | 8.5 ± 2.0[1] | Dose-dependent reduction[1] |
| UNC2170 | 29.0[1] | 22.0 | - | - | - |
| DP308 | 1.69 ± 0.73 | - | ~2.7 | > 33 (in other assay)[1] | - |
| UNC7648 | 8.6[1] | - | - | - | - |
| EoHR | - | - | 14.0[2] | - | 13 ± 5[3] |
Note: Data are presented as mean ± standard deviation where available. Dashes indicate that data was not found in the reviewed literature. It is important to note that direct comparison of values across different studies may be limited by variations in experimental conditions.
This compound emerges as a highly potent inhibitor with sub-micromolar affinity for the 53BP1 TTD in biochemical assays and demonstrates cellular target engagement in the low micromolar range.[1] Notably, this compound and its precursor UNC8531 show significantly higher potency compared to earlier inhibitors like UNC2170 and UNC7648.[1] While DP308 shows reasonable potency in one study, another indicates weaker binding, highlighting the importance of standardized testing conditions.[1] EoHR also presents as a promising inhibitor with demonstrated cellular activity.[2][3]
Selectivity Profile
This compound and UNC8531 have been shown to be highly selective for the 53BP1 TTD. In a TR-FRET selectivity screen against a panel of other methyl-lysine reader domains, both compounds showed no significant binding, indicating a high degree of specificity for their intended target.[1][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize these 53BP1 inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity of inhibitors to the 53BP1 TTD in a high-throughput format.
Protocol:
-
Reagent Preparation: Recombinant His-tagged 53BP1 TTD protein and a biotinylated peptide corresponding to histone H4 dimethylated at lysine 20 (H4K20me2) are prepared in an appropriate assay buffer.
-
Incubation: The 53BP1 TTD protein and the biotinylated H4K20me2 peptide are incubated together to allow for binding.
-
Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., this compound) are added to the protein-peptide mixture.
-
Detection Reagent Addition: A Europium-labeled anti-His antibody (donor) and Streptavidin-Allophycocyanin (APC) (acceptor) are added.
-
Signal Measurement: The plate is read on a TR-FRET-compatible plate reader, with excitation typically around 340 nm and emission measured at both the donor and acceptor wavelengths.
-
Data Analysis: The ratio of acceptor to donor emission is calculated to determine the FRET signal. The data is then plotted as a dose-response curve to calculate the IC50 value of the inhibitor.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of the interaction between an inhibitor and its target protein.
Protocol:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated.
-
Ligand Immobilization: Recombinant 53BP1 TTD protein is immobilized onto the sensor chip surface.
-
Analyte Injection: Different concentrations of the small molecule inhibitor (analyte) are flowed over the chip surface.
-
Data Acquisition: The change in the refractive index at the surface, which is proportional to the binding of the analyte to the immobilized ligand, is measured in real-time.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (Kd) is then calculated (Kd = koff/kon).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation: The 53BP1 TTD protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the injection syringe. Both are in identical buffer to minimize heats of dilution.
-
Titration: The inhibitor is titrated into the protein solution in a series of small injections.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The resulting data is plotted as heat per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a cell-based method to quantify the engagement of a small molecule inhibitor with its target protein in living cells.
Protocol:
-
Cell Transfection: Cells are transiently transfected with a vector expressing 53BP1 fused to NanoLuc® luciferase (the energy donor).
-
Inhibitor and Tracer Addition: The transfected cells are treated with a range of concentrations of the inhibitor, followed by the addition of a cell-permeable fluorescent tracer that binds to 53BP1 (the energy acceptor).
-
Substrate Addition: A substrate for NanoLuc® is added to the cells.
-
Signal Measurement: The luminescence signals from the NanoLuc® donor and the fluorescent tracer acceptor are measured.
-
Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated. A decrease in the BRET ratio with increasing inhibitor concentration indicates target engagement. The data is used to generate a dose-response curve and determine the cellular IC50.
53BP1 Foci Formation Assay
This immunofluorescence-based assay visually assesses the ability of an inhibitor to block the recruitment of 53BP1 to sites of DNA damage in cells.[5][6]
Protocol:
-
Cell Culture and Treatment: Cells are cultured on coverslips and treated with the inhibitor at various concentrations.
-
Induction of DNA Damage: DNA double-strand breaks are induced, typically by treatment with a DNA damaging agent like ionizing radiation (IR) or etoposide.[1]
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody entry.
-
Immunostaining: Cells are incubated with a primary antibody against 53BP1, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with DAPI.
-
Microscopy and Image Analysis: The cells are imaged using a fluorescence microscope. The number and intensity of 53BP1 foci per nucleus are quantified using image analysis software. A reduction in 53BP1 foci in inhibitor-treated cells compared to the control indicates successful inhibition of 53BP1 recruitment.[1]
Conclusion
This compound stands out as a highly potent and selective small molecule inhibitor of 53BP1, demonstrating significant advantages over earlier compounds in terms of both biochemical affinity and cellular activity.[1] The comprehensive data available for this compound, along with a clear understanding of its mechanism of action, positions it as a valuable tool for research in DNA repair, oncology, and gene editing. The continued development and characterization of 53BP1 inhibitors like this compound and EoHR hold great promise for advancing our therapeutic and technological capabilities in these fields. This guide provides a foundational comparison to aid researchers in selecting the most appropriate tool for their specific experimental needs.
References
- 1. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 53BP1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
UNC9518: A Validated Negative Control for the 53BP1 Antagonist UNC9512
For researchers in oncology, DNA repair, and gene editing, the selective 53BP1 antagonist UNC9512 offers a powerful tool to investigate the intricacies of the DNA damage response (DDR). To ensure rigorous and reliable experimental outcomes, a well-characterized negative control is indispensable. This guide provides a comprehensive comparison of this compound and its structurally related, yet inactive, analog UNC9518, substantiating the use of UNC9518 as a reliable negative control.
This compound is a potent, cell-permeable small molecule that targets the tandem Tudor domain (TTD) of p53-binding protein 1 (53BP1), a critical mediator of DNA double-strand break (DSB) repair.[1] By binding to the 53BP1 TTD, this compound effectively antagonizes its interaction with histone H4 dimethylated at lysine 20 (H4K20me2), a key step in the recruitment of 53BP1 to sites of DNA damage.[1] This inhibition of 53BP1 localization allows for the modulation of DNA repair pathway choices, making this compound a valuable chemical probe.
In contrast, UNC9518 is designed as a negative control for this compound. It shares a similar chemical scaffold but features a critical structural modification—the absence of a terminal amide carbonyl in its isoindoline moiety.[1] This seemingly minor alteration results in a dramatic loss of binding affinity for the 53BP1 TTD, rendering it biologically inactive against this target.[1] This stark difference in activity, coupled with a similar physicochemical profile, makes UNC9518 an ideal tool to control for off-target effects and confirm that the observed biological phenomena are a direct result of 53BP1 inhibition by this compound.
Comparative Analysis of this compound and UNC9518
The efficacy of this compound and the inertness of UNC9518 have been demonstrated across a range of biochemical and cell-based assays. The following tables summarize the key quantitative data that underscore the suitability of UNC9518 as a negative control.
Biochemical Assays: Binding Affinity for 53BP1 TTD
| Compound | TR-FRET IC50 (µM) | NanoBRET IC50 (µM) |
| This compound | 0.46 ± 0.21 | 6.9 ± 3.0 |
| UNC9518 | > 33 | No measurable binding |
Data sourced from: Devan J. Shell, et al. (2023).[1]
The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay demonstrates that this compound binds to the 53BP1 TTD with a half-maximal inhibitory concentration (IC50) in the sub-micromolar range. In stark contrast, UNC9518 shows a greater than 60-fold loss in affinity, with an IC50 value exceeding 33 µM.[1] Similarly, the NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay, which measures target engagement in a cellular context, reveals a clear dose-dependent inhibition of the 53BP1-histone H4 interaction by this compound, while UNC9518 exhibits no measurable binding.[1]
Cell-Based Assays: Cellular Activity and Toxicity
| Compound | 53BP1 Foci Formation Inhibition | Cellular Toxicity (up to 200 µM) |
| This compound | Significant, dose-dependent reduction | Minimal |
| UNC9518 | No significant influence | Minimal |
Data sourced from: Devan J. Shell, et al. (2023).[1]
In a 53BP1-dependent foci formation assay, which visualizes the recruitment of 53BP1 to sites of DNA damage in cells, this compound effectively reduces the formation of these foci in a dose-dependent manner.[1] Conversely, UNC9518 has no significant effect on 53BP1 foci formation at the same concentrations.[1] Importantly, both compounds exhibit minimal cellular toxicity at concentrations up to 200 µM in multiple cell lines, indicating that the observed effects of this compound are not due to general cytotoxicity.[1]
Signaling Pathways and Experimental Workflows
To further elucidate the mechanism of action and the experimental design for utilizing this compound and UNC9518, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
Validating UNC9512: A Head-to-Head Comparison with 53BP1 siRNA Knockdown in DNA Damage Response
For Immediate Release
A critical aspect of preclinical drug development is the rigorous validation of a compound's on-target effects, ensuring that its biological activity phenocopies the genetic knockdown of its intended target. This guide provides a comparative analysis of UNC9512, a potent small molecule antagonist of the p53-binding protein 1 (53BP1), and 53BP1 short interfering RNA (siRNA) knockdown. Both methodologies are pivotal in dissecting the role of 53BP1 in DNA double-strand break (DSB) repair and offer distinct advantages and limitations for researchers in oncology and drug discovery.
Introduction to 53BP1 and its Inhibition
53BP1 is a key regulator in the DNA damage response (DDR), playing a crucial role in the choice between two major DSB repair pathways: non-homologous end joining (NHEJ) and homologous recombination (HR). By promoting NHEJ, 53BP1 can be a barrier to therapeutic strategies that rely on HR-mediated repair, such as in BRCA-deficient cancers. Consequently, inhibiting 53BP1 has emerged as a promising therapeutic strategy. This compound is a novel small molecule antagonist that binds to the tandem Tudor domain (TTD) of 53BP1, preventing its recruitment to sites of DNA damage.[1][2] An alternative and well-established method for reducing 53BP1 function is siRNA-mediated knockdown, which degrades 53BP1 messenger RNA (mRNA), thereby preventing its translation into protein.[3]
Comparative Analysis of this compound and 53BP1 siRNA
This guide compares the effects of this compound and 53BP1 siRNA on two key cellular phenotypes: 53BP1 foci formation at DSBs and the regulation of DNA repair pathway choice.
Table 1: Quantitative Comparison of this compound and 53BP1 siRNA on 53BP1 Foci Formation
| Treatment | Cell Line | Assay | Endpoint | Result | Reference |
| This compound (50 µM) | U2OS | Immunofluorescence | 53BP1 Foci Formation | ~3-fold reduction compared to control | [1] |
| 53BP1 siRNA | U2OS | Live Cell Imaging (53BP1-GFP) | 53BP1 Foci per Cell | Significant reduction in foci formation | [4] |
Note: A direct quantitative comparison from a single study is not available. The data presented is from separate studies and should be interpreted with caution.
Table 2: Quantitative Comparison of this compound and 53BP1 siRNA on DNA Repair Pathway Choice
| Treatment | Cell Line | Assay | Endpoint | Result | Reference |
| This compound (50 µM) | RPE1 | PathSig-ddPCR | NHEJ, HR, TMEJ | No significant influence on DNA repair pathways | [1] |
| 53BP1 siRNA | 293/HW1 | C-NHEJ Reporter Assay | C-NHEJ Efficiency | Decreased to ~41% relative to control siRNA | [5] |
Discussion
The available data indicates that this compound effectively reduces the formation of 53BP1 foci at sites of DNA damage, which is consistent with the effects observed after 53BP1 siRNA knockdown.[1][4] This suggests that this compound successfully phenocopies the genetic depletion of 53BP1 in this context.
However, a notable difference emerges when assessing the impact on DNA repair pathway choice. While 53BP1 siRNA has been shown to significantly decrease the efficiency of canonical NHEJ (C-NHEJ), a study utilizing a pathway-specific droplet digital PCR (PathSig-ddPCR) assay did not observe a significant influence of this compound on NHEJ, HR, or theta-mediated end joining (TMEJ).[1][5] The authors of the this compound study hypothesize that a more potent or permeable 53BP1 antagonist might be required to significantly alter the utilization of these DNA repair pathways.[1]
It is crucial to acknowledge that these comparisons are drawn from different studies using varied cell lines and experimental assays. A definitive head-to-head comparison in the same experimental system is necessary for a conclusive assessment.
Experimental Protocols
53BP1 siRNA Knockdown and Western Blot Validation
Objective: To reduce the expression of 53BP1 protein in cultured cells.
Materials:
-
Target-specific 53BP1 siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-53BP1 and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to be 30-50% confluent at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute 20-30 pmol of siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 10-20 minutes at room temperature.
-
Add the siRNA-lipid complex to the cells.
-
-
Incubation: Incubate cells for 48-72 hours at 37°C.
-
Western Blot Analysis:
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Immunofluorescence for 53BP1 Foci Formation
Objective: To visualize and quantify the formation of 53BP1 foci at sites of DNA damage.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound or vehicle control (DMSO)
-
Ionizing radiation source (e.g., X-ray irradiator)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-53BP1
-
Alexa Fluor-conjugated secondary antibody
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treatment:
-
Pre-treat cells with this compound or vehicle for 1-2 hours.
-
Induce DNA damage by exposing cells to ionizing radiation (e.g., 2-10 Gy).
-
Allow cells to recover for a specified time (e.g., 1-4 hours) at 37°C.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block with blocking solution for 1 hour.
-
Incubate with anti-53BP1 primary antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature.
-
-
Mounting and Imaging:
-
Wash with PBS.
-
Counterstain nuclei with DAPI.
-
Mount coverslips onto slides with mounting medium.
-
Image using a fluorescence microscope.
-
-
Quantification: Use image analysis software (e.g., ImageJ, CellProfiler) to count the number of 53BP1 foci per nucleus.
Visualizing the Mechanism of Action
To better understand the points of intervention for this compound and 53BP1 siRNA, the following diagrams illustrate the DNA damage signaling pathway and the experimental workflow.
Caption: 53BP1 signaling pathway and points of intervention.
Caption: General experimental workflow for comparison.
Conclusion
Both this compound and 53BP1 siRNA are valuable tools for investigating the function of 53BP1 in the DNA damage response. This compound offers the advantage of acute, reversible inhibition, which is more akin to a therapeutic intervention. Conversely, siRNA provides a robust method for depleting the target protein, though with the potential for off-target effects and a longer timeframe for action.
The current body of evidence suggests that while this compound effectively mimics the effect of 53BP1 loss on foci formation, its impact on downstream DNA repair pathway choice may be less pronounced than that of siRNA-mediated depletion. Further studies performing a direct, quantitative comparison of both modalities within the same experimental systems are warranted to fully elucidate the similarities and differences in their biological consequences. This will be crucial for the continued development and validation of 53BP1 inhibitors as potential cancer therapeutics.
References
- 1. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 53BP1, a mediator of the DNA damage checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Live Dynamics of 53BP1 Foci Following Simultaneous Induction of Clustered and Dispersed DNA Damage in U2OS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of 53BP1 Protein Stability by RNF8 and RNF168 Is Important for Efficient DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of UNC9512 and other DNA repair inhibitors
A Comparative Analysis of UNC9512 and Other DNA Repair Inhibitors for Researchers, Scientists, and Drug Development Professionals.
This guide provides an objective comparison of this compound, a potent 53BP1 antagonist, with other key DNA repair inhibitors. The information is supported by experimental data to assist in the selection of appropriate chemical probes for investigating DNA damage response (DDR) pathways and for therapeutic development.
Introduction to this compound
This compound is a small molecule antagonist of the p53 binding protein 1 (53BP1), a critical mediator in the repair of DNA double-strand breaks (DSBs)[1][2]. It specifically targets the tandem Tudor domain (TTD) of 53BP1, which is responsible for recognizing dimethylated lysine 20 on histone H4 (H4K20me2) at sites of DNA damage[3]. By inhibiting this interaction, this compound effectively prevents the localization of 53BP1 to DSBs, thereby influencing the choice between the two major DSB repair pathways: non-homologous end joining (NHEJ) and homologous recombination (HR)[4][5]. Inhibition of 53BP1 is a promising strategy to enhance the efficacy of certain cancer therapies, particularly in the context of synthetic lethality with inhibitors of other DNA repair proteins like PARP[6][7].
Comparative Analysis with Other DNA Repair Inhibitors
The landscape of DNA repair inhibitors is diverse, with compounds targeting various key proteins in the DDR network. This section compares this compound with inhibitors of MRE11 and PARP, two other central players in DNA repair.
MRE11 Inhibitors
The MRE11-RAD50-NBS1 (MRN) complex is a primary sensor of DSBs and is essential for the activation of the ATM kinase and the initiation of HR[8][9]. Inhibitors of MRE11, such as Mirin and the PFM series, represent a different approach to modulating the DDR.
-
Mirin: As the first-in-class MRE11 inhibitor, Mirin has been instrumental in studying the role of MRE11's exonuclease activity[8]. It also inhibits ATM activation[10].
-
PFM Series (PFM01, PFM03, PFM39): This series of inhibitors offers more specificity, with some members like PFM01 and PFM03 selectively targeting the endonuclease activity of MRE11, while PFM39 is a more potent exonuclease inhibitor than Mirin[8][10][11]. This specificity allows for a finer dissection of MRE11's functions in DNA repair pathway choice[11].
PARP Inhibitors (PARPi)
Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically successful class of drugs that target PARP enzymes, which are crucial for the repair of single-strand DNA breaks (SSBs)[12][13]. By inhibiting PARP, SSBs can escalate to DSBs during DNA replication. In cancer cells with deficiencies in HR, such as those with BRCA1/2 mutations, the accumulation of DSBs leads to cell death, an example of synthetic lethality.
-
Olaparib, Rucaparib, Niraparib, Talazoparib: These are approved PARP inhibitors that differ in their potency for PARP trapping and their selectivity across the PARP family, which may influence their clinical efficacy and toxicity profiles[12][14]. For instance, Talazoparib is a more potent PARP trapper compared to the others[14].
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and other selected DNA repair inhibitors to facilitate a direct comparison of their potency.
Table 1: Potency and Binding Affinity of this compound
| Compound | Target | Assay | IC50 / Kd | Reference |
| This compound | 53BP1 TTD | TR-FRET | IC50: 0.46 ± 0.21 μM | [3][4] |
| SPR | Kd: 0.17 ± 0.02 μM | [3][4] | ||
| ITC | Kd: 0.41 ± 0.17 μM | [3][4] | ||
| 53BP1 TTD:H4 Interaction | NanoBRET (cellular) | IC50: 6.9 ± 3.0 μM | [4] | |
| UNC8531 | 53BP1 TTD | TR-FRET | IC50: 0.47 ± 0.09 μM | [1] |
| SPR | Kd: 0.79 ± 0.52 μM | [1] | ||
| ITC | Kd: 0.85 ± 0.17 μM | [1] | ||
| 53BP1 TTD:H4 Interaction | NanoBRET (cellular) | IC50: 8.5 ± 2.0 μM | [4] |
Table 2: Comparative Potency of MRE11 Inhibitors
| Inhibitor | Target Nuclease Activity | In Vitro IC50 | Cellular IC50 (pRPA formation) | Key Features | Reference |
| Mirin | Exonuclease | ~200 µM | 200-300 µM | Well-characterized, also inhibits ATM activation (IC50 = 12 µM) | [10] |
| PFM39 | Exonuclease | <100 µM | 50-75 µM | More potent exonuclease inhibitor than Mirin | [10] |
| PFM01 | Endonuclease | - | 50-75 µM | Primarily targets endonuclease activity | [10] |
| PFM03 | Endonuclease | ~100 µM | 50-75 µM | Primarily targets endonuclease activity | [8][10] |
Signaling Pathways and Experimental Workflows
Caption: DNA double-strand break repair pathway choice and points of inhibition.
Caption: Experimental workflow for the characterization of DNA repair inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of these inhibitors are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Principle: This assay measures the binding affinity of an inhibitor to its target protein in a homogeneous format. For this compound, it assesses the disruption of the 53BP1 TTD interaction with a biotinylated H4K20me2 peptide.
-
Methodology:
-
A mix of terbium-conjugated streptavidin (donor fluorophore) and the biotinylated H4K20me2 peptide is prepared.
-
GST-tagged 53BP1 TTD and an anti-GST antibody labeled with a fluorescent acceptor (e.g., d2) are added.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The components are incubated to allow binding to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths. A decrease in the FRET signal indicates inhibition of the protein-peptide interaction.
-
IC50 values are calculated from the dose-response curves.
-
NanoBRET™ Cellular Target Engagement Assay
-
Principle: This assay quantifies the interaction of proteins within living cells. It was used to confirm that this compound can antagonize the 53BP1:H4K20me2 interaction in a cellular environment[4].
-
Methodology:
-
HEK293T cells are co-transfected with vectors expressing NanoLuc-tagged 53BP1 TTD and HaloTag-fused histone H4.
-
A fluorescent HaloTag ligand is added, which serves as the energy acceptor.
-
The transfected cells are treated with varying concentrations of the inhibitor (e.g., this compound).
-
The NanoBRET substrate is added, and luminescence and fluorescence are measured.
-
The BRET ratio is calculated, and IC50 values are determined from the dose-response curves, indicating the concentration of inhibitor required to disrupt 50% of the protein-protein interaction in cells.
-
53BP1-Dependent Foci Formation Assay
-
Principle: This immunofluorescence-based assay visualizes the recruitment of 53BP1 to sites of DNA damage. Inhibition of foci formation indicates that the compound is effective in preventing 53BP1 localization[4].
-
Methodology:
-
U2OS cells are seeded onto coverslips or in imaging plates.
-
Cells are pre-treated with the inhibitor (e.g., 50 μM this compound) or DMSO as a control for 1-2 hours.
-
DNA double-strand breaks are induced using ionizing radiation (e.g., 2 Gy).
-
Cells are allowed to recover for a set period (e.g., 1 hour) to allow for foci formation.
-
Cells are fixed with paraformaldehyde, permeabilized with Triton X-100, and blocked with bovine serum albumin.
-
Cells are incubated with a primary antibody against 53BP1, followed by a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
Images are acquired using a fluorescence microscope, and the number of 53BP1 foci per nucleus is quantified using image analysis software.
-
In Vitro MRE11 Nuclease Assay
-
Principle: This assay directly measures the enzymatic activity (exonuclease or endonuclease) of the MRE11 complex and its inhibition by compounds like Mirin or the PFM series[10].
-
Methodology:
-
Exonuclease Assay:
-
A 5'-radiolabeled or fluorescently labeled double-stranded DNA oligonucleotide is used as the substrate.
-
Purified recombinant human MRN complex is incubated with the inhibitor or DMSO in a reaction buffer (e.g., 20 mM Tris-HCl, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
The reaction is initiated by adding the DNA substrate and incubated at 37°C.
-
The reaction is stopped, and the DNA products are separated by denaturing polyacrylamide gel electrophoresis.
-
The gel is imaged, and the amount of substrate degradation is quantified to determine the inhibitory effect.
-
-
Endonuclease Assay: A similar protocol is followed, but with a substrate designed to specifically assess endonuclease activity, such as a hairpin DNA structure.
-
Conclusion
This compound represents a highly selective and potent tool for probing the function of 53BP1 in DNA repair[1][3]. Its mechanism of action, centered on preventing the recruitment of 53BP1 to DSBs, distinguishes it from other classes of DNA repair inhibitors. While MRE11 inhibitors like Mirin and the PFM series target the initial sensing and processing of DSBs, and PARP inhibitors exploit deficiencies in homologous recombination, this compound offers a way to directly modulate the pathway choice between NHEJ and HR. This makes this compound a valuable asset for researchers studying the intricacies of the DNA damage response and for the development of novel therapeutic strategies, potentially in combination with other agents, to exploit specific vulnerabilities of cancer cells[15][16]. The selection of an appropriate inhibitor should be guided by the specific biological question being addressed, considering the inhibitor's mechanism of action, potency, and cellular efficacy.
References
- 1. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 53BP1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 53BP1 facilitates long-range DNA end-joining during V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 53BP1 Enforces Distinct Pre- and Post-resection Blocks on Homologous Recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. scbt.com [scbt.com]
- 10. benchchem.com [benchchem.com]
- 11. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Analyses of Poly(ADP-Ribose) Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. icr.ac.uk [icr.ac.uk]
- 16. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biochemical and Cellular Analysis of UNC9512, a 53BP1 Antagonist
This guide provides a comprehensive comparison of the biochemical and cellular assays used to characterize UNC9512, a potent and selective small molecule antagonist of the p53 binding protein 1 (53BP1).[1][2][3] this compound targets the tandem Tudor domain (TTD) of 53BP1, a key protein in the DNA damage response (DDR) pathway.[1][4] This document is intended for researchers, scientists, and drug development professionals interested in the evaluation of 53BP1 inhibitors.
Data Presentation: Biochemical and Cellular Assay Comparison
The following tables summarize the quantitative data from various assays performed on this compound and its precursor, UNC8531, for comparative analysis.
Table 1: Biochemical Assay Data for this compound and UNC8531
| Compound | Assay | Parameter | Value (μM) |
| This compound | TR-FRET | IC50 | 0.46 ± 0.21[4] |
| SPR | Kd | 0.17 ± 0.02[4] | |
| ITC | Kd | 0.41 ± 0.17[4] | |
| UNC8531 | TR-FRET | IC50 | 0.47 ± 0.09[4][5][6] |
| SPR | Kd | 0.79 ± 0.52[4][5][6] | |
| ITC | Kd | 0.85 ± 0.17[4][5][6] |
Table 2: Cellular Assay Data for this compound and UNC8531
| Compound | Assay | Parameter | Value (μM) |
| This compound | NanoBRET | IC50 | 6.9 ± 3.0[4] |
| UNC8531 | NanoBRET | IC50 | 8.5 ± 2.0[4] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to determine the 50% inhibitory concentration (IC50) of a compound by measuring its ability to disrupt the interaction between the 53BP1 TTD and a histone H4 peptide.
-
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium) to an acceptor fluorophore (e.g., APC) when they are in close proximity. Inhibition of the protein-peptide interaction by the compound leads to a decrease in the FRET signal.
-
Methodology:
-
Recombinant 53BP1 TTD protein is incubated with a biotinylated histone H4 peptide.
-
Europium-labeled streptavidin (donor) and APC-labeled anti-His antibody (acceptor) are added.
-
The test compound (this compound or UNC8531) is added at varying concentrations.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.
-
IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
-
2. Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to measure the binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, Kd) of a compound to its target protein.
-
Principle: The assay measures changes in the refractive index at the surface of a sensor chip when an analyte (compound) flows over and binds to a ligand (protein) immobilized on the chip.
-
Methodology:
-
Recombinant 53BP1 TTD protein is immobilized on an SPR sensor chip.
-
A solution containing the test compound is flowed over the chip surface at various concentrations.
-
The association and dissociation of the compound are monitored in real-time by detecting changes in the SPR signal.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
3. Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.
-
Principle: The assay measures the heat released or absorbed when a solution of the compound is titrated into a solution containing the target protein.
-
Methodology:
-
The sample cell is filled with a solution of the 53BP1 TTD protein.
-
The injection syringe is filled with a solution of the test compound.
-
The compound solution is injected into the protein solution in small, sequential aliquots.
-
The heat change associated with each injection is measured.
-
The resulting data are plotted as heat change per injection versus the molar ratio of the compound to the protein. The binding isotherm is then fitted to a binding model to determine the thermodynamic parameters.
-
4. NanoBRET (Bioluminescence Resonance Energy Transfer) Assay
This cellular assay is used to confirm the engagement of the compound with its target protein within a cellular environment.
-
Principle: The assay measures the energy transfer from a NanoLuc luciferase-tagged protein (donor) to a fluorescently labeled tracer that binds to the same protein (acceptor). A compound that competes with the tracer for binding will reduce the BRET signal.
-
Methodology:
-
Cells are engineered to express a fusion protein of 53BP1 and NanoLuc luciferase.
-
The cells are treated with a cell-permeable fluorescent tracer that binds to 53BP1.
-
The test compound is added at various concentrations to compete with the tracer.
-
The NanoLuc substrate is added to initiate the bioluminescent reaction.
-
The BRET signal (ratio of acceptor emission to donor emission) is measured.
-
IC50 values are determined from the dose-response curve.
-
5. 53BP1-Dependent Foci Formation Assay
This cellular imaging-based assay assesses the functional consequence of inhibiting 53BP1 by measuring the formation of 53BP1 foci at sites of DNA damage.
-
Principle: In response to DNA double-strand breaks, 53BP1 is recruited to the damage sites, forming distinct nuclear foci that can be visualized by immunofluorescence microscopy. An effective inhibitor will reduce the number of these foci.
-
Methodology:
-
Cells are treated with a DNA damaging agent (e.g., ionizing radiation or a radiomimetic drug) to induce double-strand breaks.
-
The cells are then incubated with the test compound at various concentrations.
-
After a set time, the cells are fixed and permeabilized.
-
The cells are stained with an antibody specific for 53BP1, followed by a fluorescently labeled secondary antibody.
-
The cell nuclei are counterstained with a DNA dye (e.g., DAPI).
-
Images are acquired using a fluorescence microscope, and the number of 53BP1 foci per nucleus is quantified.
-
The dose-dependent reduction in foci formation is used to evaluate the cellular efficacy of the compound.
-
Mandatory Visualizations
DNA Damage Response Pathway and this compound Inhibition
Caption: this compound inhibits the DNA damage response by blocking 53BP1 recruitment.
Experimental Workflow for TR-FRET Assay
Caption: Workflow for determining IC50 using a TR-FRET assay.
References
- 1. This compound | 53BP1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of UNC9512 for 53BP1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UNC9512, a small molecule antagonist of p53 binding protein 1 (53BP1), with other available alternatives. The objective is to offer a clear evaluation of this compound's specificity and performance based on available experimental data, enabling informed decisions for research and drug development applications.
Executive Summary
53BP1 is a critical protein in the DNA damage response (DDR), playing a key role in the choice between non-homologous end joining (NHEJ) and homology-directed repair (HDR) pathways. Its inhibition is a promising strategy for enhancing the efficiency of CRISPR-Cas9 gene editing and for certain cancer therapies. This compound has emerged as a potent and selective small molecule inhibitor of 53BP1. This guide compares this compound with a genetically encoded inhibitor, i53, and other small molecules that indirectly affect 53BP1 function.
This compound: A Highly Selective Small Molecule Inhibitor
This compound was identified through a focused DNA-encoded library screen and optimized from an initial hit, UNC8531.[1] It functions by directly binding to the tandem Tudor domain (TTD) of 53BP1, the domain responsible for recognizing dimethylated lysine 20 on histone H4 (H4K20me2) at sites of DNA double-strand breaks.[1][2] This targeted binding prevents the recruitment of 53BP1 to damaged chromatin, thereby inhibiting its function in the DDR pathway.
Quantitative Performance Data
The binding affinity and cellular activity of this compound have been extensively characterized using various biophysical and cell-based assays.
| Assay Type | Parameter | This compound Value (μM) | UNC8531 (Initial Hit) Value (μM) |
| Biochemical Assays | |||
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC₅₀ | 0.46 ± 0.21 | 0.47 ± 0.09 |
| Surface Plasmon Resonance (SPR) | Kd | 0.17 ± 0.02 | 0.79 ± 0.52 |
| Isothermal Titration Calorimetry (ITC) | Kd | 0.41 ± 0.17 | 0.85 ± 0.17 |
| Cell-Based Assays | |||
| NanoBRET Target Engagement | IC₅₀ | 6.9 ± 3.0 | 8.5 ± 2.0 |
Data sourced from Shell, D. J., et al. (2023).[1]
Specificity Profile
A key advantage of this compound is its high specificity for 53BP1. Screening against a panel of other methyl-lysine reader proteins, including various Tudor, PHD, and chromodomains, revealed no measurable binding affinity (>100 μM) for this compound.[1][2] This high selectivity minimizes the potential for off-target effects, a critical consideration for a chemical probe or therapeutic candidate.
Comparison with Alternatives
Direct Inhibition: this compound vs. i53
The most direct comparison to this compound is i53, an engineered ubiquitin variant that also targets the 53BP1 TTD.
| Feature | This compound | i53 |
| Modality | Small Molecule | Genetically Encoded Protein |
| Mechanism of Action | Binds to 53BP1 TTD, blocking H4K20me2 recognition | Binds to 53BP1 TTD, blocking its accumulation at DNA damage sites |
| Delivery | Cell permeable, added to media | Requires transient transfection or viral delivery of its coding sequence |
| Advantages | Easy to use, dose-tunable, reversible | High specificity and potency demonstrated in cellular assays |
| Disadvantages | Potential for off-target effects (though shown to be highly specific) | Complex delivery, potential for immunogenicity, less control over dosage |
While a direct head-to-head quantitative comparison in the same study is not available, both have been shown to effectively inhibit 53BP1 function, leading to a reduction in 53BP1 foci formation at DNA damage sites and an increase in homology-directed repair.[1][3]
Indirect Inhibition of 53BP1
Several small molecules can indirectly inhibit 53BP1 by targeting upstream kinases in the DNA damage response pathway. These inhibitors do not bind directly to 53BP1 but prevent its recruitment or activation.
| Inhibitor | Primary Target | Consequence for 53BP1 |
| VE-821 | Ataxia Telangiectasia Mutated (ATM) kinase | Impaired recruitment of 53BP1 to DNA damage sites |
| NU6027 | DNA-dependent protein kinase (DNA-PK) | Indirectly modulates 53BP1 function in DNA double-strand break repair |
| Mirin | MRE11-RAD50-NBS1 (MRN) complex | Influences the dynamics of 53BP1 in response to DNA double-strand breaks |
| Rigosertib | Polo-like kinase 1 (PLK1) | Indirectly modulates 53BP1 by influencing mitotic progression |
These indirect inhibitors have broader effects on the DNA damage response and may not be suitable for applications requiring specific modulation of 53BP1.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the displacement of a fluorescently labeled probe from the 53BP1 TTD by a test compound.
-
Reagents:
-
Recombinant 53BP1 TTD protein.
-
Fluorescently labeled probe (e.g., a biotinylated H4K20me2 peptide).
-
Europium-labeled streptavidin (donor fluorophore).
-
Allophycocyanin-labeled anti-tag antibody (acceptor fluorophore, if the protein is tagged).
-
Assay buffer.
-
-
Procedure:
-
Add 53BP1 TTD, the fluorescent probe, and europium-labeled streptavidin to the wells of a microplate.
-
Add serial dilutions of this compound or control compounds.
-
Incubate to allow binding to reach equilibrium.
-
Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot against compound concentration to determine the IC₅₀ value.
-
Surface Plasmon Resonance (SPR)
SPR measures the real-time binding kinetics of this compound to immobilized 53BP1 TTD.
-
Reagents:
-
Recombinant 53BP1 TTD protein.
-
This compound.
-
SPR sensor chip (e.g., CM5).
-
Immobilization and running buffers.
-
-
Procedure:
-
Immobilize 53BP1 TTD onto the sensor chip surface.
-
Inject a series of concentrations of this compound over the chip surface.
-
Monitor the change in the SPR signal (response units) over time to measure association and dissociation.
-
Regenerate the chip surface between injections.
-
Fit the sensorgram data to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of this compound to 53BP1 TTD to determine the binding affinity and thermodynamics.
-
Reagents:
-
Recombinant 53BP1 TTD protein.
-
This compound.
-
Dialysis buffer.
-
-
Procedure:
-
Dialyze both the protein and the compound in the same buffer.
-
Load the 53BP1 TTD solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small injections of this compound into the sample cell.
-
Measure the heat released or absorbed after each injection.
-
Integrate the heat peaks and plot against the molar ratio of ligand to protein to generate a binding isotherm.
-
Fit the isotherm to a binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH) of binding.
-
NanoBRET™ Target Engagement Assay
This assay measures the engagement of this compound with 53BP1 in living cells.
-
Reagents:
-
Cells expressing a NanoLuc®-53BP1 fusion protein.
-
NanoBRET™ tracer that binds to 53BP1.
-
This compound.
-
NanoBRET™ substrate.
-
-
Procedure:
-
Seed the cells in a multi-well plate.
-
Add the NanoBRET™ tracer and varying concentrations of this compound.
-
Incubate to allow for compound entry and binding.
-
Add the NanoBRET™ substrate.
-
Measure the bioluminescence and fluorescence signals.
-
Calculate the NanoBRET™ ratio and plot against this compound concentration to determine the cellular IC₅₀.
-
53BP1 Foci Formation Assay
This immunofluorescence-based assay assesses the functional inhibition of 53BP1 recruitment to DNA damage sites.
-
Reagents:
-
Cells cultured on coverslips.
-
DNA damaging agent (e.g., ionizing radiation).
-
This compound.
-
Primary antibody against 53BP1.
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear staining.
-
-
Procedure:
-
Treat cells with this compound or vehicle control.
-
Induce DNA damage.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-53BP1 antibody.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on slides and acquire images using a fluorescence microscope.
-
Quantify the number and intensity of 53BP1 foci per nucleus.
-
Conclusion
This compound is a highly specific and potent small molecule inhibitor of 53BP1, demonstrating excellent utility as a chemical probe for studying DNA damage response pathways. Its advantages over genetically encoded inhibitors like i53 include ease of use, dose-tunability, and reversibility, making it a valuable tool for a wide range of applications in both basic research and preclinical studies. The high selectivity of this compound minimizes the risk of off-target effects, a crucial attribute for any compound intended for further development. For researchers seeking to specifically modulate 53BP1 function with a small molecule, this compound represents the current best-in-class option.
References
- 1. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 3. Phosphorylation and Rapid Relocalization of 53BP1 to Nuclear Foci upon DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
UNC9512: A Comparative Analysis of a Novel 53BP1 Antagonist in DNA Damage Response
For researchers and professionals in drug development, the reproducibility of experimental findings is paramount. This guide provides a comprehensive comparison of UNC9512, a potent antagonist of the p53 binding protein 1 (53BP1), with its alternatives, supported by experimental data. Detailed methodologies for key experiments are included to ensure findings can be reliably reproduced.
Performance Comparison of 53BP1 Antagonists
This compound was developed through a structure-guided optimization of the initial hit compound, UNC8531.[1] Its performance has been benchmarked against UNC8531 and another literature compound, DP308. The following tables summarize the quantitative data from various biochemical and cellular assays.
Biochemical Assays: Binding Affinity and Potency
The binding affinity of this compound to the 53BP1 tandem Tudor domain (TTD) was evaluated using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
| Compound | TR-FRET IC50 (µM) | SPR Kd (µM) | ITC Kd (µM) |
| This compound | 0.46 ± 0.21 [1] | 0.17 ± 0.02 [1] | 0.41 ± 0.17 [1] |
| UNC8531 | 0.47 ± 0.09[1][2][3] | 0.79 ± 0.52[2][3] | 0.85 ± 0.17[2][3] |
| DP308 | > 33 | Not Reported in Direct Comparison | Not Reported in Direct Comparison |
Note: Lower values indicate stronger binding affinity and potency.
Cellular Assays: Target Engagement and Permeability
Cellular activity was assessed through a NanoBRET target engagement assay, a 53BP1-dependent foci formation assay, and a Caco-2 permeability assay.
| Compound | NanoBRET IC50 (µM) | 53BP1 Foci Formation | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| This compound | 6.9 ± 3.0 | ~3-fold reduction [1] | ~2-fold increase over UNC8531 [1] |
| UNC8531 | 8.5 ± 2.0 | Reduced foci formation | Baseline |
| UNC9518 (Negative Control) | Not Reported | No significant influence | Not Reported |
Signaling Pathway and Mechanism of Action
This compound functions by antagonizing the 53BP1 tandem Tudor domain (TTD), a critical interaction for the recruitment of 53BP1 to sites of DNA double-strand breaks (DSBs). This action modulates the DNA damage response (DDR) pathway.
References
Safety Operating Guide
Proper Disposal of UNC9512: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling UNC9512 must adhere to specific disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential information for the proper management of this compound waste, emphasizing the importance of consulting the manufacturer's Safety Data Sheet (SDS) and adhering to local, state, and federal regulations.
This compound is a potent and selective small molecule antagonist of the p53 binding protein 1 (53BP1), utilized in research related to DNA repair, gene editing, and tumorigenesis. Due to its bioactive nature, proper disposal is critical to prevent potential environmental contamination and ensure personnel safety.
Key Disposal Considerations
The primary source for disposal information is the Safety Data Sheet (SDS) provided by the manufacturer. Chemical suppliers like MedchemExpress and ProbeChem offer an SDS for this compound. The SDS will contain a dedicated section on disposal considerations, outlining the appropriate methods and any specific hazards associated with the compound's waste.
In the absence of a readily available SDS, or as a supplement to it, the following general principles for the disposal of chemical waste, particularly for potent small molecule inhibitors, should be strictly followed.
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and lab coats, disposable labware (e.g., pipette tips, tubes), and any unused or expired pure compound, in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound, including experimental residues and rinsing solutions from contaminated glassware, must be collected in a separate, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps: Needles, syringes, or any other sharp objects contaminated with this compound should be disposed of in a designated sharps container for chemical waste.
Container Labeling:
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard information as specified in the SDS.
Disposal Method:
The recommended disposal method for chemical waste like this compound is through a licensed hazardous waste disposal company. These companies are equipped to handle and dispose of chemical waste in accordance with all applicable regulations, typically through high-temperature incineration or other approved methods.
Crucially, never dispose of this compound down the drain or in regular trash. This can lead to contamination of water systems and the environment.
Summary of this compound Disposal Procedures
| Waste Type | Collection Container | Disposal Method | Key Precautions |
| Solid this compound | Labeled, sealed hazardous waste container | Licensed hazardous waste disposal | Do not mix with non-hazardous waste. |
| Liquid this compound | Labeled, leak-proof hazardous waste container | Licensed hazardous waste disposal | Segregate from other waste streams. |
| Contaminated Sharps | Designated chemical sharps container | Licensed hazardous waste disposal | Puncture-proof container is mandatory. |
| Empty Containers | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. Then, dispose of as regular waste or as per institutional guidelines. | Licensed hazardous waste disposal for rinsate. | Deface or remove the original label. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult the official Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.
Essential Safety and Operational Guide for Handling UNC9512
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of UNC9512.
This document provides critical safety and logistical information for the handling and use of this compound, a potent antagonist of the methyl-lysine reader protein 53BP1. Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of research involving this compound.
Immediate Safety and Handling Protocols
This compound should be handled with care in a laboratory setting. The following tables summarize the essential personal protective equipment (PPE) and immediate actions to be taken in case of accidental exposure, based on available safety data sheets.
Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Not required under normal use with adequate ventilation. Use a NIOSH-approved respirator if handling large quantities or if dust is generated. | To prevent inhalation of airborne particles. |
Emergency First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention if irritation occurs. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention if symptoms appear. |
Operational Plan: Storage and Use
Proper storage and handling are crucial for maintaining the stability and activity of this compound.
Storage Conditions
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | 1 year |
| 4°C | 2 years | |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
Note: For long-term storage, it is recommended to store this compound as a solid at -20°C.
Reconstitution and Handling Workflow
The following diagram outlines the recommended workflow for preparing and handling this compound solutions.
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